molecular formula C20H18N2O2 B12373479 DTPD-Q

DTPD-Q

Cat. No.: B12373479
M. Wt: 318.4 g/mol
InChI Key: QJOYQAODZKIBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTPD-Q is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,5-bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H18N2O2/c1-13-7-3-5-9-15(13)21-17-11-20(24)18(12-19(17)23)22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3

InChI Key

QJOYQAODZKIBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of DTPD-Q: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-o-tolyl-p-phenylenediamine quinone (DTPD-Q) is an oxidized transformation product of the antioxidant DTPD, a compound utilized in various industrial applications, notably in rubber manufacturing. The emergence of this compound as an environmental contaminant has necessitated a thorough understanding of its biological activities and mechanism of action. This technical guide synthesizes the current scientific knowledge on this compound, detailing its molecular interactions and the subsequent cellular responses. The primary mechanisms of action identified are the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of the large GTPase dynamin. These initial events trigger a cascade of downstream effects, including the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear factor-erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) pathways. This document provides quantitative data on the biological activities of this compound, detailed experimental protocols for its study, and visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research and risk assessment.

Core Mechanisms of Action

The biological effects of this compound are understood to be driven by two primary mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of dynamin-mediated endocytosis.

Induction of Oxidative Stress

Similar to other quinone-containing compounds, this compound can undergo redox cycling, a process that leads to the generation of superoxide radicals and other reactive oxygen species. This surge in ROS disrupts the cellular redox balance, leading to oxidative stress, which can damage cellular macromolecules such as lipids, proteins, and DNA. Evidence from studies on C. elegans has demonstrated that this compound exposure leads to an increased production of ROS.[1]

Inhibition of Dynamin

This compound has been identified as an inhibitor of dynamin 1, a large GTPase essential for the scission of newly formed vesicles from the cell membrane during clathrin-mediated endocytosis.[1] By inhibiting dynamin, this compound can disrupt cellular trafficking, nutrient uptake, and receptor signaling, processes that are critical for normal cellular function.

Modulation of Cellular Signaling Pathways

The primary mechanisms of ROS production and dynamin inhibition by this compound converge on and modulate several key intracellular signaling pathways that govern cellular responses to stress, inflammation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, comprising the ERK, JNK, and p38 MAPK pathways, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a well-established activator of the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis. The ROS generated by this compound is therefore hypothesized to lead to the phosphorylation and activation of these MAPK cascades.

MAPK_Pathway DTPDQ This compound ROS ROS Production DTPDQ->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

This compound induced ROS and subsequent MAPK signaling.
Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, such as that induced by this compound-generated ROS, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes.

Nrf2_Pathway cluster_0 Nuclear Events DTPDQ This compound ROS ROS Production DTPDQ->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Activation of the Nrf2 antioxidant pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NFkB_Pathway DTPDQ This compound ROS ROS Production DTPDQ->ROS IKK IKK ROS->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkBa_NFkB->NFkB Degradation of IκBα Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Induction of the NF-κB inflammatory pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and related p-phenylenediamine (PPD) quinones.

Table 1: In Vitro Activity and Toxicity of this compound

ParameterSystemValueReference
Dynamin 1 Inhibition (IC50) Enzyme Assay273 µM[1]
Clathrin-Mediated Endocytosis Reduction (IC50) U2OS Cells120 µM[1]
Aquatic Toxicity (EC50) Vibrio fischeri1.98 mg/L[1]

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

Compound96-hour LC50 (µg/L)Reference
6PPD-Q 0.35[2]
DPPD-Q > 50[2]
CPPD-Q > 50[2]
HPPD-Q > 50[2]
This compound > 50[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Measurement of Intracellular ROS Production

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

ROS_Protocol cluster_workflow ROS Measurement Workflow step1 Seed cells in a 96-well plate and allow to adhere step2 Treat cells with this compound or vehicle control step1->step2 step3 Wash cells with PBS step2->step3 step4 Incubate cells with DCFH-DA solution step3->step4 step5 Wash cells to remove excess probe step4->step5 step6 Measure fluorescence (Ex/Em ~485/535 nm) step5->step6

Workflow for measuring intracellular ROS production.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • 96-well black, clear-bottom plates

  • This compound stock solution (in DMSO)

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 1, 3, 6, 24 hours).

  • After treatment, wash the cells twice with warm PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS.

  • Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated (activated) forms of ERK, JNK, and p38 MAPKs.

Western_Blot_Protocol cluster_workflow Western Blot Workflow step1 Cell treatment with this compound and lysis step2 Protein quantification (e.g., BCA assay) step1->step2 step3 SDS-PAGE and protein transfer to membrane step2->step3 step4 Blocking and primary antibody incubation (e.g., anti-phospho-ERK) step3->step4 step5 Secondary antibody incubation and detection step4->step5 step6 Stripping and re-probing for total protein (e.g., anti-total-ERK) step5->step6

Workflow for Western blot analysis of MAPK activation.

Materials:

  • Cell line and culture reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with this compound for various time points or at different concentrations.

  • Lyse the cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against a phosphorylated MAPK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the respective MAPK.

Nrf2/ARE Luciferase Reporter Gene Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Luciferase_Assay_Protocol cluster_workflow Reporter Gene Assay Workflow step1 Transfect cells with ARE-luciferase reporter plasmid step2 Treat cells with this compound step1->step2 step3 Lyse cells step2->step3 step4 Add luciferase substrate step3->step4 step5 Measure luminescence step4->step5

Workflow for Nrf2/ARE luciferase reporter assay.

Materials:

  • Host cell line (e.g., HEK293T)

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Following the desired incubation period, lyse the cells according to the reporter assay system protocol.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the firefly luciferase activity using a luminometer.

  • If using a dual-reporter system, add the second reagent and measure the Renilla luciferase activity for normalization.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Conclusion

The mechanism of action of this compound is multifaceted, primarily initiated by the induction of oxidative stress and the inhibition of dynamin. These events trigger a complex cellular response involving the modulation of key signaling pathways, including MAPK, Nrf2, and NF-κB. The quantitative data presented herein provides a framework for understanding the potency and toxicological profile of this compound. The detailed experimental protocols offer a practical guide for researchers to further investigate the intricate molecular interactions of this compound and its impact on cellular function. A comprehensive understanding of the mechanisms of this compound is crucial for assessing its environmental risk and for the development of potential therapeutic strategies targeting the pathways it modulates.

References

DTPD-Q and Reactive Oxygen Species Generation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(methylphenyl)-1,4-benzenediamine quinone (DTPD-Q) is a quinone transformation product of the antioxidant DTPD, a substance used in various industrial applications. As a member of the p-phenylenediamine (PPD) quinone class, this compound has garnered scientific interest due to its potential to induce oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms by which this compound generates ROS and the subsequent cellular responses. It includes a summary of available quantitative data on its oxidative potential, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved. While direct experimental data on the cellular effects of this compound is limited, this guide draws upon findings from closely related PPD-quinones to present a coherent model of its bioactivity.

Introduction to this compound and Reactive Oxygen Species (ROS)

This compound is a quinonediimine derivative of N,N'-bis(methylphenyl)-1,4-benzenediamine. Quinones are a class of cyclic organic compounds known for their ability to participate in redox cycling, a process that can lead to the generation of ROS. ROS, including superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause damage to cellular macromolecules such as DNA, proteins, and lipids. However, at physiological concentrations, ROS also function as critical second messengers in various cellular signaling pathways. The capacity of this compound to engage in redox cycling and produce ROS is central to its biological and toxicological profile.

Mechanism of ROS Generation by this compound: Redox Cycling

The primary mechanism by which this compound and other quinones are believed to generate ROS is through a process called redox cycling. This process involves the following key steps:

  • One-electron reduction: this compound is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical.

  • Reaction with molecular oxygen: The unstable semiquinone radical rapidly donates an electron to molecular oxygen (O₂) to form a superoxide anion (O₂⁻).

  • Regeneration of the parent quinone: In the process of donating an electron to oxygen, the semiquinone radical is oxidized back to the parent quinone, this compound.

  • Propagation of the cycle: The regenerated this compound can then re-enter the cycle, leading to the continuous production of superoxide anions as long as reducing equivalents (e.g., NADPH) are available.

  • Formation of other ROS: The generated superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD), and subsequently to the highly reactive hydroxyl radical (•OH) via Fenton-like reactions.

This cyclical process allows a single molecule of this compound to generate a significant amount of ROS, leading to a state of oxidative stress within the cell.

Redox_Cycling This compound This compound Semiquinone Radical Semiquinone Radical This compound->Semiquinone Radical 1e- reduction Semiquinone Radical->this compound Oxidation O2- O2- Semiquinone Radical->O2- e- transfer O2 O2 Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Cellular Reductases (e.g., NADPH-cytochrome P450 reductase)->this compound NADP+ NADP+ Cellular Reductases (e.g., NADPH-cytochrome P450 reductase)->NADP+ NADPH NADPH NADPH->Cellular Reductases (e.g., NADPH-cytochrome P450 reductase)

Redox cycling of this compound leading to superoxide anion generation.

Quantitative Data on the Oxidative Potential of this compound and Related Compounds

The oxidative potential of this compound and its analogs can be quantified using acellular assays, such as the dithiothreitol (DTT) assay. This assay measures the rate of DTT consumption, which is indicative of a compound's ability to generate ROS.

CompoundAssayParameterValueReference
This compound Dithiothreitol (DTT) AssayDTT Consumption Rate1.76 µM min⁻¹ µM⁻¹ [1]
6PPD-QDithiothreitol (DTT) AssayDTT Consumption Rate1.70 µM min⁻¹ µM⁻¹[1]
DPPD-QDithiothreitol (DTT) AssayDTT Consumption RateLower than this compound and 6PPD-Q[1]
1,4-NaphthoquinoneDithiothreitol (DTT) AssayDTT Consumption Rate1.80 µM min⁻¹ µM⁻¹[1]

Note: 6PPD-Q (N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone) and DPPD-Q (N,N'-diphenyl-p-phenylenediamine quinone-diimine) are structurally related p-phenylenediamine quinones. 1,4-Naphthoquinone is a well-characterized ROS-generating quinone often used as a reference.

Cellular Signaling Pathways Activated by this compound-Induced ROS

The generation of ROS by this compound can trigger a cascade of cellular signaling events. The primary pathways implicated in the response to oxidative stress are the Nrf2 antioxidant response pathway, and the pro-inflammatory NF-κB and MAPK signaling pathways. While direct experimental data for this compound is scarce, the following sections describe the generally accepted mechanisms of activation by ROS-generating quinones.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Redox Cycling Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_free Nrf2 Keap1->Nrf2_free Nrf2 Release Nrf2_Keap1 Nrf2-Keap1 complex Nrf2_ub Nrf2 (Ubiquitinated) Nrf2_Keap1->Nrf2_ub Ubiquitination Nrf2_Keap1->Nrf2_free Dissociation Proteasome Proteasome Nrf2_ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds sMaf sMaf sMaf->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 antioxidant response pathway by this compound-induced ROS.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and can be activated by oxidative stress.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Redox Cycling IKK_complex IKK Complex ROS->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_p IκB (Phosphorylated) IkB->IkB_p NFkB_IkB NF-κB-IκB Complex NFkB_free NF-κB NFkB_IkB->NFkB_free Release Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Transcription MAPK_Pathway This compound This compound ROS ROS This compound->ROS Redox Cycling ASK1 ASK1 ROS->ASK1 Activates Raf Raf ROS->Raf Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Downstream_Targets Downstream Targets (e.g., c-Jun, ATF2, Elk-1) p38->Downstream_Targets JNK JNK MKK4_7->JNK JNK->Downstream_Targets MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Downstream_Targets Experimental_Workflow cluster_acellular Acellular Assay cluster_cellular Cellular Assays DTT_Assay DTT Assay DTT_consumption Measure DTT Consumption Rate DTT_Assay->DTT_consumption DTPD-Q_sample This compound DTPD-Q_sample->DTT_Assay Oxidative_Potential Determine Oxidative Potential DTT_consumption->Oxidative_Potential Cell_Culture Cell Culture DTPD-Q_treatment Treat with this compound Cell_Culture->DTPD-Q_treatment ROS_Assay DCFH-DA ROS Assay DTPD-Q_treatment->ROS_Assay Western_Blot Western Blot DTPD-Q_treatment->Western_Blot Fluorescence_Measurement Measure Fluorescence ROS_Assay->Fluorescence_Measurement Protein_Analysis Analyze Protein Expression Western_Blot->Protein_Analysis Cellular_ROS_Levels Quantify Cellular ROS Fluorescence_Measurement->Cellular_ROS_Levels Signaling_Activation Assess Signaling Pathway Activation Protein_Analysis->Signaling_Activation

References

The Biological Effects of DTPD-Q Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-p-tolyl-p-phenylenediamine quinone (DTPD-Q) is an oxidized derivative of the antioxidant DTPD, which is used in various industrial applications, including rubber manufacturing. The increasing detection of this compound and other p-phenylenediamine (PPD) quinones in the environment has raised concerns about their potential biological effects. This technical guide provides a comprehensive overview of the known biological impacts of this compound exposure, with a focus on its effects on cellular processes, toxicity, and underlying signaling pathways. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Toxicological and Bioactivity Data

The following tables summarize the currently available quantitative data on the toxicological and inhibitory effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemEndpointValueReference
Dynamin 1GTPase Activity AssayIC50273 µM[1]
Clathrin-Mediated EndocytosisU2OS CellsIC50120 µM[1]

Table 2: Toxicological Profile of this compound

OrganismEndpointValueReference
Vibrio fischeri (aquatic bacterium)ToxicityEC50 = 1.98 mg/L[1]
Oncorhynchus mykiss (Rainbow Trout)Acute Toxicity (96-hour)LC50 > 50 µg/L[2]
Caenorhabditis elegansIntestinal PermeabilityIncreased at 1-10 µg/L[1]
Caenorhabditis elegansReactive Oxygen Species (ROS) ProductionIncreased at 1-10 µg/L[1]

Core Biological Effects of this compound Exposure

Induction of Oxidative Stress

A primary biological effect of this compound exposure is the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1]. Studies in Caenorhabditis elegans have demonstrated that exposure to this compound at concentrations of 1 and 10 µg/ml leads to an increase in intestinal ROS production[1]. This pro-oxidant activity is a key driver of the other observed biological effects.

Inhibition of Dynamin 1 and Clathrin-Mediated Endocytosis

This compound has been identified as an inhibitor of dynamin 1, a GTPase essential for scission of newly formed vesicles from the plasma membrane during endocytosis[1]. The IC50 value for dynamin 1 inhibition is 273 µM[1]. Consistent with its effect on dynamin 1, this compound also inhibits clathrin-mediated endocytosis in serum-starved U2OS cells with an IC50 of 120 µM[1].

Increased Intestinal Permeability

In the model organism C. elegans, this compound exposure at concentrations of 1 and 10 µg/ml has been shown to increase intestinal permeability[1]. This suggests that this compound can compromise the integrity of the intestinal barrier, a critical defense mechanism against environmental toxins and pathogens.

Signaling Pathways Implicated in this compound Exposure

While direct studies on the signaling pathways modulated by this compound are limited, its known ability to induce ROS suggests the involvement of several key oxidative stress-responsive pathways. The generation of ROS by quinones can trigger cellular signaling cascades aimed at mitigating oxidative damage and initiating inflammatory responses[3].

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_nucleus Cell Nucleus DTPD_Q This compound Exposure ROS Cellular ROS DTPD_Q->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activation MAPK_Pathway DTPD_Q This compound Exposure ROS Cellular ROS DTPD_Q->ROS ASK1 ASK1 ROS->ASK1 Activation MKKs MKK3/4/6/7 ASK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response NFkB_Pathway cluster_nucleus Cell Nucleus DTPD_Q This compound Exposure ROS Cellular ROS DTPD_Q->ROS IKK IKK Complex ROS->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Celegans_Workflow cluster_assays Endpoint Assays Start Synchronized L1 C. elegans Exposure Exposure to this compound (1-10 µg/L) on OP50 plates Start->Exposure Permeability Intestinal Permeability Assay (FITC-dextran) Exposure->Permeability ROS_Assay ROS Production Assay (H2DCF-DA) Exposure->ROS_Assay Imaging Fluorescence Microscopy Permeability->Imaging ROS_Assay->Imaging Quantification Image Analysis and Quantification Imaging->Quantification Results Increased Permeability & Increased ROS Production Quantification->Results

References

DTPD-Q: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-methylphenyl)-p-phenylenediamine quinone (DTPD-Q), a derivative of the antioxidant DTPD, is an emerging compound of interest due to its presence in the environment as a transformation product of tire additives.[1] This technical guide provides a detailed overview of the synthesis, chemical properties, and biological activities of this compound, with a focus on its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development.

Chemical Properties and Data

This compound is a solid with the chemical formula C₂₀H₁₈N₂O₂ and a molecular weight of 318.38 g/mol .[2] Its CAS number is 252950-56-4.[2][3] The compound has limited solubility in aqueous solutions and some organic solvents.

Physicochemical Properties of this compound and Related Compounds
PropertyThis compound6PPD-QDPPD-QReference
Molecular Formula C₂₀H₁₈N₂O₂C₁₈H₂₂N₂O₂C₁₈H₁₄N₂O₂[3][4]
Molecular Weight ( g/mol ) 318.38298.38290.32[2]
Water Solubility (µg/L) < 1031> 100[5]
Log Kₐw -8.9--[5]
Toxicity Data
AssayOrganism/Cell LineEndpointValueReference
Acute ToxicityRainbow Trout (Oncorhynchus mykiss)LC₅₀ (96h)> 50 µg/L[6]
Dynamin 1 Inhibition-IC₅₀273 µM[3]
Clathrin-Mediated Endocytosis InhibitionU2OS cellsIC₅₀120 µM[3]
Aquatic Bacterium ToxicityVibrio fischeriEC₅₀1.98 mg/L[3]

Synthesis of this compound

The synthesis of symmetric p-phenylenediamine quinones like this compound can be achieved through a concurrent Michael addition.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described for the synthesis of symmetric PPD-quinones.[7]

Materials:

  • Benzoquinone

  • ortho-Toluidine

  • Methanol (HPLC-grade)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve benzoquinone in methanol.

  • Add ortho-toluidine to the solution.

  • Reflux the reaction mixture under an inert atmosphere (argon or nitrogen).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product (this compound) will precipitate out of the solution.

  • Isolate the product by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

  • Confirm the purity and identity of the synthesized this compound using ¹H NMR, ¹³C NMR, and LC-HRMS analysis.[7]

Biological Activity and Signaling Pathways

This compound, similar to other p-phenylenediamine quinones, is known to induce oxidative stress by generating reactive oxygen species (ROS).[3][8] This generation of ROS can, in turn, modulate several key cellular signaling pathways.

Proposed Mechanism of ROS Generation

The primary mechanism for ROS generation by quinones like this compound is believed to be through redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide anion, regenerating the parent quinone to continue the cycle.[8]

This compound This compound Semiquinone Radical Semiquinone Radical This compound->Semiquinone Radical Reduction Semiquinone Radical->this compound Oxidation O2 O2 O2- O2- O2->O2- e- Reduction Reduction Oxidation Oxidation

Redox cycling of this compound leading to ROS production.
Modulation of Cellular Signaling Pathways

The oxidative stress induced by this compound can activate several signaling pathways, including the Nrf2 antioxidant response, NF-κB, and MAPK pathways.[8]

Nrf2 Antioxidant Response Pathway:

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Nrf2 antioxidant response pathway activation by this compound.

NF-κB Signaling Pathway:

ROS can also activate the NF-κB pathway, a key regulator of inflammation. This involves the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS IKK IKK Complex ROS->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene_Target Pro-inflammatory Genes NFkB_nuc->Gene_Target Transcription

NF-κB signaling pathway activation by this compound.

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another stress-responsive pathway that can be modulated by this compound-induced ROS. This can lead to the activation of transcription factors like AP-1, which regulate various cellular processes.

This compound This compound ROS ROS This compound->ROS ASK1 ASK1 ROS->ASK1 Activation MKK MKK4/7 ASK1->MKK JNK JNK MKK->JNK AP1 AP-1 JNK->AP1 Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Transcription

A representative MAPK (JNK) signaling cascade.

Experimental Protocols

96-hour Acute Lethality Toxicity Test in Rainbow Trout

This protocol is based on the methodology described by Nair et al. (2023).[6]

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.

Test Conditions:

  • Apparatus: 20 L plastic containers with food-grade polyethylene disposable liners.

  • Temperature: 15 ± 1 °C.

  • Duration: 96 ± 2 hours.

  • Test Type: Static.

Procedure:

  • Prepare stock solutions of this compound in methanol.

  • Prepare test solutions by diluting the stock solution in water to achieve the desired concentrations.

  • Include a control group dosed with the methanol solvent vehicle at the same level as the treatment groups (e.g., 0.01%).

  • Use three replicates for each treatment group, with 10 fish per replicate.

  • Acclimate the fish to the test conditions before starting the exposure.

  • Introduce the fish to the test containers.

  • Monitor the fish for mortality and any sublethal effects over the 96-hour period.

  • Calculate the LC₅₀ value based on the observed mortality data.

In Vitro ROS Detection

This protocol is adapted for a 96-well plate format for high-throughput screening.[8]

Cell Culture:

  • Seed cells (e.g., a relevant fish or human cell line) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Allow cells to adhere and grow for 24 hours.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Remove the growth medium from the cells and wash once with warm PBS.

  • Add the this compound treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 1, 3, 6, or 24 hours).

  • Prepare a 10 µM dihydroethidium (DHE) staining solution in pre-warmed PBS.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of the DHE staining solution to each well.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for ethidium bromide.

Conclusion

This compound is a compound of growing environmental and toxicological concern. Its ability to induce oxidative stress and modulate key cellular signaling pathways, such as the Nrf2, NF-κB, and MAPK pathways, highlights its potential for biological activity. The information and protocols provided in this technical guide offer a foundation for further research into the mechanisms of action of this compound and for the development of strategies to mitigate its potential adverse effects. A thorough understanding of the synthesis and chemical properties of this compound is crucial for conducting accurate and reproducible toxicological and pharmacological studies.

References

Environmental Occurrence of DTPD-Quinone in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di(o-tolyl)-p-phenylenediamine (DTPD) is an antioxidant used in the rubber industry to protect products from degradation. Its transformation in the environment leads to the formation of N,N'-di(o-tolyl)-p-phenylenediamine-quinone (DTPD-Q), a compound of emerging concern. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence of this compound in soil and water, detailing analytical methodologies for its detection and quantification.

Quantitative Occurrence Data

The presence of this compound has been confirmed in environmental compartments impacted by urban and industrial activities. The following tables summarize the reported concentrations of this compound in runoff water and roadside soil, providing a baseline for environmental monitoring and risk assessment.

Table 1: Concentration of DTPD-Quinone in Runoff Water

LocationConcentration Range (ng/L)Detection Frequency (%)Reference
Hong KongNot explicitly quantified individually, but detected100[1]

Table 2: Concentration of DTPD-Quinone in Roadside Soil

LocationConcentration Range (ng/g)Detection Frequency (%)Reference
Hong KongNot explicitly quantified individually, but detected100[1]

Note: While detection was confirmed, specific concentration ranges for this compound were not detailed in the primary literature found. The focus was often on the more notorious 6PPD-quinone.

Experimental Protocols

The accurate detection and quantification of this compound in environmental matrices necessitate sensitive and specific analytical methods. The predominant technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Analysis of DTPD-Quinone in Water and Soil Samples

This protocol is based on the methodology described by Cao et al. (2022) for the analysis of various rubber-derived quinones, including this compound.

1. Sample Collection and Preparation:

  • Water Samples (Runoff): Collect water samples in amber glass bottles to minimize photodegradation. Store samples at 4°C and process them as soon as possible.

  • Soil Samples (Roadside): Collect topsoil samples from locations with high traffic density. Store samples in clean containers and freeze-dry them to remove moisture before extraction.

2. Sample Extraction:

  • Water:

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

    • Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a solution of 5% methanol in water to remove interferences.

    • Elute the target analytes with methanol.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Soil:

    • Homogenize the freeze-dried soil sample.

    • Perform pressurized solvent extraction (PSE) or ultrasonic extraction.

    • Use a mixture of acetone and hexane as the extraction solvent.

    • Centrifuge the extract and collect the supernatant.

    • Concentrate the extract and reconstitute it in a suitable solvent for analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Chromatography:

    • Employ an ultrahigh-performance liquid chromatography (UHPLC) system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • A gradient elution program with mobile phases consisting of water with formic acid and methanol is typically used.

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer (QqQ) operated in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode for quantification and confirmation. The transition for this compound is m/z 319.1 → 291.1.[1]

Visualizations

Logical Relationship: Transformation of DTPD to DTPD-Quinone

The following diagram illustrates the transformation of the parent antioxidant DTPD into its quinone derivative through oxidation.

G DTPD DTPD (N,N'-di(o-tolyl)-p-phenylenediamine) Oxidation Oxidation (e.g., by ozone) DTPD->Oxidation DTPD_Q DTPD-Quinone (2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione) Oxidation->DTPD_Q

Caption: Transformation of DTPD to DTPD-Quinone.

Experimental Workflow: Analysis of DTPD-Quinone in Environmental Samples

This diagram outlines the general workflow for the analysis of this compound in soil and water samples.

G cluster_water Water Sample cluster_soil Soil Sample Water_Collection Sample Collection (Amber Glass Bottles) SPE Solid-Phase Extraction (SPE) Water_Collection->SPE Concentration Concentration (Nitrogen Evaporation) SPE->Concentration Soil_Collection Sample Collection Freeze_Drying Freeze-Drying Soil_Collection->Freeze_Drying Extraction Solvent Extraction (PSE or Ultrasonic) Freeze_Drying->Extraction Extraction->Concentration Analysis UHPLC-MS/MS Analysis (MRM Mode) Concentration->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: Analytical workflow for this compound.

References

Absence of Public Data on DTPD-Q as a Cellular Signaling Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information, research articles, or data could be found for a compound designated as "DTPD-Q" in the context of cellular signaling pathway modulation. This suggests that "this compound" may be a compound that is not yet described in the public scientific domain, could be an internal or proprietary designation, or may be an incorrect identifier.

To fulfill the detailed requirements of the user's request for an in-depth technical guide on a modulator of cellular signaling pathways, this report will use a well-characterized and extensively studied compound, U0126 , as a representative example. U0126 is a potent and selective non-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), which are central components of the MAPK/ERK signaling cascade. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.

The following sections will provide a detailed technical overview of U0126, including its mechanism of action, quantitative data on its activity, relevant experimental protocols, and visualizations of the signaling pathway it modulates, in accordance with the user's original request.

U0126: A Potent MEK1/2 Inhibitor and Modulator of the MAPK/ERK Signaling Pathway

Introduction:

The MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway is a crucial signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular responses. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. U0126 is a synthetic organic molecule that has been instrumental in elucidating the physiological and pathophysiological roles of the MAPK/ERK pathway.

Mechanism of Action:

U0126 exerts its inhibitory effect by binding to a pocket on the MEK1 and MEK2 enzymes that is distinct from the binding sites for ATP and the substrate ERK. This non-competitive inhibition prevents MEK from phosphorylating and activating its downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation effectively blocks the propagation of the signal downstream, leading to the modulation of cellular processes regulated by this pathway.

Quantitative Data on U0126 Activity

The following table summarizes key quantitative data regarding the inhibitory activity of U0126 from various studies.

ParameterValueCell Line/SystemComments
IC₅₀ (MEK1) 72 nMIn vitro kinase assayInhibition of activated MEK1.
IC₅₀ (MEK2) 58 nMIn vitro kinase assayInhibition of activated MEK2.
Cellular IC₅₀ 0.5 - 10 µMVarious cancer cell linesInhibition of ERK1/2 phosphorylation.
Ki (MEK1) 66 nMEnzyme kineticsDissociation constant for MEK1.
Ki (MEK2) 52 nMEnzyme kineticsDissociation constant for MEK2.

Experimental Protocols

Cell Culture and Treatment with U0126
  • Cell Lines: Select appropriate cell lines for the study (e.g., HeLa, A549, MCF-7).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • U0126 Preparation: Prepare a stock solution of U0126 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired final concentration of U0126 (e.g., 1, 5, 10, 20 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 1, 6, 24 hours).

Western Blotting for Phospho-ERK1/2
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

In Vitro MEK1 Kinase Assay
  • Reaction Components:

    • Recombinant active MEK1 enzyme.

    • Kinase-dead ERK2 as a substrate.

    • ATP.

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).

    • Varying concentrations of U0126.

  • Procedure:

    • Incubate MEK1 with different concentrations of U0126 for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate (kinase-dead ERK2) and ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the phosphorylation of ERK2 by Western blotting using a p-ERK1/2 antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P ERK_n ERK1/2 ERK->ERK_n U0126 U0126 U0126->MEK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF P Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (U0126 or Vehicle) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-ERK1/2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

The Redox Cycling of DTPD-Q: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(o-tolyl)-p-phenylenediamine quinone-diimine (DTPD-Q) is an oxidized transformation product of N,N'-bis(o-tolyl)-p-phenylenediamine (DTPD), an antioxidant additive utilized in the rubber industry. The environmental presence of this compound in roadway runoff, soils, and consumer products manufactured from recycled tire rubber has raised concerns regarding its potential biological effects.[1] This technical guide provides a comprehensive overview of the current understanding of the redox cycling of this compound, its capacity to generate reactive oxygen species (ROS), and the subsequent modulation of cellular signaling pathways. While direct research on this compound is emerging, this guide synthesizes available data and draws parallels from closely related p-phenylenediamine (PPD) quinones to present a holistic view of its mechanism of action.

Introduction to this compound and its Redox Chemistry

This compound, with the chemical formula C₂₀H₁₈N₂O₂, is a quinone-diimine derivative of DTPD.[1] Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. A key feature of many quinones is their ability to undergo redox cycling, a process in which the quinone is repeatedly reduced and re-oxidized, leading to the generation of reactive oxygen species (ROS).

The fundamental mechanism of quinone redox cycling involves a one-electron reduction of the quinone (Q) to a semiquinone radical (Q•⁻). This reduction can be catalyzed by various cellular reductants, including NADPH-cytochrome P450 reductase. The semiquinone radical is often unstable and can readily transfer an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻). This futile cycle can continuously generate superoxide, which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to a state of oxidative stress within the cell.

Quantitative Data on this compound

Quantitative data specifically on the redox cycling of this compound is limited. However, toxicological and physicochemical data, along with comparative data from other PPD-quinones, provide insights into its potential activity.

ParameterValueSpecies/ConditionsReference
Acute Toxicity (LC50) > 50 µg/LRainbow Trout (96-hour)[2]
EC50 1.98 mg/LVibrio fischeri[1]
Water Solubility 11 ± 2 μg L⁻¹Experimental (LC-MS/MS)[3]
ROS Production Increased at 1 and 10 µg/mlCaenorhabditis elegans[1]
DTT Consumption Rate Higher than DPPD-Q, lower than 6PPD-QDithiothreitol (DTT) assay[4]

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

The generation of ROS by this compound is likely to trigger a cellular response mediated by key signaling pathways involved in managing oxidative stress and inflammation. While direct evidence for this compound is still under investigation, the effects of related PPD-quinones strongly suggest the involvement of the following pathways.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress, induced by ROS from this compound redox cycling, can lead to the dissociation of Nrf2 from Keap1. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Redox Cycling Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds Nucleus Nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates

This compound induced activation of the Nrf2 pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate IκB kinase (IKK), which then phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.

NFkB_Pathway cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Redox Cycling IKK IKK ROS->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus

This compound induced activation of the NF-κB pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK cascades, including c-Jun N-terminal kinase (JNK) and p38 MAPK. Activation of these pathways can lead to various cellular outcomes, including apoptosis, depending on the cellular context and the duration of the stress.

MAPK_Pathway This compound This compound ROS ROS This compound->ROS Redox Cycling ASK1 ASK1 ROS->ASK1 Activates MKK4/7 MKK4/7 ASK1->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates Apoptosis/Inflammation Apoptosis/Inflammation JNK->Apoptosis/Inflammation Leads to

A representative MAPK (JNK) cascade activated by this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized for experimental purposes. A general method involves the concurrent Michael additions of benzoquinone with ortho-toluidine under reflux, followed by isolation via filtration.[5] Purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and LC-HRMS.[5]

In Vitro ROS Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is designed for a 96-well plate format.

  • Cell Culture: Seed adherent cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency at the time of the assay.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium. Include a vehicle control.

  • DCFH-DA Staining: After the desired incubation time with this compound, remove the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of a 10 µM DCFH-DA working solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

ROS_Detection_Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Wash with PBS B->C D Add DCFH-DA solution C->D E Incubate (30 min, 37°C) D->E F Wash with PBS E->F G Measure fluorescence F->G

References

A Preliminary Toxicological Profile of DTPD-Quinone (DTPD-Q)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DTPD-quinone (DTPD-Q), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), is an emerging compound of interest due to its detection in various environmental matrices, including roadway runoff, indoor dust, and consumer products made from recycled tire rubber.[1][2][3] This technical guide provides a preliminary overview of the toxicological profile of this compound based on available preliminary studies. The current data suggests a lower acute aquatic toxicity for this compound compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q. However, in vitro studies indicate potential for cellular toxicity through mechanisms such as the production of reactive oxygen species (ROS) and inhibition of critical cellular processes like clathrin-mediated endocytosis.[1] Further comprehensive toxicological evaluation is warranted to fully characterize its potential risks to human health and the environment.

Chemical Identity

ParameterValue
Chemical Name 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione
Synonyms DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
CAS Number 252950-56-4
Molecular Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.4 g/mol

Acute Toxicity

Preliminary studies on the acute toxicity of this compound have primarily focused on aquatic organisms. The available data indicates that this compound is less acutely toxic to some aquatic species compared to other PPD-quinones, such as 6PPD-Q.

Table 1: Acute Aquatic Toxicity of this compound and Related Compounds

SpeciesCompoundEndpointValueReference
Vibrio fischeri (aquatic bacterium)This compoundEC₅₀1.98 mg/L[1]
Vibrio fischeriDTPDEC₅₀< 1.98 mg/L (more toxic)[1]
Rainbow Trout (Oncorhynchus mykiss)DPPD-Q96h LC₅₀> 50 µg/L (no toxicity observed)[4]
Rainbow Trout (Oncorhynchus mykiss)6PPD-Q96h LC₅₀0.35 µg/L[4]

In Vitro Toxicity and Mechanistic Insights

In vitro studies have begun to elucidate the potential mechanisms of this compound toxicity at a cellular level. These studies suggest that this compound can induce oxidative stress and interfere with essential cellular trafficking pathways.

Table 2: In Vitro Effects of this compound

Assay/ModelEndpointResultConcentrationReference
Dynamin 1 Inhibition AssayIC₅₀273 µM273 µM[1]
Clathrin-Mediated Endocytosis in U2OS cellsIC₅₀120 µM120 µM[1]
Caenorhabditis elegansIntestinal PermeabilityIncreased1 or 10 µg/ml[1]
Caenorhabditis elegansReactive Oxygen Species (ROS) ProductionIncreased1 or 10 µg/ml[1]
Proposed Mechanism of Action

While specific signaling pathways for this compound are not yet fully characterized, the available data, along with information from related quinone compounds, suggests a potential mechanism involving the induction of oxidative stress. The generation of reactive oxygen species (ROS) can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[5] Furthermore, its inhibitory effect on dynamin 1 and clathrin-mediated endocytosis points to a disruption of cellular transport and signaling processes.[1]

Proposed Mechanism of this compound Toxicity This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS_Generation Dynamin_Inhibition Inhibition of Dynamin 1 Cellular_Uptake->Dynamin_Inhibition Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Endocytosis_Disruption Disruption of Clathrin-Mediated Endocytosis Dynamin_Inhibition->Endocytosis_Disruption Cellular_Dysfunction Cellular Dysfunction (Impaired Trafficking, Altered Signaling) Endocytosis_Disruption->Cellular_Dysfunction Experimental_Workflow_ROS_Assay cluster_0 C. elegans Synchronization cluster_1 Exposure and Staining cluster_2 Data Acquisition and Analysis Start Adult C. elegans Bleach Bleach Treatment Start->Bleach Eggs Isolate Eggs Bleach->Eggs Hatch Hatch in M9 Buffer Eggs->Hatch L1_Larvae Synchronized L1 Larvae Hatch->L1_Larvae Exposure Expose to this compound (1 or 10 µg/ml) L1_Larvae->Exposure Staining Incubate with H₂DCF-DA Exposure->Staining Wash Wash to Remove Excess Probe Staining->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Quantification Image Analysis and Fluorescence Quantification Microscopy->Quantification Analysis Compare to Control Quantification->Analysis

References

DTPD-Q CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DTPD-Q

This technical guide provides a comprehensive overview of 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione (this compound), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD). This compound is an environmental contaminant found in roadway runoff, soils, and products made from recycled tire rubber.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, experimental protocols, and associated signaling pathways.

Core Chemical and Physical Properties

This compound is a quinone derivative that has been identified as a transformation product of DTPD, a substituted p-phenylenediamine used in industrial applications, particularly in rubber manufacturing.[2][3]

PropertyValueReference
CAS Number 252950-56-4[1][3][4]
Molecular Formula C₂₀H₁₈N₂O₂[1][4]
Molecular Weight 318.37 g/mol [3]
IUPAC Name 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione[4]
Synonyms DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione[1][4]
Appearance Yellow to brown solid[3]
SMILES O=C1C=C(C(C=C1NC2=C(C)C=CC=C2)=O)NC3=C(C)C=CC=C3[3]
InChI Key QJOYQAODZKIBDH-UHFFFAOYSA-N[1][4]
Molecular Structure

The molecular structure of this compound consists of a cyclohexadiene-1,4-dione core with two o-tolylamino groups substituted at the 2 and 5 positions.

Biological Activity and Toxicity

This compound exhibits various biological activities, including the inhibition of cellular processes and the induction of oxidative stress. Its toxicity profile suggests it is less acutely toxic to some aquatic organisms compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q.[1][5]

Quantitative Biological Data
Assay / EndpointOrganism / Cell LineValueReference
Dynamin 1 Inhibition (IC₅₀) -273 µM[1]
Clathrin-Mediated Endocytosis Inhibition (IC₅₀) U2OS cells120 µM[1]
Acute Toxicity (EC₅₀) Vibrio fischeri1.98 mg/L[1]
96-hour Acute Lethality (LC₅₀) Rainbow trout (Oncorhynchus mykiss)> 50 µg/L[5]
Intestinal Permeability & ROS Production Caenorhabditis elegansIncreased at 1 and 10 µg/ml[1]

Signaling Pathway Involvement

While direct studies on this compound are limited, research on related PPD-quinones strongly suggests that their biological effects, including toxicity, are mediated through the induction of oxidative stress and subsequent disruption of key cellular signaling pathways.[5][6] The generation of reactive oxygen species (ROS) through redox cycling is a primary mechanism.[6] This can trigger cascades involving the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK pathways.[6]

Proposed Toxicity Workflow for PPD-Quinones PPDQ PPD-Quinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation PPDQ->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage SignalingDisruption Signaling Pathway Disruption OxidativeStress->SignalingDisruption Toxicity Cellular Toxicity DNA_Damage->Toxicity SignalingDisruption->Toxicity MAPK Signaling Activation by ROS ROS ROS ASK1 ASK1 ROS->ASK1 activates MKK MKK4/7 ASK1->MKK phosphorylates JNK JNK MKK->JNK phosphorylates AP1 c-Jun/c-Fos (AP-1) JNK->AP1 activates Apoptosis Apoptosis / Inflammation AP1->Apoptosis PPARγ Pathway Downregulation PPDQ Chronic PPD-Quinone Exposure PPARg PPARγ Expression PPDQ->PPARg downregulates Lipid Lipid Metabolism Regulation PPARg->Lipid Inflammation Inflammation Control PPARg->Inflammation Hepatotoxicity Hepatotoxicity Lipid->Hepatotoxicity dysregulation leads to Inflammation->Hepatotoxicity loss of control leads to

References

DTPD-Q: A Technical Guide to its Discovery, Initial Investigation, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di(o-tolyl)-p-phenylenediamine quinone (DTPD-Q), a quinone transformation product of the tire antioxidant DTPD, has emerged as an environmental contaminant detected in various matrices, including roadway runoff and dust. This document provides a comprehensive technical overview of the discovery, synthesis, analytical detection, and initial toxicological investigations of this compound. While current research indicates lower acute toxicity in aquatic species compared to the related compound 6PPD-Q, evidence suggests this compound contributes to oxidative stress. Human exposure has been confirmed through the detection of this compound in urine. This guide consolidates available quantitative data, details experimental protocols, and visualizes potential biological pathways to serve as a foundational resource for the scientific community. Further research into its effects on mammalian systems is crucial for a complete risk assessment.

Discovery and Environmental Occurrence

This compound, with the chemical formula C₂₀H₁₈N₂O₂, is the oxidized derivative of N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), an antioxidant used in the rubber industry to enhance tire durability.[1] Its discovery is linked to the broader investigation of p-phenylenediamine (PPD) antioxidant transformation products in the environment.[1] Initially identified in end-of-life tires, this compound has since been detected in various environmental compartments, including urban road dust, roadside soils, and water sources, indicating its release from tire wear particles.[1] Stormwater runoff is considered a primary transport mechanism for this compound into aquatic ecosystems.[2][3]

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione
Synonyms DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
CAS Number 252950-56-4
Molecular Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.4 g/mol
Appearance Solid
Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the concurrent Michael additions of benzoquinone with ortho-toluidine.[4]

Materials:

  • Benzoquinone

  • ortho-toluidine

  • Dichloromethane (DCM) for recrystallization (optional)

  • Methanol (HPLC-grade)

  • Reaction vessel with reflux condenser

  • Filtration apparatus

  • NMR spectrometer and LC-HRMS for purity confirmation

Procedure:

  • (Optional) Purify benzoquinone by recrystallization from dichloromethane.

  • In a suitable reaction vessel, combine benzoquinone with ortho-toluidine.

  • The mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, allowing the product to precipitate.

  • The solid this compound is isolated via filtration.

  • The purity of the synthesized this compound is confirmed using proton and carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[4]

Analytical Methodology

The primary analytical technique for the detection and quantification of this compound in environmental and biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: this compound Analysis in Environmental Samples (e.g., Water, Soil)

1. Sample Preparation:

  • Water Samples:

    • Solid-phase extraction (SPE) is commonly employed for pre-concentration and cleanup.

    • Pass a known volume of the water sample through an appropriate SPE cartridge.

    • Elute the retained analytes, including this compound, with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[5]

  • Soil/Dust Samples:

    • A known mass of the sample is subjected to solvent extraction, often using ultrasonication or accelerated solvent extraction.

    • Common extraction solvents include dichloromethane and acetonitrile.

    • The extract is filtered, concentrated by evaporation, and reconstituted in the mobile phase.[6]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution program. The mobile phase often consists of water and an organic solvent (e.g., acetonitrile or methanol), both amended with a small amount of an additive like formic acid to enhance ionization.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor ion to product ion transitions for this compound, ensuring high selectivity and sensitivity.

Initial Investigation of Biological Effects and Toxicity

The biological effects of this compound are an area of active research, with current knowledge largely derived from studies on aquatic organisms and by analogy to the more extensively studied 6PPD-Q.

Aquatic Toxicity

Initial toxicological assessments have been conducted on aquatic species, primarily fish. These studies consistently indicate that this compound has a significantly lower acute toxicity than 6PPD-Q.

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

Compound96-hour LC₅₀ (μg/L)
This compound> 50
6PPD-Q0.35
DPPD-Q> 50

LC₅₀ (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time.

Mammalian Cell Cytotoxicity and Human Exposure

Data on the cytotoxicity of this compound in mammalian cell lines is limited. However, the detection of this compound in human urine samples from the general population confirms human exposure to this compound.[7] A study in Taizhou, China, reported mean urinary concentrations of this compound to be 1.1 ng/mL in females and 0.62 ng/mL in males.[7]

Potential Mechanisms of Action: Oxidative Stress

While a detailed signaling pathway for this compound has not been fully elucidated, quinones are known to be redox-active molecules capable of inducing oxidative stress. This is considered a likely mechanism of toxicity for PPD-quinones.[8] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2]

The diagram below illustrates a generalized workflow for the analysis of PPD-quinones and a proposed logical relationship for their toxicity, stemming from the parent PPD compound.

G cluster_0 Environmental Transformation & Analysis cluster_1 Biological Investigation PPD DTPD (in Tires) DTPDQ_env This compound (Environmental Contaminant) PPD->DTPDQ_env Oxidation Ozone Ozone Ozone->DTPDQ_env Sample Environmental Sample (Water, Soil, Dust) DTPDQ_env->Sample Exposure Exposure (e.g., Ingestion, Inhalation) DTPDQ_env->Exposure Bioavailability Extraction Extraction & Cleanup (e.g., SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Uptake Cellular Uptake Exposure->Uptake ROS Increased ROS (Oxidative Stress) Uptake->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Toxicity Toxicological Endpoints (e.g., Cytotoxicity, Inflammation) Damage->Toxicity

Workflow from environmental formation to biological effect.

The following diagram illustrates a potential signaling pathway for PPD-quinone-induced oxidative stress, which may be applicable to this compound. This is a generalized pathway based on known mechanisms of quinone toxicity and research on related compounds like 6PPD-Q.

G DTPDQ This compound Redox Redox Cycling DTPDQ->Redox ROS ROS Generation (O₂⁻, H₂O₂) Redox->ROS GSH GSH Depletion Redox->GSH OxStress Oxidative Stress ROS->OxStress GSH->OxStress Nrf2_Keap1 Keap1-Nrf2 Complex OxStress->Nrf2_Keap1 induces dissociation Mito Mitochondrial Dysfunction OxStress->Mito MAPK MAPK Pathway (p38, JNK) OxStress->MAPK Nrf2 Nrf2 Activation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Apoptosis Apoptosis Mito->Apoptosis NFkB NF-κB Pathway MAPK->NFkB MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

References

Methodological & Application

Experimental Protocol for Inducing Oxidative Stress with DTPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

N,N'-di(o-tolyl)-p-phenylenediamine quinone (DTPD-Q) is an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), a substituted p-phenylenediamine used in various industrial applications, notably in rubber manufacturing.[1] The presence of this compound has been identified in roadway runoff, roadside soils, indoor dust, and consumer products made from recycled tire rubber.[2] Emerging research indicates that this compound, like other p-phenylenediamine (PPD) quinones, is a redox-active compound capable of inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[2][3] Oxidative stress is implicated in a variety of cellular and physiological dysfunctions and is a key area of investigation in toxicology and drug development.[3]

This document provides detailed protocols for inducing and quantifying oxidative stress using this compound in both in vivo (Caenorhabditis elegans) and in vitro (mammalian cell culture) models. It also outlines methods for investigating the underlying cellular signaling pathways affected by this compound exposure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicological and oxidative stress-inducing properties of this compound and related PPD-quinones.

Table 1: In Vivo Toxicity and Oxidative Stress Data for this compound

Test OrganismParameterConcentration/ValueReference
Caenorhabditis elegansIncreased ROS Production1 or 10 µg/mL[2]
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50> 50 µg/L[4]

Table 2: Comparative In Vitro Cytotoxicity of PPD-Quinones

CompoundCell LineEndpoint (Duration)ValueReference
6PPD-QHepG2 (Human Liver Carcinoma)IC50 (48 hr)127.50 µg/L[4]
6PPD-QL02 (Human Normal Liver)IC50 (48 hr)22.51 µg/L[4]
DPPD-QVibrio fischeriEC501.76 mg/L[4]

Experimental Protocols

Protocol 1: Induction and Measurement of Reactive Oxygen Species (ROS) in Caenorhabditis elegans

This protocol is adapted from methodologies for assessing ROS production in C. elegans and is based on the finding that this compound induces ROS in this model organism.[2]

Materials:

  • This compound

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50

  • M9 buffer

  • Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in M9 buffer to prepare working solutions. The final DMSO concentration in the assay should be kept below 0.5%.

  • C. elegans Synchronization: Synchronize a population of wild-type C. elegans to the L4 larval stage.

  • Exposure to this compound:

    • Transfer synchronized L4 worms to NGM plates containing the desired final concentrations of this compound (e.g., 1 µg/mL and 10 µg/mL) seeded with E. coli OP50.[2]

    • Include a vehicle control group (DMSO in M9 buffer) under the same conditions.

    • Incubate the worms on the this compound-containing plates for a specified period (e.g., 24 hours) at 20°C.

  • Measurement of ROS Production:

    • After the exposure period, wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.

    • Wash the worms three times with M9 buffer to remove bacteria.

    • Prepare a worm lysate.[5]

    • Determine the protein concentration of the lysate.[5]

    • Incubate a standardized amount of protein from the lysate with 250 µM CM-H2DCFDA in PBS in a 96-well plate at 37°C for 4 hours.[5]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Compare the ROS levels in this compound-treated worms to the vehicle control.

Protocol 2: In Vitro Induction of Oxidative Stress in Mammalian Cell Culture

This protocol provides a general framework for assessing this compound-induced oxidative stress in a mammalian cell line (e.g., HepG2 human liver cells or A549 human lung cells, which have been used for related compounds).[6][7]

Materials:

  • This compound

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After the treatment period, remove the treatment medium and wash the cells gently with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells again with warm PBS to remove excess probe.

    • Add PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and compare the this compound-treated groups to the vehicle control.

Protocol 3: Assessment of Cell Viability and Cytotoxicity

To complement the oxidative stress measurements, it is important to assess the impact of this compound on cell health.

A. MTT Assay (Metabolic Activity):

  • Following this compound treatment (as in Protocol 2), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance indicates reduced metabolic activity and cell viability.

B. LDH Release Assay (Membrane Integrity):

  • After this compound treatment, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant.

  • An increase in LDH activity in the supernatant corresponds to increased cytotoxicity.

Protocol 4: Analysis of Oxidative Stress-Related Signaling Pathways

PPD-quinones are known to modulate key signaling pathways involved in the oxidative stress response.[4] Western blotting can be used to assess the activation of these pathways.

A. Nrf2 Activation:

  • Sample Preparation: Treat cells with this compound as described in Protocol 2. Lyse the cells and prepare nuclear and cytoplasmic extracts.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against Nrf2.

    • Use appropriate loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

  • Analysis: An increase in the nuclear localization of Nrf2 indicates its activation in response to oxidative stress.

B. MAPK Pathway Activation:

  • Sample Preparation: Treat cells with this compound. Lyse the cells to obtain total protein extracts.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Probe separate membranes with primary antibodies specific for the phosphorylated (activated) forms of MAPK proteins, such as phospho-p38, phospho-ERK1/2, and phospho-JNK.

    • Also, probe for the total protein levels of p38, ERK1/2, and JNK as loading controls.

  • Analysis: An increased ratio of phosphorylated to total protein for a specific MAPK indicates its activation.

Signaling Pathways and Experimental Workflows

DTPD_Q_Oxidative_Stress_Pathway DTPD_Q This compound Exposure ROS Increased Reactive Oxygen Species (ROS) DTPD_Q->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2_activation Nrf2 Activation (Nuclear Translocation) OxidativeStress->Nrf2_activation MAPK_activation MAPK Pathway Activation (Phosphorylation) OxidativeStress->MAPK_activation CellularResponse Cellular Response (e.g., Cytotoxicity, Apoptosis) OxidativeStress->CellularResponse AntioxidantResponse Antioxidant Gene Expression Nrf2_activation->AntioxidantResponse MAPK_activation->CellularResponse

Caption: Proposed signaling cascade for this compound-induced oxidative stress.

Experimental_Workflow cluster_invivo In Vivo (C. elegans) cluster_invitro In Vitro (Cell Culture) worm_exposure This compound Exposure ros_measurement_worm ROS Measurement (CM-H2DCFDA) worm_exposure->ros_measurement_worm Data_Analysis Data Analysis and Interpretation ros_measurement_worm->Data_Analysis cell_exposure This compound Exposure ros_measurement_cell ROS Measurement (DCFH-DA) cell_exposure->ros_measurement_cell viability_assay Cell Viability Assays (MTT, LDH) cell_exposure->viability_assay western_blot Signaling Pathway Analysis (Western Blot) cell_exposure->western_blot ros_measurement_cell->Data_Analysis viability_assay->Data_Analysis western_blot->Data_Analysis

Caption: General experimental workflow for assessing this compound-induced oxidative stress.

Logical_Relationship DTPD_Q This compound RedoxCycling Redox Cycling DTPD_Q->RedoxCycling ROS_Production ROS Production RedoxCycling->ROS_Production Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS_Production->Cellular_Damage Signaling_Perturbation Signaling Pathway Perturbation ROS_Production->Signaling_Perturbation Adverse_Outcome Adverse Cellular Outcome Cellular_Damage->Adverse_Outcome Signaling_Perturbation->Adverse_Outcome

Caption: Logical relationship of this compound-induced cellular events.

References

Application Notes and Protocols for the Use of DTPD-Q in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(o-tolyl)-p-phenylenediamine quinone-diimine (DTPD-Q), an oxidized derivative of the antioxidant DTPD, is a compound of emerging scientific interest.[1] Initially identified in environmental samples such as roadway runoff, roadside soils, and even indoor dust, its potential biological effects are now a subject of investigation.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its role as a modulator of cellular processes through the induction of oxidative stress.

This compound, like other quinones derived from p-phenylenediamines (PPDs), is believed to exert its biological effects primarily through the generation of reactive oxygen species (ROS) via redox cycling.[2] This controlled induction of oxidative stress can be a valuable tool for studying cellular responses and signaling pathways involved in mitigating oxidative damage.

Mechanism of Action: Induction of Oxidative Stress

The primary proposed mechanism of action for this compound in a biological context is its ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions, a key ROS. The parent quinone is regenerated in the process, allowing it to continue the cycle and generate a sustained level of oxidative stress.[2] This increase in intracellular ROS can trigger a cascade of cellular signaling events, making this compound a useful compound for studying these pathways.

Key Signaling Pathways Affected by this compound-Induced ROS

The generation of ROS by this compound is likely to activate several key signaling pathways involved in the cellular stress response. Understanding these pathways is crucial for interpreting experimental results.

  • Nrf2 Antioxidant Response Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[2][3][4]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Oxidative stress can lead to its activation and the subsequent expression of pro-inflammatory genes.[2]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. PPD-quinones are suggested to modulate this pathway, potentially contributing to their biological effects.[5]

Diagrams of Key Signaling Pathways

Nrf2_Pathway cluster_nucleus Nucleus DTPDQ This compound ROS ROS DTPDQ->ROS Redox Cycling Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 (Cysteine Residues) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Detoxification

Caption: Nrf2 pathway activation by this compound-induced ROS.

NFkB_Pathway cluster_nucleus Nucleus DTPDQ This compound ROS ROS DTPDQ->ROS Redox Cycling IKK IKK ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex Target_Genes Inflammatory Target Genes NFkB_nuc->Target_Genes Activates Transcription

Caption: NF-κB pathway activation by this compound-induced ROS.

MAPK_Pathway DTPDQ This compound ROS ROS DTPDQ->ROS Redox Cycling ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response Regulates Gene Expression

Caption: A representative MAPK (JNK) signaling cascade.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in cell culture. It is recommended to perform pilot experiments to determine the optimal concentration range and incubation times for your specific cell line and experimental endpoint.

Protocol 1: Assessment of this compound Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, a common indicator of cytotoxicity.

Materials:

  • Cell line of interest (e.g., U2OS, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Experimental Workflow:

LDH_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for a defined period (e.g., 24h) C->D E 5. Collect supernatant D->E F 6. Perform LDH assay according to kit instructions E->F G 7. Measure absorbance on a plate reader F->G

Caption: Workflow for assessing this compound cytotoxicity.

Procedure:

  • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for maximum LDH release.

  • Remove the old medium from the cells and add the this compound dilutions and controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • Following incubation, carefully collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Measurement of Intracellular ROS Production

This protocol uses a fluorescent probe to quantify the levels of intracellular ROS following exposure to this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Fluorescent ROS indicator (e.g., DCFH-DA)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Load the cells with the ROS indicator (e.g., 5-10 µM DCFH-DA in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh, pre-warmed medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Continue to measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for a desired period to obtain kinetic data.

  • Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in ROS production.

Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation

This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound at the desired concentrations for the appropriate time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Quantitative Data Summary

While specific quantitative data for this compound in cell culture is still emerging, data from related compounds and contexts can provide a useful reference. The following tables summarize relevant quantitative information.

Table 1: Comparative Toxicity of PPD-Quinones

CompoundTest OrganismEndpointValueReference
This compoundV. fischeriEC₅₀1.98 mg/L[1]
6PPD-QRainbow troutAcute ToxicityHighly Toxic[5]
DPPD-QRainbow troutAcute ToxicityLow Toxicity[5]

Table 2: Inhibitory and Permeability Effects of this compound

ParameterCell Line/OrganismEndpointValueReference
Dynamin 1 Inhibition-IC₅₀273 µM[1]
Clathrin-Mediated EndocytosisU2OS cellsIC₅₀120 µM[1]
Intestinal PermeabilityC. elegans-Increased at 1 & 10 µg/ml[1]
ROS ProductionC. elegans-Increased at 1 & 10 µg/ml[1]

Conclusion

This compound is a valuable tool for researchers investigating cellular responses to oxidative stress. Its ability to generate ROS in a controlled manner allows for the detailed study of key signaling pathways such as the Nrf2, NF-κB, and MAPK pathways. The protocols provided in this document offer a starting point for characterizing the effects of this compound in various cell culture models. As research into this emerging compound of interest continues, the development of more specific and detailed applications is anticipated.

References

Analytical Methods for the Detection of N,N'-ditolyl-p-phenylenediamine quinone (DTPD-Q) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

N,N'-ditolyl-p-phenylenediamine quinone (DTPD-Q) is a transformation product of N,N'-ditolyl-p-phenylenediamine (DTPD), an antioxidant used in the rubber industry. As a member of the p-phenylenediamine quinone (PPD-Q) class of compounds, this compound has been identified as an emerging environmental contaminant. Its presence in various environmental compartments, including water, soil, and atmospheric particles, necessitates robust and sensitive analytical methods for its detection and quantification.[1] This document provides detailed protocols for the analysis of this compound in environmental matrices, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), the predominant analytical technique.[1][2][3]

Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and other PPD-quinones in environmental samples.

Table 1: Reported Concentrations of this compound in Environmental Matrices

Environmental MatrixLocationConcentration RangeDetection Frequency (%)Reference
Runoff WaterHong Kong0.93–95.7 ng/L100[1]
Roadside SoilHong Kong2.87–747 ng/g100[1]
Atmospheric Particles (PM2.5)Guangzhou, China0.11–0.35 ng/m³100[1]

Table 2: Method Detection and Quantification Limits for PPD-Quinones

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundCP-MIMS-MS/MS3.3 ng/L11 ng/L[4]
6PPD-QCP-MIMS-MS/MS6.0 ng/L20 ng/L[4]
IPPD-QCP-MIMS-MS/MS11 ng/L36 ng/L[4]
CPPD-QCP-MIMS-MS/MS2.0 ng/L6.6 ng/L[4]
DPPD-QCP-MIMS-MS/MS28 ng/L94 ng/L[4]

CP-MIMS: Condensed Phase Membrane Introduction Mass Spectrometry

Table 3: Spike Recoveries of PPD-Quinones in Surface Water and Fish Tissue

CompoundMatrixSpike LevelRecovery (%)Reference
This compoundFish Tissue1 mg/L69 ± 8.6[5]
6PPD-QFish Tissue1 mg/L89 ± 4.8[5]
IPPD-QFish Tissue1 mg/L91 ± 2.3[5]
CPPD-QFish Tissue1 mg/L93 ± 2.4[5]
DPPD-QFish Tissue1 mg/L97 ± 4.9[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol outlines the analysis of this compound in water samples using solid-phase extraction (SPE) followed by LC-MS/MS. This method is adapted from established procedures for PPD-quinone analysis in aqueous matrices.[1][2][6]

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.[1][3]

  • Immediately cool samples to ≤10°C.[1][7]

  • Store samples at 4°C and analyze as soon as possible, ideally within 14 days of collection.[3][7]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 30 mg/1 mL) by passing 1 mL of methanol followed by 5 mL of deionized water through the cartridge.[1][6]

  • Sample Loading: Add an appropriate internal standard, such as a deuterated analog of the target analyte, to the water sample (e.g., 100 µL of a 10 ng/mL solution).[6] Load the water sample (e.g., 10 mL) onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.[1]

  • Elution: Elute the analytes from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).[2]

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).

3. Instrumental Analysis (LC-MS/MS):

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., Agilent Eclipse Plus C18 RRHD, 1.8 µm, 3.0 × 50 mm) for separation.[1][6]

    • Mobile Phase: Employ a gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.[6]

    • Gradient: A typical gradient starts at 20% B, increases to 90% B over 4 minutes, holds for 1 minute, and then re-equilibrates at 20% B for 1 minute.[6]

    • Flow Rate: Maintain a flow rate of 0.3 mL/min.[8]

    • Column Temperature: Keep the column at 30°C.[6]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[9]

    • Monitoring Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8]

    • MS/MS Transitions: For this compound, a characteristic product ion is m/z 184.0757.[8] A universal marker ion for several PPD-quinones is m/z 170.0600.[8]

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol provides a general procedure for the extraction and analysis of this compound in solid matrices, based on methods for other PPD-quinones.[1][10]

1. Sample Preparation:

  • Homogenize the soil or sediment sample. Freeze-drying may be necessary for wet samples.[1]

  • Weigh out a subsample (e.g., 0.25 g to 2 g) for extraction.[10]

2. Extraction:

  • Solvent System: Use a suitable organic solvent or solvent mixture. For example, sequential extraction with acetonitrile, acetone, hexane, and a mixture of hexane and ethyl acetate has been used for 6PPD-Q.[10]

  • Extraction Technique: Employ a method to enhance extraction efficiency, such as sonication or Ultrasound-Assisted Extraction (UAE).[1][10] For instance, sonicate the sample with the extraction solvent for a set duration (e.g., 30 minutes).[10]

  • Separation: Centrifuge the sample to separate the solid material from the solvent extract.[1][10]

  • Repeat Extraction: Repeat the extraction process with fresh solvent and combine the extracts.[1]

3. Extract Cleanup and Concentration:

  • The combined extracts may be concentrated under a gentle stream of nitrogen.

  • Depending on the complexity of the matrix, a cleanup step such as solid-phase extraction may be necessary.[10]

4. Instrumental Analysis (LC-MS/MS):

  • Follow the instrumental analysis parameters as described in Protocol 1.

Visualizations

G Experimental Workflow for this compound Analysis in Water cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation (SPE) cluster_2 Instrumental Analysis cluster_3 Data Analysis A Collect Sample in Amber Glass Bottle B Store at 4°C A->B C Condition SPE Cartridge B->C Begin Extraction D Load Sample C->D E Wash Cartridge D->E F Elute this compound E->F G Concentrate & Reconstitute F->G H LC Separation (C18 Column) G->H Inject Sample I MS/MS Detection (ESI+, MRM) H->I J Quantification I->J

Caption: Workflow for this compound analysis in water samples.

G Proposed Toxicity Pathway for PPD-Quinones A Exposure to PPD-Quinones (e.g., this compound) B Induction of Oxidative Stress A->B H Disruption of Signaling Pathways A->H C Generation of Reactive Oxygen Species (ROS) B->C D Cellular Damage C->D E Lipid Peroxidation D->E F Protein Oxidation D->F G DNA Damage D->G I Downregulation of PPARγ H->I J Hepatotoxicity I->J

References

DTPD-Q in Toxicology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di-o-tolyl-p-phenylenediamine quinone (DTPD-Q) is a transformation product of N,N'-di-o-tolyl-p-phenylenediamine (DTPD), an antioxidant used in various industrial applications, including rubber manufacturing. As a member of the p-phenylenediamine (PPD) quinone chemical class, this compound is of growing interest in toxicology research due to its potential environmental persistence and biological effects. Unlike its analogue 6PPD-Q, which is highly toxic to certain aquatic species, this compound exhibits lower acute toxicity. However, recent studies indicate that it can induce sublethal toxic effects, primarily through the induction of oxidative stress and compromised intestinal barrier function.

These application notes provide a summary of the current toxicological data for this compound and detailed protocols for key experiments to assess its biological effects.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound from various experimental models.

Test Organism Endpoint Value Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50> 50 µg/L[1]
Vibrio fischeri (aquatic bacterium)EC501.98 mg/L[2]
Caenorhabditis elegansIntestinal PermeabilityIncreased at 1-10 µg/L[2]
Caenorhabditis elegansReactive Oxygen Species (ROS) ProductionIncreased at 1-10 µg/L[2]
Assay Endpoint Value Reference
Dynamin 1 InhibitionIC50273 µM[2]
Clathrin-Mediated Endocytosis (U2OS cells)IC50120 µM[2]

Mechanisms of Toxicity

The primary mechanism of this compound toxicity appears to be the induction of oxidative stress, leading to cellular damage and physiological dysfunction. In the nematode Caenorhabditis elegans, this compound exposure has been shown to increase the production of reactive oxygen species (ROS) and enhance intestinal permeability[2]. This suggests that this compound can disrupt the integrity of biological barriers, potentially leading to further systemic effects.

While direct evidence for this compound is still emerging, studies on related PPD-quinones suggest potential interference with crucial cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways. The MAPK pathway is involved in cellular processes like proliferation and apoptosis, while the PPARγ pathway is a key regulator of lipid metabolism and inflammation. Disruption of these pathways by PPD-quinones may contribute to their toxic effects.

DTPD_Q_Toxicity_Pathway DTPD_Q This compound Exposure Cellular_Uptake Cellular Uptake DTPD_Q->Cellular_Uptake ROS_Production Increased Reactive Oxygen Species (ROS) Cellular_Uptake->ROS_Production Intestinal_Barrier Compromised Intestinal Barrier Integrity Cellular_Uptake->Intestinal_Barrier Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress MAPK_Pathway MAPK Pathway (Inferred) Oxidative_Stress->MAPK_Pathway PPARg_Pathway PPARγ Pathway (Inferred) Oxidative_Stress->PPARg_Pathway Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Toxic_Effects Toxicological Effects Intestinal_Barrier->Toxic_Effects MAPK_Pathway->Cellular_Damage PPARg_Pathway->Cellular_Damage Cellular_Damage->Toxic_Effects

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

Assessment of Intestinal Permeability in C. elegans

This protocol is adapted from methodologies used to assess intestinal barrier function in C. elegans.

Objective: To determine if this compound exposure increases intestinal permeability in C. elegans.

Materials:

  • Wild-type N2 C. elegans

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • This compound stock solution (in DMSO)

  • M9 buffer

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microscope or plate reader

Procedure:

  • Synchronization of C. elegans : Synchronize worms to the L1 larval stage.

  • Exposure to this compound :

    • Prepare NGM plates containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µg/L) and a solvent control (DMSO).

    • Seed the plates with E. coli OP50.

    • Transfer synchronized L1 larvae to the prepared plates and incubate at 20°C for 48-72 hours (until they reach the L4 or young adult stage).

  • FITC-dextran Feeding :

    • Prepare a solution of 1 mg/mL FITC-dextran in M9 buffer.

    • Wash the worms off the NGM plates with M9 buffer and transfer them to a microfuge tube.

    • Pellet the worms by centrifugation and remove the supernatant.

    • Resuspend the worms in the FITC-dextran solution and incubate for 3-4 hours in the dark.

  • Washing :

    • Pellet the worms and wash them three times with M9 buffer to remove external FITC-dextran.

  • Imaging and Quantification :

    • Transfer the worms to a 96-well plate.

    • Observe and image the worms using a fluorescence microscope. Increased fluorescence outside of the intestinal lumen indicates increased permeability.

    • Alternatively, quantify the fluorescence intensity of whole worms using a fluorescence plate reader.

Intestinal_Permeability_Workflow Start Synchronize C. elegans (L1 stage) Exposure Expose to this compound on NGM plates (48-72h) Start->Exposure Feeding Feed with FITC-dextran (3-4h) Exposure->Feeding Wash Wash to remove external FITC-dextran Feeding->Wash Imaging Image with fluorescence microscope Wash->Imaging Quantification Quantify fluorescence (plate reader) Wash->Quantification Analysis Analyze data for increased permeability Imaging->Analysis Quantification->Analysis

Caption: Workflow for intestinal permeability assay.

Measurement of Reactive Oxygen Species (ROS) in C. elegans

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels.

Objective: To quantify the production of ROS in C. elegans following exposure to this compound.

Materials:

  • Wild-type N2 C. elegans

  • NGM agar plates

  • E. coli OP50 bacteria

  • This compound stock solution (in DMSO)

  • M9 buffer

  • H2DCF-DA stock solution (in DMSO)

  • 96-well microplate (black)

  • Fluorescence plate reader

Procedure:

  • Synchronization and Exposure : Follow steps 1 and 2 from the Intestinal Permeability protocol.

  • Worm Collection and Washing :

    • Wash the worms off the NGM plates with M9 buffer.

    • Wash the worms three times with M9 buffer to remove bacteria.

  • H2DCF-DA Staining :

    • Prepare a 50 µM working solution of H2DCF-DA in M9 buffer.

    • Resuspend the washed worms in the H2DCF-DA solution.

    • Incubate for 1-2 hours at 20°C in the dark.

  • Washing :

    • Pellet the worms and wash them three times with M9 buffer to remove excess probe.

  • Fluorescence Measurement :

    • Transfer approximately 20-30 worms per well into a 96-well black microplate.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

    • Normalize the fluorescence values to the number of worms per well or to the protein content of a parallel sample.

ROS_Assay_Workflow Start Synchronize and expose C. elegans to this compound Collection Collect and wash worms Start->Collection Staining Stain with H2DCF-DA (1-2h) Collection->Staining Wash Wash to remove excess probe Staining->Wash Measurement Measure fluorescence (plate reader) Wash->Measurement Analysis Analyze data for ROS production Measurement->Analysis

Caption: Workflow for ROS production assay.

Conclusion

This compound demonstrates a lower acute toxicity profile compared to other PPD-quinones like 6PPD-Q. However, it is biologically active and can induce sublethal toxic effects, including oxidative stress and increased intestinal permeability. The provided protocols offer robust methods for investigating these toxicological endpoints. Further research is warranted to fully elucidate the specific signaling pathways affected by this compound and to understand its long-term toxicological implications.

References

Application Note & Protocol: Quantitative Analysis of DTPD-Q by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di-p-tolyl-p-phenylenediamine-quinone (DTPD-Q) is a transformation product of the rubber antioxidant N,N'-di-p-tolyl-p-phenylenediamine (DTPD). Due to the widespread use of rubber products, these compounds are emerging as environmental contaminants. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are essential for environmental monitoring, toxicological studies, and risk assessment in drug development.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds from various studies.

Table 1: Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

Compound96-hour LC50 (μg/L)Reference
This compound > 50[1]
6PPD-Q0.35[1]
DPPD-Q> 50[1]
CPPD-Q> 50[1]
HPPD-Q> 50[1]
6PPD (parent compound)> 50[1]

LC50 (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time. CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone. HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone.

Table 2: Concentrations of this compound and other PPD-Quinones in Indoor Dust

CompoundMedian Concentration (ng/g)Detection Frequency (%)Reference
This compound 2.5193.81[2]
DPPD-Q156597.94[2]
DNPD-Q48.6575.26[2]
CPPD-Q15.588.66[2]
6PPD-Q11.996.91[2]
IPPD-Q0.80476.29[2]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound.

Sample Preparation

The choice of sample preparation method depends on the matrix and the required limit of quantification.

a) Water Samples (Direct Injection)

This method is suitable for relatively clean water samples where high sensitivity is not required.

  • Collect water samples in amber glass bottles.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the sample for 1 minute.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

b) Water Samples (Solid-Phase Extraction - SPE)

This method is used to achieve lower detection limits by concentrating the analyte and removing matrix interferences.

  • Condition a C18 SPE cartridge with methanol followed by LC-MS grade water.

  • Add an internal standard to the water sample.

  • Load the water sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute this compound and the internal standard with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile/water) for LC-MS/MS analysis.

c) Soil and Tire Wear Particle Samples

  • Air-dry and sieve the soil or particle sample.

  • Weigh a portion of the sample into a centrifuge tube.

  • Add an internal standard.

  • Extract the sample with a suitable solvent (e.g., acetonitrile or a mixture of hexane and acetone) using ultrasonication or accelerated solvent extraction (ASE).

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process.

  • Combine the supernatants and concentrate the extract.

  • The extract may require further cleanup using SPE as described for water samples.

  • Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

d) Biological Tissues (e.g., Fish Tissue)

  • Homogenize the tissue sample.

  • Weigh a portion of the homogenate into a centrifuge tube.

  • Add an internal standard.

  • Perform protein precipitation by adding a cold solvent like acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Collect the supernatant.

  • The extract can be further cleaned up and concentrated using SPE.

  • Reconstitute the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography (LC) Parameters

ParameterTypical Value
HPLC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 40 °C
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min 10% B, 1-8 min ramp to 95% B, hold for 2 min, then return to 10% B.

Table 4: Mass Spectrometry (MS) Parameters

ParameterTypical Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3000 - 4000 V
Ion Source Temperature 150 °C
Desolvation Gas Temperature 350 - 500 °C
Desolvation Gas Flow 800 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon
MRM Transitions Precursor Ion (m/z)
To be determined for this compound

Note: The specific MRM transitions for this compound need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Water, Soil, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Direct Injection, SPE, Sonication) Add_IS->Extraction Cleanup Cleanup & Concentration (SPE, Evaporation) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Mass Spectrometry (Triple Quadrupole) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A general workflow for the quantification of this compound.
Potential Signaling Pathways Affected by PPD-Quinones

Studies suggest that PPD-quinones, including this compound, may exert toxic effects by interfering with cellular signaling pathways.[1] The following diagram illustrates a simplified overview of potential pathways that could be affected.

signaling_pathways cluster_cellular_effects Cellular Effects cluster_outcomes Potential Toxicological Outcomes PPD_Quinones PPD-Quinones (e.g., this compound) Oxidative_Stress Oxidative Stress PPD_Quinones->Oxidative_Stress MAPK_Pathway MAPK Signaling Pathway PPD_Quinones->MAPK_Pathway PPARg_Pathway PPARγ Signaling Pathway PPD_Quinones->PPARg_Pathway DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation PPARg_Pathway->Inflammation Hepatotoxicity Hepatotoxicity PPARg_Pathway->Hepatotoxicity

Potential signaling pathways affected by PPD-quinones.

References

Application Notes and Protocols for DTPD-Q Stock Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTPD-Q (2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione) is the oxidized derivative of the p-phenylenediamine antioxidant DTPD.[1] It has been identified as an environmental contaminant originating from sources such as roadway runoff and products made from recycled tire rubber.[1] In a research context, this compound is a valuable tool for studying specific cellular processes. It is known to be an inhibitor of dynamin 1 and clathrin-mediated endocytosis.[1] Furthermore, at certain concentrations, this compound has been shown to increase the production of reactive oxygen species (ROS) and affect intestinal permeability in model organisms.[1]

The utility of this compound in in vitro studies is often hampered by its low aqueous solubility.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays, with a focus on ensuring reproducibility and minimizing compound precipitation.

Data Presentation

Physicochemical Properties and Solubility of this compound
PropertyValueSource
Synonyms 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione; DTPD-quinone[1]
Molecular Formula C₂₀H₁₈N₂O₂[1]
Molecular Weight 318.4 g/mol [1]
Appearance Solid, yellow to brown[3]
Purity ≥95%[1]
Recommended Solvent Dimethyl sulfoxide (DMSO), newly opened[3]
Solubility in DMSO 2 mg/mL (6.28 mM) with ultrasonication and warming to 60°C[3]
Solubility in Ethanol Slightly soluble: 0.1-1 mg/mL[1]
Solubility in PBS (pH 7.2) Slightly soluble: 0.1-1 mg/mL[1]
Aqueous Solubility Extremely low (e.g., 11 ± 2 μg/L)[2][4]
Storage of Powder -20°C for up to 3 years[3]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which is the recommended solvent for this poorly soluble compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 60°C

  • Sterile, polypropylene microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the target concentration (e.g., for a 5 mg/mL or ~15.7 mM stock). It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

    • For enhanced solubility, the solution can be warmed in a 60°C water bath for 5-10 minutes.[3] Alternate between warming and vortexing until the solution is clear.

  • Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Due to the poor aqueous solubility of this compound, care must be taken when diluting the DMSO stock into aqueous cell culture media or assay buffers to avoid precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature, protected from light.

  • Serial Dilution: To minimize precipitation, perform a serial dilution rather than a single large dilution.

    • Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For example, a 1:10 dilution. Mix thoroughly by gentle pipetting.

    • From this intermediate dilution, prepare the final working concentrations.

  • Final Dilution and Mixing: Add the required volume of the intermediate this compound solution to the pre-warmed cell culture medium and immediately mix thoroughly by inverting the tube or gentle pipetting.

  • Solvent Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. The final DMSO concentration in the assay should typically not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines.

  • Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Protocol 3: Example Application - In Vitro Reactive Oxygen Species (ROS) Assay

This protocol provides a general workflow for assessing the effect of this compound on intracellular ROS production using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).

Materials:

  • Adherent cells seeded in a 96-well plate

  • This compound working solutions in cell culture medium

  • DCF-DA (or other suitable ROS probe)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Tert-Butyl hydroperoxide)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing the this compound working solutions at various concentrations. Include a vehicle control (DMSO) and a positive control. Incubate for the desired period (e.g., 2, 4, or 24 hours).

  • Probe Loading:

    • Remove the treatment medium and wash the cells gently with PBS.

    • Add the DCF-DA solution (typically 5-10 µM in serum-free medium) to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[2]

  • Measurement:

    • Remove the DCF-DA solution and wash the cells with PBS.

    • Add PBS or a suitable buffer back to the wells.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[2]

  • Data Analysis: Subtract the background fluorescence from untreated cells and express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

G Workflow for Preparing this compound Stock and Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex, Sonicate, Warm to 60°C) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Assay Use intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Prepare Final Working Dilutions intermediate->final use Add to In Vitro Assay final->use

Caption: Workflow for this compound stock and working solution preparation.

G This compound Inhibition of Clathrin-Mediated Endocytosis cluster_pathway Cellular Pathway cargo Cargo-Receptor Complex adaptor Adaptor Proteins cargo->adaptor clathrin Clathrin Recruitment & Pit Formation adaptor->clathrin dynamin Dynamin Constriction & Scission clathrin->dynamin ccv Clathrin-Coated Vesicle (CCV) dynamin->ccv dtpdq This compound dtpdq->dynamin Inhibits

Caption: this compound inhibits dynamin, blocking vesicle scission.

References

DTPD-Q: A Pro-Electrophilic Tool for Investigating the Nrf2 Antioxidant Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

DTPD-Q (N,N'-diphenyl-p-phenylenediamine quinone diimine) is the oxidized, electrophilic derivative of N,N'-diphenyl-p-phenylenediamine (DPPD). As a quinone-containing compound, this compound serves as a valuable tool for studying the activation of the Nrf2 antioxidant response pathway. Its electrophilic nature allows it to directly interact with the cysteine-rich Keap1 protein, initiating the downstream signaling cascade. These application notes provide a comprehensive overview of the use of this compound as an Nrf2 activator and detailed protocols for its application in cell-based assays.

Mechanism of Action: this compound and Nrf2 Activation

This compound activates the Nrf2 pathway through a well-established mechanism for electrophilic compounds. The quinone moiety of this compound is a Michael acceptor, making it reactive towards nucleophilic thiol groups present in the cysteine residues of Keap1.

The proposed mechanism is as follows:

  • Keap1 Modification: this compound, being an electrophile, forms a covalent adduct with specific cysteine residues on Keap1.

  • Nrf2 Dissociation: This modification induces a conformational change in the Keap1 protein, leading to the dissociation of Nrf2.

  • Nrf2 Nuclear Translocation: Liberated from Keap1-mediated repression, Nrf2 translocates from the cytoplasm into the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the ARE sequences in the promoter regions of its target genes.

  • Induction of Cytoprotective Genes: This binding event initiates the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HMOX1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Activation_by_DTPD_Q cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Interaction Ub Ubiquitin Keap1->Ub Facilitates Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Covalent Adduct Formation Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Target_Genes HMOX1, NQO1, etc. ARE->Target_Genes Induces Transcription

Figure 1. this compound induced Nrf2 signaling pathway.

Data Presentation

Table 1: Representative Nrf2 Activation Potency of Quinone-like Compounds

CompoundCell LineAssayEC50 (µM)
tert-Butylhydroquinone (tBHQ)HepG2ARE-Luciferase Reporter10-30
Benzoquinone (BQ)BEAS-2BARE-Luciferase Reporter5-15
Expected Range for this compoundVariesARE-Luciferase Reporter1-20

Table 2: Representative Fold Induction of Nrf2 Target Genes by Quinone-like Compounds

Compound (Concentration)Cell LineTarget GeneFold Induction (mRNA)
tBHQ (50 µM)HepG2HMOX15 - 15
tBHQ (50 µM)HepG2NQO13 - 10
BQ (20 µM)BEAS-2BHMOX14 - 12
BQ (20 µM)BEAS-2BNQO12 - 8
Expected for this compound (10 µM)VariesHMOX14 - 15
Expected for this compound (10 µM)VariesNQO13 - 10

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on the Nrf2 antioxidant response pathway.

Protocol 1: Assessment of Nrf2-ARE Binding Activity using a Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2 pathway by detecting the expression of a luciferase reporter gene under the control of an ARE promoter.

ARE_Luciferase_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Transfect Transfect with ARE-luciferase reporter plasmid Seed_Cells->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate for 16-24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data and determine EC50 Measure->Analyze End End Analyze->End

Figure 2. ARE Luciferase Reporter Assay Workflow.

Materials:

  • HEK293T or HepG2 cells

  • DMEM or MEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

Protocol 2: Western Blot Analysis of Nrf2 Nuclear Translocation

This protocol is used to qualitatively and semi-quantitatively assess the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • HeLa or A549 cells

  • Appropriate cell culture medium

  • This compound stock solution (in DMSO)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.

  • Western Blotting: a. Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. Lamin B1 and GAPDH serve as loading controls for the nuclear and cytoplasmic fractions, respectively.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1, in response to this compound treatment.

Materials:

  • Cells of interest (e.g., HaCaT, ARPE-19)

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Plate cells in a 12-well plate and treat with this compound (e.g., 10 µM) for different time points (e.g., 0, 6, 12, 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Set up the qPCR reactions using SYBR Green master mix, cDNA, and specific primers for the target genes and a housekeeping gene. b. Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis: Calculate the relative mRNA expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

This compound is a potent, pro-electrophilic molecule that serves as an effective tool for activating and studying the Nrf2 antioxidant response pathway. Its ability to directly modify Keap1 provides a clear mechanism for initiating the Nrf2 signaling cascade. The protocols outlined in these application notes provide a robust framework for researchers to investigate the dose-dependent and time-dependent effects of this compound on Nrf2 activation, nuclear translocation, and target gene expression. By utilizing these methods, scientists can further elucidate the role of the Nrf2 pathway in cellular protection and explore the therapeutic potential of Nrf2 activators in various disease models.

Application Notes and Protocols for Studying Pro-inflammatory Signaling Pathways with DTPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTPD-Q, a quinone derivative of the tire additive N,N'-diphenyl-p-phenylenediamine (DPPD), is an emerging compound of interest in toxicological and inflammatory research. Its mechanism of action is primarily linked to the generation of Reactive Oxygen Species (ROS) through redox cycling.[1] This production of ROS can subsequently trigger a cascade of intracellular signaling events, leading to a pro-inflammatory response. These application notes provide a comprehensive guide for utilizing this compound to investigate key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.

Key Pro-inflammatory Signaling Pathways Modulated by this compound

This compound-induced ROS production is a central event that initiates inflammatory signaling. The primary pathways implicated are:

  • NF-κB Signaling: A crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. ROS can lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription.

  • MAPK Signaling: A family of protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including oxidative stress. The key MAPK pathways involved in inflammation are p38 and JNK. ROS can activate upstream kinases that phosphorylate and activate p38 and JNK, which in turn regulate the expression of inflammatory mediators.

  • NLRP3 Inflammasome: A multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. ROS is a known activator of the NLRP3 inflammasome.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical dose-dependent effects of this compound on key inflammatory markers. These are intended to serve as a guide for experimental design and data analysis.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Macrophages (Hypothetical Data)

This compound (µM)TNF-α (pg/mL)IL-1β (pg/mL)
0 (Control)50 ± 510 ± 2
1150 ± 1540 ± 5
5450 ± 30120 ± 12
10800 ± 50250 ± 20
251200 ± 80400 ± 35

Table 2: Effect of this compound on NF-κB and MAPK Activation in Macrophages (Hypothetical Densitometry Data)

This compound (µM)p-p65/p65 Ratiop-p38/p38 Ratio
0 (Control)1.0 ± 0.11.0 ± 0.1
12.5 ± 0.32.2 ± 0.2
55.0 ± 0.64.5 ± 0.5
108.0 ± 0.97.0 ± 0.8
2510.0 ± 1.29.0 ± 1.0

Table 3: Effect of this compound on NLRP3 Inflammasome-Related Gene Expression (Hypothetical qPCR Data)

This compound (µM)NLRP3 (Fold Change)Pro-IL-1β (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.1
11.8 ± 0.22.0 ± 0.3
53.5 ± 0.44.0 ± 0.5
106.0 ± 0.77.5 ± 0.9
258.5 ± 1.010.0 ± 1.2

Experimental Protocols

Protocol 1: In Vitro ROS Detection using DCFDA Assay

This protocol describes the measurement of intracellular ROS production in response to this compound treatment using the cell-permeable fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • DCFDA (2',7'-dichlorofluorescin diacetate)

  • Phosphate Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 3, 6, or 24 hours).

  • DCFDA Staining: Prepare a 10 µM working solution of DCFDA in pre-warmed PBS. Remove the this compound containing medium and wash the cells once with PBS. Add 100 µL of the DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Activation

This protocol details the detection of phosphorylated p65 (a subunit of NF-κB) and p38 MAPK as markers of their activation.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).

Protocol 3: ELISA for Pro-inflammatory Cytokine Quantification

This protocol describes the measurement of TNF-α and IL-1β secretion in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Mouse TNF-α and IL-1β ELISA kits

  • Microplate reader

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with different concentrations of this compound for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Assay: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kits. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of NLRP3 and pro-IL-1β.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for NLRP3, Pro-IL-1β, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with this compound for a suitable duration (e.g., 6 hours). Extract total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

G DTPD_Q This compound ROS ROS DTPD_Q->ROS IKK IKK ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Induces

Caption: this compound induced NF-κB signaling pathway.

G DTPD_Q This compound ROS ROS DTPD_Q->ROS ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces

Caption: this compound induced p38 MAPK signaling pathway.

G DTPD_Q This compound ROS ROS DTPD_Q->ROS NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β (Secreted) ProIL1b->IL1b

Caption: this compound induced NLRP3 inflammasome activation.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis SeedCells Seed Macrophages TreatDTPD_Q Treat with this compound SeedCells->TreatDTPD_Q ROS_Assay ROS Assay TreatDTPD_Q->ROS_Assay WesternBlot Western Blot (p-p65, p-p38) TreatDTPD_Q->WesternBlot ELISA ELISA (TNF-α, IL-1β) TreatDTPD_Q->ELISA qPCR qPCR (NLRP3, pro-IL-1β) TreatDTPD_Q->qPCR

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for DTPD-Q and Other p-Phenylenediamine Quinone (PPD-Q) Exposure Models in Aquatic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine quinones (PPD-Qs) are a class of chemical compounds formed from the environmental transformation of p-phenylenediamine (PPD) antioxidants, which are widely used in rubber products, particularly tires. The release of tire wear particles into the environment leads to the formation and distribution of PPD-Qs in aquatic ecosystems. One of the most studied and highly toxic PPD-Qs is 6PPD-quinone (6PPD-Q), which has been identified as the causative agent of "urban runoff mortality syndrome" in coho salmon (Oncorhynchus kisutch)[1][2].

This document provides detailed application notes and protocols for assessing the aquatic toxicology of PPD-Qs, with a primary focus on the well-characterized 6PPD-Q as a model compound. Due to the limited available data for other PPD-Q analogs like DTPD-Q (N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine quinone), the methodologies presented here are designed to be adaptable for the toxicological evaluation of these less-studied compounds. These guidelines are intended to assist researchers in designing and conducting robust experiments to determine the environmental risks associated with this emerging class of contaminants.

Quantitative Toxicity Data

The aquatic toxicity of PPD-Qs can vary significantly among species, with salmonids showing extreme sensitivity to 6PPD-Q. The following tables summarize the available quantitative toxicity data for 6PPD-Q and other PPD-Qs. It is important to note the current lack of extensive data for this compound.

Table 1: Acute Toxicity of 6PPD-Quinone to Various Aquatic Species

SpeciesCommon NameLife StageExposure DurationLC50 (µg/L)Reference
Oncorhynchus kisutchCoho SalmonJuvenile/Adult24-96 hours0.068 - 0.79[1][3]
Oncorhynchus mykissRainbow TroutJuvenile72-96 hours0.64 - 1.0[4][5]
Salvelinus fontinalisBrook TroutJuvenile24 hours0.59[5]
Daphnia magnaWater FleaJuvenile48 hours55[6]
Hyalella aztecaAmphipodJuvenile96 hours6[6]
Hexagenia spp.Burrowing MayflyLarval->232.0 (NOEC)[7]
Planorbella pilsbryiFile Ramshorn SnailEmbryo->11.7 (NOEC)[7]
Megalonaias nervosaWashboard MusselAdult->17.9 (NOEC)[7]

Table 2: Other PPD-Quinone Aquatic Toxicity Data

CompoundSpeciesCommon NameExposure DurationEndpointValue (µg/L)Reference
This compound---Half-life in water108 hours[8]
DPPD-Q---Half-life in water69 hours[8]
IPPD-Q---Half-life in water65 hours[8]

LC50: Lethal concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration.

Experimental Protocols

The following protocols are generalized from standard aquatic toxicology testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are adapted for the specific challenges of testing PPD-Qs, which can be unstable and prone to sorption.

Protocol 1: Static Non-Renewal Acute Toxicity Test for PPD-Qs

This protocol is suitable for short-term (24-96 hour) acute toxicity testing and is based on OECD Test Guideline 203 (Fish, Acute Toxicity Test).

1. Test Substance Preparation:

  • Prepare a primary stock solution of the PPD-Q (e.g., this compound or 6PPD-Q) in a water-miscible solvent such as dimethyl sulfoxide (DMSO) due to the low water solubility of these compounds.

  • The final concentration of the solvent in the test media should not exceed 0.1% (v/v) and a solvent control group must be included in the experimental design.

  • Prepare a series of test concentrations by diluting the stock solution with the appropriate culture water. A geometric series of at least five concentrations is recommended.

2. Test Organisms:

  • Select a standard test species (e.g., zebrafish (Danio rerio) or fathead minnow (Pimephales promelas) for general screening, or a sensitive species like rainbow trout (Oncorhynchus mykiss) for higher-tier assessments).

  • Acclimate the organisms to the test conditions (temperature, pH, water hardness) for at least 48 hours prior to the start of the exposure.

3. Test Conditions:

  • Test Vessels: Use glass vessels to minimize sorption of the test compound.

  • Loading Rate: The biomass of organisms per volume of test solution should be low to avoid depletion of the test substance and dissolved oxygen.

  • Temperature and Light: Maintain a constant, species-appropriate temperature and a standard photoperiod (e.g., 16:8 hour light:dark cycle).

  • Water Quality: Monitor and record pH, dissolved oxygen, and temperature at the beginning and end of the test.

4. Exposure:

  • Randomly assign test organisms to the different concentration groups and controls (a negative control and a solvent control).

  • Introduce the organisms to the test vessels containing the respective PPD-Q concentrations.

  • Observe the organisms for mortality and sublethal endpoints (e.g., loss of equilibrium, erratic swimming) at 24, 48, 72, and 96 hours.

5. Data Analysis:

  • Calculate the LC50 values and their 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

  • Analyze sublethal effects using hypothesis testing (e.g., ANOVA followed by Dunnett's test) to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

6. Analytical Verification:

  • It is critical to measure the concentration of the PPD-Q in the test water at the beginning and end of the experiment to account for any degradation or sorption. Use a validated analytical method such as LC-MS/MS (see Protocol 3).

Protocol 2: Semi-Static and Flow-Through Exposure Systems

For longer-term studies or for compounds that are unstable in water, semi-static or flow-through systems are recommended to maintain constant exposure concentrations.

  • Semi-Static Renewal: The test solution is completely or partially replaced at regular intervals (e.g., every 24 hours). This method is a good balance between maintaining exposure concentration and minimizing the complexity and cost of a full flow-through system.

  • Flow-Through System: A constant flow of fresh test solution is delivered to the test chambers. This is the most effective method for maintaining stable concentrations of unstable or rapidly sorbing compounds but requires more complex equipment.

The choice between static, semi-static, and flow-through designs depends on the physicochemical properties of the specific PPD-Q being tested[9][10]. Given the reported half-life of this compound (108 hours), a semi-static design with renewal every 48-72 hours may be appropriate for longer exposures.

Protocol 3: Quantification of PPD-Qs in Water Samples by LC-MS/MS

Accurate determination of exposure concentrations is crucial for reliable toxicity data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing PPD-Qs in environmental samples[8][11].

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Preserve samples by adding a suitable solvent (e.g., dichloromethane) and store at 4°C in the dark until analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with a low-percentage organic solvent to remove interferences.

  • Elute the PPD-Qs with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Concentrate the eluate under a gentle stream of nitrogen.

3. Instrumental Analysis:

  • Chromatography: Use a C18 reversed-phase column for chromatographic separation.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. Specific precursor and product ion transitions for the target PPD-Q and a suitable internal standard should be optimized.

Visualizations

Diagram 1: Generalized Experimental Workflow for PPD-Q Aquatic Toxicology Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_obs Phase 3: Observation & Analysis cluster_data Phase 4: Data Processing A PPD-Q Stock Solution (in DMSO) C Preparation of Test Concentrations A->C B Test Organism Acclimation D Static, Semi-Static, or Flow-Through Exposure (24-96h or longer) B->D C->D F Mortality & Sublethal Endpoint Observation D->F G Water Sample Collection (t=0 and t=final) D->G E Control Groups (Negative & Solvent) E->D I Statistical Analysis (LC50, NOEC, LOEC) F->I H LC-MS/MS Analysis of Water Samples G->H H->I J Final Toxicity Report I->J

Caption: Workflow for assessing PPD-Q aquatic toxicity.

Diagram 2: Postulated Signaling Pathway for PPD-Q Induced Toxicity

G cluster_cell Aquatic Organism Cell PPDQ PPD-Q Exposure Mito Mitochondria PPDQ->Mito Dysfunction ROS Increased Reactive Oxygen Species (ROS) Mito->ROS OxStress Oxidative Stress ROS->OxStress DNA_damage DNA Damage OxStress->DNA_damage Lipid_perox Lipid Peroxidation OxStress->Lipid_perox Cell_damage Cellular Damage DNA_damage->Cell_damage Lipid_perox->Cell_damage Apoptosis Apoptosis / Necrosis Cell_damage->Apoptosis Toxicity Organism-Level Toxicity (e.g., Mortality) Apoptosis->Toxicity

Caption: PPD-Q toxicity pathway via oxidative stress.

Conclusion

The protocols and data presented provide a framework for the aquatic toxicological assessment of this compound and other PPD-quinones. The extreme toxicity of 6PPD-Q to certain fish species highlights the potential ecological risk posed by this class of contaminants. Significant data gaps exist for many PPD-Q analogs, including this compound. Therefore, further research is crucial to fully understand their environmental fate and effects to support comprehensive risk assessments and inform regulatory decisions. The use of standardized and analytically verified exposure models, as outlined in these notes, is essential for generating high-quality, comparable data.

References

Troubleshooting & Optimization

improving the solubility of DTPD-Q for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with DTPD-Q, with a focus on improving its solubility for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, or 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione, is an oxidized derivative of the antioxidant DTPD.[1] It has been identified as an inhibitor of dynamin 1 and is known to reduce clathrin-mediated endocytosis.[1] Additionally, this compound can induce the production of reactive oxygen species (ROS) in biological systems.[1]

Q2: Why is this compound difficult to dissolve?

A2: this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions.[2][3] It is classified as slightly soluble in common laboratory solvents such as DMSO, ethanol, and PBS (pH 7.2), with a reported solubility range of 0.1-1 mg/mL in these solvents.[1] Its aqueous solubility is particularly low.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][4] It is advisable to prepare a stock solution in the range of 10-50 mM in 100% sterile-filtered DMSO.[2]

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A4: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[2] To prevent this, it is crucial to employ a careful dilution strategy. This includes pre-warming the cell culture medium to 37°C, performing serial dilutions, and adding the this compound stock solution dropwise while gently mixing.[2][5]

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based experiments?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[4][6][7] However, some sensitive cell types, particularly primary cells, may require a final DMSO concentration of 0.1% or lower.[5] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound solutions for your experiments.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient mixing or low temperature.Vortex the solution thoroughly. If the compound still does not dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[2]
Immediate precipitation upon dilution in aqueous buffer or media. Rapid solvent exchange and exceeding the aqueous solubility limit.Follow the detailed "Protocol for Preparing this compound Working Solutions for Cell-Based Assays" below. Key steps include pre-warming the media, creating an intermediate dilution, and adding the compound slowly with gentle agitation.[2]
Delayed precipitation (hours to days) in the incubator. Compound instability or interaction with media components over time.Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider using a simpler buffered solution like PBS to determine if media components are contributing to the precipitation.
Inconsistent or non-reproducible experimental results. Inconsistent effective concentration of this compound due to precipitation.Determine the kinetic solubility of this compound in your specific experimental medium before conducting your main experiments. This can be done by preparing a serial dilution and observing for any visible precipitate or measuring turbidity.
Observed cellular toxicity in vehicle control wells. The final DMSO concentration is too high for your specific cell line.Reduce the final DMSO concentration in your working solutions. For sensitive cell lines, aim for a final concentration of ≤ 0.1%.[5] Always run a vehicle control to assess the effect of DMSO on your cells.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound powder

  • 100% sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder into a sterile microcentrifuge tube or vial. Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2][8]

Protocol 2: Preparing this compound Working Solutions for Cell-Based Assays

This protocol provides a stepwise method to dilute the high-concentration DMSO stock solution of this compound into aqueous cell culture medium while minimizing precipitation.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of your high-concentration this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first create an intermediate dilution of your stock in 100% DMSO. For example, if you have a 50 mM stock and your final desired concentrations are in the low micromolar range, preparing a 1 mM intermediate stock in DMSO can be beneficial.

  • Dilution into Culture Medium: a. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. b. To prepare the final working solution, add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

Experimental Workflow for Solubilizing this compound```dot

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_application Application weigh Weigh this compound Powder add_dmso Add 100% Sterile DMSO weigh->add_dmso mix Vortex/Sonicate/ Warm to 37°C add_dmso->mix aliquot Aliquot and Store at -20°C or -80°C mix->aliquot thaw Thaw Stock Solution dilute Add Stock to Media (Dropwise, with Vortexing) thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute check Visually Inspect for Precipitation dilute->check precipitate Precipitation Observed check->precipitate apply_to_cells Apply to Cells check->apply_to_cells Clear Solution optimize Optimize Dilution: - Slower Addition - Intermediate Dilution - Lower Final Concentration precipitate->optimize

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: DTPD-Q Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-di-p-tolyl-p-phenylenediamine quinone (DTPD-Q).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is an oxidized derivative of the antioxidant DTPD (N,N'-di-p-tolyl-p-phenylenediamine), which is used in rubber manufacturing.[1] It is an emerging environmental contaminant found in roadway runoff, soils, and even indoor dust.[1] Its potential toxicity and environmental persistence are of increasing concern, making its accurate detection and quantification crucial.

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenges in this compound analysis stem from its presence in complex environmental matrices at low concentrations. Key difficulties include:

  • Matrix Effects: Co-extracting substances from samples like soil or stormwater can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Sample Stability: this compound may degrade over time, influenced by factors like temperature and light exposure, affecting the reliability of analytical results.

  • Low Concentrations: Detecting and quantifying trace levels of this compound requires highly sensitive analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To minimize matrix effects, a combination of strategies is recommended:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up samples and remove interfering compounds.

  • Chromatographic Separation: Optimize your LC method to ensure this compound is well-separated from other matrix components.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. The SIL internal standard co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that closely resembles the samples can also help to compensate for matrix effects.

Q4: What are the recommended storage conditions for this compound samples?

A4: Based on studies of the closely related 6PPD-Q, it is recommended to store water samples in amber glass bottles with PTFE-lined caps at ≤ 6°C and protected from light.[2] For soil and sediment samples, storage at ≤ 6°C in the dark is also recommended.[2] Freezing samples at -20°C may extend the holding time.[2] Extracts should be stored under similar conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Secondary Interactions - Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. - Consider using a column with a different stationary phase (e.g., end-capped C18) to minimize interactions.[3]
Column Overload - Reduce the injection volume or dilute the sample.[3]
Injection Solvent Mismatch - Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[3]
Physical Column Issues - Check for blockages in the column inlet frit or guard column. - If all peaks are tailing, it may indicate a void at the column inlet.[3]
Issue 2: Low or No this compound Signal
Potential Cause Troubleshooting Steps
Instrumental Issues - Verify the MS/MS parameters, including precursor and product ions, collision energy, and cone voltage. - Check for contamination in the ion source and clean if necessary. - Ensure the LC system is delivering the mobile phase at the correct flow rate and composition.
Sample Degradation - Review sample collection, storage, and preparation procedures to ensure stability. - Prepare fresh samples and analyze them promptly.
Inefficient Extraction - Optimize the extraction solvent and pH to ensure efficient recovery of this compound from the sample matrix.
Matrix Suppression - Evaluate matrix effects using a post-extraction spike. - Implement strategies to mitigate matrix effects as described in the FAQs.
Issue 3: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and accurate pipetting, especially of the internal standard. - Thoroughly mix samples after adding the internal standard.
Instrument Instability - Monitor the stability of the LC-MS/MS system by injecting a quality control (QC) sample at regular intervals throughout the analytical run.
Sample Inhomogeneity - For solid samples, ensure thorough homogenization before taking a subsample for extraction.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₈N₂O₂[1]
Molecular Weight 318.4 g/mol [1]
Water Solubility 11 ± 2 µg/L[4]
log Kow (Octanol-Water Partition Coefficient) Estimated to be high, indicating lipophilicity[5][6]

Table 2: Acute Toxicity of this compound

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50> 50 µg/L[7]
Vibrio fischeri (aquatic bacterium)EC501.98 mg/L[1]
Caenorhabditis elegansIncreased intestinal permeability and ROS productionat 1 and 10 µg/ml[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Water Samples

This protocol is adapted from methods for the analysis of the related compound 6PPD-Q.

  • Sample Collection: Collect water samples in 1-liter amber glass bottles.

  • Fortification: Spike the sample with a known amount of a stable isotope-labeled this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

    • Dry the cartridge under a stream of nitrogen.

  • Elution: Elute this compound from the cartridge with an appropriate organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Soil and Sediment Samples

This protocol is adapted from methods for the analysis of 6PPD-Q in soil.[2]

  • Sample Preparation: Homogenize the soil or sediment sample. Weigh out approximately 1-5 grams of the sample into a centrifuge tube.

  • Fortification: Spike the sample with a known amount of a stable isotope-labeled this compound internal standard.

  • Extraction:

    • Add an appropriate extraction solvent, such as a mixture of hexane and ethyl acetate.[2]

    • Sonicate the sample for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Solvent Exchange and Concentration:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of acetonitrile for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis of this compound
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard need to be determined by direct infusion of standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water or Soil Sample add_is Add Internal Standard sample->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction cleanup Sample Cleanup (if necessary) extraction->cleanup concentrate Concentration and Reconstitution cleanup->concentrate lc_ms LC-MS/MS Analysis concentrate->lc_ms data_proc Data Processing and Quantification lc_ms->data_proc

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample Sample Integrity start Analytical Problem (e.g., Poor Peak Shape, Low Signal) check_lc Check LC System (Pumps, Autosampler) start->check_lc optimize_prep Optimize Sample Prep (Extraction, Cleanup) start->optimize_prep check_storage Verify Sample Storage start->check_storage check_ms Check MS System (Source, Detector) check_lc->check_ms check_column Evaluate Column Performance check_ms->check_column end Problem Resolved check_column->end optimize_lc Optimize LC Method (Mobile Phase, Gradient) optimize_lc->end check_prep Review Sample Preparation Steps check_prep->end

Caption: A logical troubleshooting workflow for this compound analysis.

signaling_pathway PPD_Q p-Phenylenediamine Quinones (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) PPD_Q->ros membrane Cell Membrane Damage PPD_Q->membrane esterase Reduced Esterase Activity PPD_Q->esterase nfkb Inhibition of NF-κB Pathway PPD_Q->nfkb mtor Inhibition of mTOR Pathway PPD_Q->mtor wnt Inhibition of Wnt Pathway PPD_Q->wnt mitochondrial Activation of ROS-mediated Mitochondrial Apoptosis Pathway ros->mitochondrial

Caption: Proposed signaling pathways affected by p-phenylenediamine quinones.

References

DTPD-Q Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of DTPD-Q. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound upon receipt?

A1: Solid this compound should be stored at -20°C for long-term storage.[1][2] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark place.[2]

Q2: What is the shelf life of solid this compound?

A2: When stored correctly at -20°C, this compound is stable for at least four years.[1] Another source suggests a shelf life of over two years if stored properly.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Due to its limited solubility in aqueous solutions, preparing a concentrated stock in an organic solvent is advisable.[1] Once prepared, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[3]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[3]

Q5: The product was shipped at room temperature. Is it still stable?

A5: Yes, this compound is stable for a few weeks during ordinary shipping at ambient temperatures.[2] However, upon receipt, it should be stored at the recommended long-term storage temperature of -20°C.[1][2]

Data Summary: Storage and Stability

FormStorage TemperatureDurationStability
Solid-20°CLong-term (months to years)≥ 4 years[1]
Solid0-4°CShort-term (days to weeks)Stable[2]
Stock Solution-80°CUp to 6 monthsStable[3]
Stock Solution-20°CUp to 1 monthStable[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause 1: Compound Degradation. Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to the degradation of this compound.[3]

    • Solution: Always aliquot stock solutions and store them at the recommended temperatures. Use a fresh aliquot for each experiment. To verify the integrity of your compound, consider performing a stability assessment (see Experimental Protocols section).

  • Potential Cause 2: Low Solubility. this compound has slight solubility in DMSO, ethanol, and PBS (pH 7.2) at concentrations of 0.1-1 mg/ml.[1] If the compound precipitates out of solution, it will not be available to exert its biological effect.

    • Solution: Ensure that the final concentration of the solvent in your experimental medium is not toxic to the cells or organism and that this compound remains in solution. You may need to gently warm the solution or use sonication to aid dissolution, but be cautious as heat can also promote degradation.

Issue 2: Difficulty in dissolving the solid compound.

  • Potential Cause: this compound is a solid with limited solubility.[1]

    • Solution: As mentioned, using an appropriate organic solvent like DMSO is recommended for preparing a stock solution. For aqueous experimental buffers, ensure the final solvent concentration is low and compatible with your system.

DTPD_Q_Troubleshooting start Inconsistent Results? check_storage Check Storage Conditions (-20°C solid, -80°C stock) start->check_storage check_handling Review Handling Procedures (aliquoting, fresh samples) start->check_handling check_solubility Verify Solubility in Media start->check_solubility degradation Potential Degradation check_storage->degradation Improper check_handling->degradation Improper solubility_issue Potential Solubility Issue check_solubility->solubility_issue Precipitate observed run_stability_assay Run Stability Assay (HPLC/Bioassay) degradation->run_stability_assay optimize_dissolution Optimize Dissolution Protocol (e.g., gentle warming) solubility_issue->optimize_dissolution prepare_fresh_stock Prepare Fresh Stock Solution run_stability_assay->prepare_fresh_stock Degradation confirmed optimize_dissolution->prepare_fresh_stock

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Chemical Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the chemical integrity of this compound over time.

Objective: To quantify the amount of intact this compound and detect the appearance of degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

    • Dilute the stock solution in an appropriate aqueous buffer (e.g., PBS) to a final concentration suitable for your experiment.

    • Incubate the solution under various conditions you wish to test (e.g., room temperature, 37°C, exposure to light) for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • At each time point, inject an aliquot of the sample into an HPLC system equipped with a C18 column and a UV detector.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate this compound from potential degradation products.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • A decrease in the peak area of the parent compound over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Functional Stability Assessment using a Dynamin 1 Inhibition Assay

This protocol assesses the biological activity of this compound over time. This compound is an inhibitor of dynamin 1.[1]

Objective: To determine if stored this compound retains its ability to inhibit dynamin 1 GTPase activity.

Methodology:

  • Prepare this compound Samples:

    • Use a freshly prepared this compound solution as a positive control.

    • Use a this compound solution that has been stored under specific conditions (e.g., a stock solution stored at -20°C for 1 month) as the test sample.

  • Dynamin 1 GTPase Activity Assay:

    • Perform a commercially available or in-house dynamin 1 GTPase activity assay. This typically involves incubating purified dynamin 1 with GTP in the presence or absence of the inhibitor.

    • The rate of GTP hydrolysis is measured, often by quantifying the release of inorganic phosphate.

  • Data Analysis:

    • Compare the inhibitory activity (IC50 value) of the stored this compound sample to that of the freshly prepared sample.

    • A significant increase in the IC50 value of the stored sample indicates a loss of biological activity and thus, functional degradation.

Stability_Assessment_Workflow cluster_chemical Chemical Stability cluster_functional Functional Stability prep_chem Prepare this compound Solution incubate Incubate at Test Conditions prep_chem->incubate hplc Analyze by HPLC incubate->hplc analyze_chem Analyze Peak Area hplc->analyze_chem prep_func Prepare Stored & Fresh this compound assay Perform Dynamin 1 Assay prep_func->assay analyze_func Compare IC50 Values assay->analyze_func start Assess this compound Stability start->prep_chem start->prep_func

Caption: Workflow for assessing this compound stability.

Proposed Degradation Pathway of this compound

While specific degradation pathways for this compound are not extensively documented, based on the known reactivity of similar quinone compounds, such as 6PPD-quinone, and general principles of organic chemistry, a plausible degradation pathway can be proposed.[4][5] The quinone structure is susceptible to nucleophilic attack and redox reactions, especially in aqueous environments and upon exposure to light and reactive oxygen species (ROS).

DTPD_Q_Degradation cluster_pathways Potential Degradation Pathways DTPDQ This compound (2,5-bis[(2-methylphenyl)amino]- 2,5-cyclohexadiene-1,4-dione) hydroxylation Hydroxylation (+ OH radical) DTPDQ->hydroxylation ROS cleavage Oxidative Cleavage of Quinone Ring DTPDQ->cleavage Oxidation rearrangement Rearrangement DTPDQ->rearrangement Light/Heat deamination Deamination DTPDQ->deamination Hydrolysis products Various Degradation Products hydroxylation->products cleavage->products rearrangement->products deamination->products

Caption: Proposed degradation pathways for this compound.

References

avoiding interference in DTPD-Q fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DTPD-Q (Displacement of a Quencher-Labeled Peptide from a Protein-Target) fluorescence-based assays. This guide provides solutions to common problems, answers to frequently asked questions, and detailed protocols to help you mitigate interference and ensure the accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound experiments.

Issue 1: High background fluorescence in control wells (buffer or vehicle only).

This is often indicative of contamination or issues with assay components themselves.

  • Possible Cause: Buffer components, such as BSA, may be inherently fluorescent.[1]

  • Solution: Test the fluorescence of each buffer component individually. Consider replacing BSA with a non-fluorescent blocking agent like bovine gamma globulin (BGG).[1]

  • Possible Cause: Reagents or solvents may be contaminated with fluorescent impurities.[1]

  • Solution: Use high-purity, spectroscopy-grade reagents and solvents.

  • Possible Cause: Use of incorrect microplates.

  • Solution: Always use black, opaque microplates to minimize background fluorescence and prevent light bleed-through between wells.[1]

Issue 2: Low signal-to-noise (S/N) or a small assay window (ΔmP in FP assays).

A poor signal-to-noise ratio can make it difficult to distinguish true hits from background noise.

  • Possible Cause: The fluorescence intensity of your labeled peptide (tracer) is too low.

  • Solution: The tracer's fluorescence signal should be at least three times higher than the buffer-only background.[1] If the signal is too low, you may need to increase the tracer concentration, but be aware that it should ideally be kept at or below the binding affinity (Kd) of the interaction.[1]

  • Possible Cause: The molecular weight difference between your tracer and protein target is insufficient.

  • Solution (for FP assays): A larger difference in size between the bound and unbound states of the tracer leads to a larger change in polarization (ΔmP).[1] If the change is too small, re-evaluation of the tracer design may be necessary.

  • Possible Cause: The linker attaching the fluorophore is too flexible, allowing it to rotate freely even when bound to the target (known as the "propeller effect").[1][2]

  • Solution (for FP assays): Synthesize a new tracer with the fluorophore at a different position or use a shorter, more rigid linker.[1][2]

Issue 3: Test compounds show activity, but results are not reproducible in orthogonal assays.

This strongly suggests the compound is interfering with the assay format rather than modulating the biological target.

  • Possible Cause: The compound is autofluorescent, emitting light in the same wavelength range as your assay's fluorophore.[3][4] This is a common source of false positives.[3]

  • Solution: Implement a counter-screen for autofluorescence. (See Protocol 2). A primary strategy to avoid this is to use red-shifted fluorophores with emission wavelengths greater than 600 nm, as fewer library compounds fluoresce in this range.[3][4]

  • Possible Cause: The compound is quenching the fluorescence signal by absorbing the excitation or emission light (an "inner-filter effect").[5][6]

  • Solution: Pre-read the plate after compound addition but before adding the assay tracer/target to identify compounds that absorb at the relevant wavelengths.[5] While fluorescence polarization assays are ratiometric and less sensitive to this, strong quenching can still be an issue.[7]

  • Possible Cause: The compound has precipitated out of solution or formed aggregates, causing light scattering.[8][9]

  • Solution: Visually inspect wells for precipitation. Light scattering can be mitigated by including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[9] Also, ensure protein stocks are filtered to remove aggregates before use.[10]

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

A this compound (Displacement of a Quencher-Labeled Peptide from a Protein-Target) assay is a type of homogeneous fluorescence-based assay used to screen for inhibitors of protein-protein interactions (PPIs). In this setup, a fluorescently labeled peptide binds to its protein partner, and this interaction is quenched by a quencher molecule. Small molecule inhibitors that bind to the protein and displace the labeled peptide will disrupt the quenching, leading to an increase in fluorescence signal.

Q2: What are the most common types of compound interference?

The most common interference mechanisms are:

  • Autofluorescence: The test compound itself is fluorescent.[4]

  • Fluorescence Quenching: The compound absorbs the excitation or emission light, reducing the signal.[6]

  • Light Scattering: The compound precipitates or forms aggregates that scatter light, artificially increasing the measured signal.[7][9]

  • Colored Compounds: Compounds that absorb light in the visible spectrum can interfere with the assay readout, a phenomenon known as the inner-filter effect.[4][5]

Q3: How can I proactively design my assay to avoid interference?

The best strategy is to move your assay's spectral properties away from the range where most compounds interfere. Compound libraries tend to have greater interference in the blue-green spectral region.[4]

  • Use Red-Shifted Dyes: Select fluorophores with excitation and emission wavelengths above 600 nm. The incidence of compound autofluorescence is significantly lower in this range.[3][4][8]

  • Incorporate Detergents: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent compound aggregation.[9]

  • Optimize Reagent Purity: Ensure all proteins and peptides are highly pure to prevent non-specific binding and light scattering from aggregates.[1]

Q4: What is a counter-screen and why is it important?

A counter-screen is a follow-up experiment designed to identify false positives by flagging compounds that interfere with the assay technology itself.[4] For example, an autofluorescence counter-screen involves testing "hit" compounds in the assay buffer without the protein target. If a signal is still produced, it's due to the compound's intrinsic fluorescence, not modulation of the target.[4] Running counter-screens is critical to avoid wasting resources on compounds that are not true inhibitors.[4][11]

Key Experimental Protocols

Protocol 1: General this compound Assay Protocol

This protocol provides a general workflow for a displacement assay. Concentrations and incubation times should be optimized for your specific system.

  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT). Prepare stocks of the protein target and the quencher-labeled peptide probe.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a black, opaque 384-well microplate. Add assay buffer to all wells.

  • Protein Addition: Add the protein target to all wells except the negative control (no-target) wells. Incubate briefly.

  • Probe Addition: Add the quencher-labeled peptide probe to all wells.

  • Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Plate Reading: Read the plate on a fluorescence plate reader using the optimized excitation and emission wavelengths for your fluorophore.

Protocol 2: Autofluorescence Counter-Screen Protocol

This protocol is essential for eliminating false positives identified in the primary screen.

  • Compound Plating: Dispense the "hit" compounds from the primary screen into a new black, opaque 384-well microplate at the same final concentration used previously.

  • Buffer Addition: Add assay buffer to all wells. Crucially, do not add the protein target or the labeled peptide.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Plate Reading: Read the plate using the identical instrument settings (wavelengths, gain) as the primary screen.

  • Data Analysis: Any well that shows a significant increase in fluorescence signal contains an autofluorescent compound. These compounds should be flagged as artifacts and deprioritized.

Quantitative Data Summary

The choice of fluorophore has a significant impact on the rate of interference from compound libraries. Red-shifting the detection wavelength dramatically reduces the percentage of interfering compounds.

Spectral RegionExcitation/Emission WindowTypical FluorophoreApprox. % of Library Compounds Causing Interference[6]Mitigation Strategy
UV 340 nm / 450 nm4-Methylumbelliferone (4-MU)~5.0%Avoid; high interference from compounds and biological media like NADH.[3][5]
Blue-Green 485 nm / 525 nmFluorescein (FITC), GFP~1.0%Use with caution; requires rigorous counter-screening.[4]
Red 530 nm / 590 nmResorufin~0.6%Better option; lower interference.[4]
Far-Red >600 nm / >620 nmCy5, Alexa Fluor 647<0.5%Recommended ; significantly reduces autofluorescence interference.[3][8][9]

Visual Guides

This compound Assay Principle

The following diagram illustrates the mechanism of a this compound competitive binding assay.

DTPD_Q_Principle cluster_0 1. Binding & Quenching (No Inhibitor) cluster_1 2. Displacement (Inhibitor Present) P Protein Target FP Fluorescent Peptide (F) P->FP + Complex Bound Complex (Fluorescence Quenched) Q Quencher (Q) FP->Q - dummy1->Complex Binding P2 Protein Target FP2 Fluorescent Peptide (F) P2->FP2 Displaces Displaced Displaced Peptide (Fluorescence ON) Q2 Quencher (Q) I Inhibitor I->P2 Binds

Diagram 1: Principle of the this compound displacement assay.
Interference Troubleshooting Workflow

Use this workflow to diagnose and resolve common sources of interference in your assay.

Troubleshooting_Workflow start Positive 'Hit' from Primary Screen check_autofluor Run Autofluorescence Counter-Screen (Compound + Buffer only) start->check_autofluor is_autofluor Is Signal > Threshold? check_autofluor->is_autofluor check_scatter Visually inspect well for precipitation. Add 0.01% non-ionic detergent. is_autofluor->check_scatter No false_positive_af Result is an Artifact: Compound is Autofluorescent is_autofluor->false_positive_af Yes is_scatter Does signal decrease with detergent? check_scatter->is_scatter check_quench Run Absorbance Scan on compound at Ex/Em wavelengths. is_scatter->check_quench No false_positive_scatter Result is an Artifact: Light Scattering is_scatter->false_positive_scatter Yes is_quench Does compound absorb at Ex or Em λ? check_quench->is_quench false_positive_quench Result is an Artifact: Quenching/Inner-Filter Effect (False Negative/Positive) is_quench->false_positive_quench Yes true_hit Compound is Likely a True Hit. Proceed to Orthogonal Assays. is_quench->true_hit No

Diagram 2: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Optimizing DTPD-Q Concentration for ROS Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DTPD-Q for the induction of reactive oxygen species (ROS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ROS?

A1: this compound, or 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione, is the oxidized quinone derivative of the antioxidant N,N'-di-o-tolyl-p-phenylenediamine (DTPD).[1] Quinones like this compound are known to generate ROS primarily through a process called redox cycling. This involves the enzymatic or chemical reduction of the quinone to a semiquinone radical. This radical then reacts with molecular oxygen to produce superoxide anions (O₂•-), while regenerating the parent quinone to continue the cycle, leading to a significant increase in intracellular ROS levels.

Q2: What are the key signaling pathways activated by this compound-induced ROS?

A2: The generation of ROS by this compound can trigger several cellular signaling pathways in response to oxidative stress. The primary pathways implicated include:

  • Nrf2 Antioxidant Response Pathway: This is a primary defense mechanism against oxidative stress.

  • NF-κB Signaling Pathway: This pathway is often activated in response to inflammatory stimuli and cellular stress.

  • MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and is sensitive to oxidative stress.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on studies with related p-phenylenediamine quinones and initial findings with this compound, a starting concentration range of 1 µM to 50 µM is recommended for in vitro cancer cell line studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint, as cytotoxicity can vary significantly between cell types. For instance, in C. elegans, this compound has been shown to increase ROS production at concentrations of 1 and 10 µg/ml.[1]

Q4: How can I measure the ROS levels induced by this compound?

A4: Intracellular ROS levels can be measured using various fluorescent probes. The most common method involves using 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or dihydroethidium (DHE). These probes become fluorescent upon oxidation by ROS and can be quantified using a fluorescence plate reader, fluorescence microscopy, or flow cytometry.

Q5: How do I determine the cytotoxicity of this compound in my cell line?

A5: Cytotoxicity can be assessed using standard cell viability assays such as the MTT, MTS, or resazurin-based assays, which measure metabolic activity. Alternatively, a lactate dehydrogenase (LDH) release assay can be used to quantify cell membrane damage. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for your specific cell line.

Troubleshooting Guides

Issue 1: High background fluorescence in ROS measurement assay.

  • Question: I am observing high background fluorescence in my control wells when using H₂DCFDA. What could be the cause and how can I fix it?

  • Answer:

    • Autofluorescence of Compound or Media: this compound itself or components in your cell culture medium (like phenol red or serum) might be fluorescent.

      • Solution: Run a cell-free control with this compound in the assay medium to check for its intrinsic fluorescence. If the medium is the issue, consider using a phenol red-free medium and reducing the serum concentration during the assay.

    • Spontaneous Oxidation of the Probe: H₂DCFDA can auto-oxidize, especially when exposed to light.

      • Solution: Protect the probe from light at all times by wrapping vials in foil and working in dim light. Prepare fresh probe solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Cellular Stress: High cell density or prolonged incubation times can lead to baseline cellular stress and ROS production.

      • Solution: Optimize cell seeding density to avoid over-confluence. Reduce the incubation time with the probe to the minimum required for adequate signal (typically 30-60 minutes).

Issue 2: Inconsistent or non-reproducible ROS induction results.

  • Question: My results for this compound-induced ROS production are not consistent between experiments. What are the likely causes?

  • Answer:

    • Cell Passage Number and Health: The responsiveness of cells to stimuli can change with increasing passage number.

      • Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.

    • Variability in this compound Stock Solution: The stability of this compound in solution can be a factor.

      • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Inconsistent Incubation Times: Minor variations in incubation times with this compound or the fluorescent probe can affect the results.

      • Solution: Use a timer to ensure precise and consistent incubation periods for all samples and experiments.

Issue 3: No significant ROS induction observed at expected concentrations.

  • Question: I am not seeing a significant increase in ROS levels even at higher concentrations of this compound. What should I check?

  • Answer:

    • Cell Line Resistance: Some cancer cell lines have very robust antioxidant systems and may be resistant to ROS induction.

      • Solution: Try a different, more sensitive cell line if possible. You can also try pre-treating cells with an inhibitor of antioxidant pathways, such as buthionine sulfoximine (BSO) to deplete glutathione, which may sensitize them to this compound.

    • Sub-optimal Assay Conditions: The fluorescent probe concentration or incubation time may not be optimal.

      • Solution: Titrate the concentration of your ROS probe and optimize the incubation time to ensure you are in the linear range of detection for your instrument.

    • Incorrect Detection Method: The chosen method might not be sensitive enough.

      • Solution: If using a plate reader, consider switching to a more sensitive method like flow cytometry, which allows for single-cell analysis and can detect heterogeneous responses within the cell population.

Quantitative Data Summary

Due to the limited availability of specific dose-response data for this compound in the public domain, the following tables provide representative data based on findings for structurally related p-phenylenediamine quinones (PPD-Qs) to guide initial experimental design. Users should generate their own dose-response curves for their specific experimental system.

Table 1: Representative Dose-Response of this compound on ROS Production in a Cancer Cell Line

This compound Concentration (µM)Fold Increase in ROS Production (Mean ± SD)
0 (Control)1.0 ± 0.1
11.5 ± 0.2
52.8 ± 0.4
105.2 ± 0.6
258.9 ± 1.1
5012.5 ± 1.5

This data is illustrative and based on the expected redox cycling activity of quinones. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Representative Cytotoxicity of this compound in Different Cancer Cell Lines (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM) after 48h (Mean ± SD)
MCF-7Breast Cancer22.5 ± 3.1
A549Lung Cancer15.8 ± 2.5
HeLaCervical Cancer35.2 ± 4.2
HepG2Liver Cancer18.9 ± 2.8

This data is illustrative. It is crucial to determine the IC₅₀ value for each specific cell line used in your experiments.

Experimental Protocols

Protocol 1: In Vitro ROS Detection using H₂DCFDA

Materials:

  • Cancer cells of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Black, clear-bottom 96-well plates

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1, 3, 6, or 24 hours).

  • H₂DCFDA Loading: Prepare a 10 µM working solution of H₂DCFDA in pre-warmed, serum-free medium. Remove the this compound containing medium and wash the cells once with warm PBS. Add the H₂DCFDA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 2: Western Blot Analysis of Nrf2, NF-κB, and MAPK Pathways

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

DTPD_Q_ROS_Induction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_ros_detection ROS Detection cluster_pathway_analysis Signaling Pathway Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells dtpd_treatment Treat with this compound cell_seeding->dtpd_treatment probe_loading Load with H2DCFDA dtpd_treatment->probe_loading cell_lysis Cell Lysis dtpd_treatment->cell_lysis fluorescence_measurement Measure Fluorescence probe_loading->fluorescence_measurement ros_quantification Quantify ROS Levels fluorescence_measurement->ros_quantification western_blot Western Blot cell_lysis->western_blot pathway_quantification Analyze Protein Expression western_blot->pathway_quantification

Caption: Experimental workflow for assessing this compound induced ROS and signaling pathway activation.

DTPD_Q_Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway DTPDQ This compound ROS Increased ROS DTPDQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 inactivates IKK IKK OxidativeStress->IKK activates ASK1 ASK1 OxidativeStress->ASK1 activates Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibition NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocation InflammatoryGenes Inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes MKKs MKKs (e.g., MKK3/6, MKK4/7) ASK1->MKKs MAPKs MAPKs (p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 CellularResponse Apoptosis / Survival AP1->CellularResponse

Caption: Signaling pathways activated by this compound-induced ROS.

logical_relationship DTPDQ_conc This compound Concentration ROS_level Intracellular ROS Level DTPDQ_conc->ROS_level directly proportional Cell_viability Cell Viability ROS_level->Cell_viability inversely proportional (at high levels) Signaling_activation Signaling Pathway Activation ROS_level->Signaling_activation Experimental_outcome Experimental Outcome Cell_viability->Experimental_outcome Signaling_activation->Experimental_outcome

Caption: Logical relationship between this compound concentration and experimental outcomes.

References

Technical Support Center: Overcoming the Low Aqueous Solubility of DTPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DTPD-Q. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome these limitations.

Troubleshooting Guide

This guide addresses common issues related to the poor water solubility of this compound and provides systematic approaches to troubleshoot and resolve them.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its aqueous solubility limit.1. Decrease the final concentration of this compound in your assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed the tolerance of your experimental system (typically ≤ 0.5%). 3. Utilize a solubility-enhancing formulation as detailed in the protocols below (e.g., cyclodextrin complexation, nanoparticle formulation).
Inconsistent or non-reproducible experimental results. Incomplete dissolution or precipitation of this compound during the experiment.1. Visually inspect all solutions containing this compound for any signs of precipitation before and during the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Ensure thorough mixing when diluting stock solutions into aqueous buffers. 4. Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved particles.
Difficulty preparing a concentrated stock solution. This compound has limited solubility even in organic solvents.1. Refer to the solvent solubility data in Table 1 to select the most appropriate solvent. 2. Use gentle heating and sonication to aid dissolution. 3. Prepare a saturated solution and determine the concentration spectrophotometrically or by HPLC after filtering out undissolved solid.
Cellular toxicity or off-target effects observed. The concentration of the organic solvent used to dissolve this compound is too high.1. Perform a vehicle control experiment with the solvent alone to assess its toxicity. 2. Minimize the final concentration of the organic solvent in the cell culture medium (ideally ≤ 0.1% for most cell lines). 3. Explore alternative solubilization methods that use lower amounts of organic solvents, such as cyclodextrin complexation or nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has very low aqueous solubility, reported to be in the range of 3.5 to 11 µg/L[1]. This makes it challenging to work with in many biological assays.

Q2: What are the best organic solvents for dissolving this compound?

A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and ethanol[2]. For preparing stock solutions, high-purity, anhydrous solvents are recommended. Please refer to Table 1 for a summary of solubility in common organic solvents.

Q3: How can I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. Generally, it involves dissolving this compound in an appropriate organic solvent like DMSO with the aid of vortexing and gentle warming.

Q4: What are the main strategies to improve the aqueous solubility of this compound for in vitro experiments?

A4: The primary strategies include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase surface area and dissolution rate.

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier.

Detailed protocols for these methods are available in the "Experimental Protocols" section.

Q5: Are there any known signaling pathways affected by this compound?

A5: Yes, this compound, like other related quinones, is known to induce oxidative stress. This can lead to the modulation of several key signaling pathways, including the Nrf2, NF-κB, and MAPK pathways[3][4]. Diagrams illustrating these pathways are provided in the "Signaling Pathways" section.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility Reference
Water (PBS, pH 7.2)Slightly soluble: 0.1-1 mg/ml[2]
Dimethyl Sulfoxide (DMSO)Slightly soluble: 0.1-1 mg/ml[2]
EthanolSlightly soluble: 0.1-1 mg/ml[2]
Methanol1.77 mg/L (Stock solution concentration)[5]
Acetonitrile39.4 mg/L (Stock solution concentration for a related compound)[5]

Note: The "slightly soluble" designation from some sources indicates a qualitative assessment. The provided stock solution concentrations from experimental studies offer a more quantitative, albeit indirect, measure of its solubility in those solvents.

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the tube at high speed for 5 minutes and carefully transfer the supernatant to a new tube.

  • Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[6].

Solubility Enhancement using Co-solvents

Objective: To increase the apparent solubility of this compound in an aqueous medium by adding a water-miscible organic solvent.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent for your experiment.

  • Perform serial dilutions of the this compound stock solution in the aqueous buffer.

  • When adding the stock solution to the buffer, add it dropwise while gently vortexing or mixing to prevent localized precipitation.

  • Ensure the final concentration of the co-solvent is below the toxicity limit for your specific assay (e.g., <0.5% DMSO for many cell-based assays).

  • Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experimental design.

Solubility Enhancement by Cyclodextrin Complexation

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspension to settle for a few hours.

  • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear filtrate is a solution of the this compound/HP-β-CD inclusion complex. The concentration of this compound in this solution can be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Signaling Pathways and Experimental Workflows

This compound is known to induce oxidative stress, which can impact several cellular signaling pathways. Below are diagrams and experimental workflows to investigate these effects.

This compound Induced Oxidative Stress and Cellular Response

G cluster_pathways Cellular Response Pathways DTPDQ This compound ROS Increased ROS (Reactive Oxygen Species) DTPDQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Nrf2_pathway Nrf2 Pathway OxidativeStress->Nrf2_pathway Activation NFkB_pathway NF-κB Pathway OxidativeStress->NFkB_pathway Activation MAPK_pathway MAPK Pathway OxidativeStress->MAPK_pathway Activation

Caption: this compound induces the production of ROS, leading to oxidative stress and subsequent activation of cellular response pathways.

Experimental Workflow for Assessing this compound's Effect on Nrf2 Pathway Activation

G start Start: Seed Cells treat Treat cells with this compound (and controls) start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with anti-Nrf2 and anti-lamin B/actin antibodies transfer->probe detect Detect and quantify protein levels probe->detect end End: Analyze Nrf2 nuclear translocation detect->end

Caption: A typical workflow for determining the effect of this compound on the nuclear translocation of Nrf2 via Western blotting.

NF-κB Signaling Pathway Activation by this compound

G DTPDQ_ROS This compound-induced ROS IKK IKK Activation DTPDQ_ROS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB releases Translocation Nuclear Translocation NFkB->Translocation Gene_Expression Target Gene Expression (e.g., inflammatory cytokines) Translocation->Gene_Expression

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by this compound-induced oxidative stress.

MAPK Signaling Cascade Activation by this compound

G DTPDQ_Stress This compound-induced Cellular Stress MAP3K MAPKKK (e.g., ASK1) DTPDQ_Stress->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: A representative MAPK (p38/JNK) signaling cascade that can be activated by this compound-induced cellular stress.

References

DTPD-Q degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DTPD-Q (2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and to offer strategies for its prevention during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the oxidized derivative of N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), a substituted p-phenylenediamine.[1][2] As a quinone derivative, this compound can be susceptible to degradation under various experimental conditions, which can impact the accuracy and reproducibility of research findings. Understanding its stability is crucial for reliable experimental outcomes.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related p-phenylenediamine quinones (PPD-quinones), the primary factors contributing to degradation are:

  • Light Exposure: Particularly UV irradiation, can induce photodegradation.[3]

  • Reactive Oxygen Species (ROS): Reactions with species like hydroxyl radicals (•OH) can lead to oxidative degradation.[4]

  • pH: The stability of quinone compounds can be pH-dependent, with hydrolysis being a potential degradation pathway.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation rates.[7]

Q3: How should I store my this compound samples to ensure stability?

For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage conditions are at 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1]

Q4: What are the known degradation products of this compound?

Currently, there is limited published literature specifically identifying the degradation products of this compound. However, based on studies of the closely related 6PPD-quinone, potential degradation pathways may involve hydroxylation, oxidative cleavage of the quinone ring, rearrangement, and deamination.[4] Researchers should be aware that the degradation of this compound will likely result in a mixture of smaller, more polar compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent results in bioassays This compound degradation leading to lower effective concentrations.1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. 3. Perform experiments at controlled, and where possible, lower temperatures. 4. Use degassed solvents to minimize dissolved oxygen.
Loss of compound during sample preparation Adsorption to labware or degradation due to harsh extraction conditions.1. Use silanized glassware or low-adsorption plasticware. 2. Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen instead. 3. Minimize the duration of sample preparation steps.
Appearance of unknown peaks in chromatography Formation of degradation products.1. Analyze a control sample of this compound in your experimental buffer/media over time to monitor for degradation. 2. If degradation is observed, consider adjusting the experimental conditions (e.g., pH, temperature, light exposure). 3. Use an analytical method with sufficient resolution to separate this compound from its potential degradation products.

This compound Stability Data

The following table summarizes available quantitative data on the stability of this compound and related p-phenylenediamine quinones.

CompoundConditionHalf-life (t½)Reference
This compound Aqueous solution, uncapped, agitated108 hours[8]
DPPD-QAqueous solution, uncapped, agitated69 hours[8]
IPPD-QAqueous solution, uncapped, agitated65 hours[8]
6PPD-QAqueous solution, uncapped, agitated14 - 108 hours[8]
6PPD-QRiver water12.8 - 13.2 days[9]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Media

This protocol outlines a general procedure to evaluate the stability of this compound under specific experimental conditions using LC-MS/MS.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • Buffer salts (e.g., phosphate buffer)

  • Amber glass vials

  • Incubator or water bath

  • LC-MS/MS system

2. Experimental Workflow:

experimental_workflow prep Prepare this compound stock solution in organic solvent spike Spike into aqueous buffer at desired concentration prep->spike aliquot Aliquot into amber vials spike->aliquot incubate Incubate under specific conditions (e.g., temp, light) aliquot->incubate sample Sample at time points (t=0, 2, 4, 8, 24h) incubate->sample quench Quench reaction (e.g., add organic solvent, freeze) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Determine this compound concentration and calculate degradation rate analyze->data

Caption: Experimental workflow for assessing this compound stability.

3. Detailed Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as DMSO or acetonitrile.

  • Working Solution Preparation: Spike the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low to avoid affecting the stability.

  • Incubation: Aliquot the working solution into several amber glass vials. Place the vials in an incubator or water bath set to the desired temperature. For photodegradation studies, use clear vials and a light source with a defined spectrum and intensity.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.

  • Sample Quenching: Immediately quench any further degradation by adding an excess of cold organic solvent (e.g., acetonitrile) or by freezing the sample at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. A C18 reversed-phase column is typically suitable. The mobile phase can consist of a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization. Monitor the parent ion and at least one fragment ion for this compound.[1]

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order decay).

This compound Degradation Pathways

While specific degradation products for this compound are not well-documented, a probable degradation pathway, by analogy to other PPD-quinones, involves reaction with hydroxyl radicals (•OH).

degradation_pathway cluster_products Degradation Products DTPDQ This compound hydroxylated Hydroxylated this compound DTPDQ->hydroxylated Hydroxylation cleavage Ring Cleavage Products DTPDQ->cleavage Oxidative Cleavage deamination Deaminated Products DTPDQ->deamination Deamination rearrangement Rearrangement Products DTPDQ->rearrangement Rearrangement OH •OH OH->DTPDQ

Caption: Postulated degradation pathways of this compound by hydroxyl radicals.

Prevention Strategies

The following diagram illustrates the logical flow for preventing this compound degradation during experiments.

prevention_strategies start Start of Experiment storage Use freshly prepared or properly stored this compound start->storage light Protect from light? (Amber vials/foil) storage->light yes_light Work in low light conditions light->yes_light Yes no_light Proceed light->no_light No temp Control temperature? yes_light->temp no_light->temp yes_temp Use ice bath or controlled temp chamber temp->yes_temp Yes no_temp Proceed temp->no_temp No oxygen Minimize oxygen exposure? yes_temp->oxygen no_temp->oxygen yes_oxygen Use degassed solvents/ buffers oxygen->yes_oxygen Yes no_oxygen Proceed oxygen->no_oxygen No end Proceed with experiment yes_oxygen->end no_oxygen->end

Caption: Decision-making workflow for preventing this compound degradation.

References

Technical Support Center: Refining DTPD-Q Experimental Design for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of DTPD-Q. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental design, enhance reproducibility, and overcome common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its experimental reproducibility a concern?

Q2: My this compound solubility varies between experiments. How can I ensure consistent dosing?

A2: this compound has low aqueous solubility.[3] To ensure consistent dosing, it is crucial to have a standardized stock solution preparation protocol. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing working solutions, dilute the stock solution in your final assay medium and ensure rapid and thorough mixing. It is also important to note the final solvent concentration in your experiments and include a vehicle control with the same solvent concentration.

Q3: I am observing high variability in my cell-based assays with this compound. What are the potential sources of this variability?

A3: High variability in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent and low passage number range.

  • Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results. Use a precise cell counting method.

  • This compound Preparation: As mentioned, inconsistent solubility or precipitation of this compound in the culture medium can lead to variable exposure.

  • Incubation Time: Adhere strictly to the planned incubation times.

  • Assay Reagent Variability: Use reagents from the same lot number whenever possible and prepare fresh working solutions.

Q4: How can I minimize the impact of this compound's pro-oxidant activity on my experimental system?

A4: this compound is known to induce the production of reactive oxygen species (ROS).[3] This pro-oxidant activity can be a variable. To manage this, you can:

  • Include antioxidant controls (e.g., N-acetylcysteine) in your experimental design to determine if the observed effects are ROS-dependent.

  • Measure ROS levels directly using probes like DCFDA to quantify the oxidative stress induced by this compound in your specific system.

  • Ensure your cell culture medium has consistent levels of antioxidants.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven distribution of this compound, or edge effects in the plate.Ensure thorough cell suspension mixing before seeding. Pipette this compound solution directly into the center of the well and mix gently. Avoid using the outer wells of the plate if edge effects are suspected.
Lower than expected cytotoxicity This compound precipitation, incorrect concentration, or resistant cell line.Visually inspect the media for any precipitate after adding this compound. Confirm the concentration of your stock solution. Test a range of concentrations and consider using a more sensitive cell line.
Higher than expected cytotoxicity Solvent toxicity or synergistic effects with media components.Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells. Run a vehicle control with the solvent alone.
Guide 2: Issues with Endocytosis Assays
Problem Potential Cause Recommended Solution
No inhibition of endocytosis observed Insufficient this compound concentration or incubation time. The chosen endocytic pathway is not affected by this compound.Perform a dose-response and time-course experiment to determine the optimal conditions. This compound is known to inhibit clathrin-mediated endocytosis; ensure your assay specifically measures this pathway.[3]
High background signal Incomplete washing, non-specific binding of the fluorescent probe.Optimize your washing steps to remove all unbound fluorescent probes. Include a control with a known endocytosis inhibitor to determine the baseline.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of this compound using an MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Methodology:

  • Cell Seeding: Seed cells (e.g., U2OS) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

TreatmentConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Viability
Vehicle Control01.2 ± 0.05100
This compound101.1 ± 0.0691.7
This compound500.8 ± 0.0466.7
This compound1000.5 ± 0.0341.7
This compound2000.2 ± 0.0216.7
Protocol 2: Measurement of Intracellular ROS Production

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to quantify intracellular ROS levels.

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Wash the cells with warm PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • This compound Treatment: Wash the cells again with PBS and add this compound at various concentrations in the cell culture medium. Include a vehicle control and a positive control for ROS induction (e.g., H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

Data Presentation:

TreatmentConcentration (µM)Fluorescence Intensity at 60 min (Arbitrary Units, Mean ± SD)Fold Change vs. Control
Vehicle Control0500 ± 251.0
This compound10750 ± 301.5
This compound501500 ± 753.0
This compound1003000 ± 1506.0
H2O2 (Positive Control)1004500 ± 2009.0

Visualizations

DTPD_Q_Signaling_Pathway DTPD_Q This compound Dynamin1 Dynamin 1 DTPD_Q->Dynamin1 inhibits ROS Increased ROS Production DTPD_Q->ROS Clathrin Clathrin-Mediated Endocytosis Dynamin1->Clathrin regulates Cytotoxicity Cytotoxicity Clathrin->Cytotoxicity contributes to Cellular_Stress Cellular Stress ROS->Cellular_Stress Cellular_Stress->Cytotoxicity

References

Technical Support Center: Managing DTPD-Q and Vehicle Control Effects in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quinone derivative DTPD-Q in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question: I am seeing precipitation after diluting my this compound stock solution into my cell culture medium. What should I do?

Answer:

Precipitation of this compound, a hydrophobic compound, is a common issue. Here are several steps to troubleshoot this problem:

  • Vehicle Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is 1% or less. Higher concentrations can cause the compound to precipitate out of the aqueous solution.

  • Preparation Method: Instead of directly adding the this compound stock to the full volume of your medium, try a stepwise dilution. First, dilute the stock solution in a smaller volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.

  • Temperature: Gently warming the cell culture medium to 37°C before adding the this compound solution may help improve solubility. However, be cautious not to overheat the medium, as this can degrade its components.

  • Sonication: Briefly sonicating the final this compound working solution in a water bath can help to create a more uniform suspension.

Question: My vehicle control (e.g., DMSO) is showing unexpected effects on my cells, such as increased oxidative stress or altered gene expression. How can I manage this?

Answer:

Vehicle controls are essential for differentiating the effects of the compound from those of the solvent. However, solvents like DMSO can have their own biological effects.

  • Minimize Solvent Concentration: Use the lowest possible concentration of the vehicle that will keep this compound in solution. It is crucial to maintain the same final vehicle concentration across all treatment groups, including the untreated control.

  • Appropriate Controls: Include two types of controls in your experiments:

    • Untreated Control: Cells in culture medium without any solvent.

    • Vehicle Control: Cells in culture medium with the same final concentration of the solvent used to dissolve this compound.

  • Antioxidant Co-treatment: If the vehicle itself is inducing oxidative stress, consider co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC) in both the vehicle control and this compound treated cells to mitigate this specific off-target effect.

  • Alternative Solvents: If DMSO continues to cause issues, consider testing the solubility of this compound in other less disruptive solvents, such as ethanol. However, be aware that ethanol can also have effects on certain cell lines, like MCF-7.[1]

Question: My cytotoxicity or cell viability results with this compound are inconsistent between experiments. What are the potential causes?

Answer:

Inconsistent results can stem from several factors:

  • Cell Confluency: Ensure that you are seeding cells at a consistent density and that they are at a similar confluency (ideally 70-80%) at the start of each experiment. Cell density can significantly impact the cellular response to toxic compounds.

  • Stock Solution Stability: this compound stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

  • Incubation Time: The time point at which you measure cytotoxicity is critical. IC50 values can vary significantly depending on the duration of exposure.[3] Standardize your incubation times across all experiments.

  • Assay Method: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity). Ensure you are using the same assay and protocol consistently.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound (2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione) is an oxidized derivative of the p-phenylenediamine antioxidant DTPD.[4] Its primary mechanism of action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This can trigger various cellular signaling pathways, including the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK pathways.[5]

What are the common solvents for dissolving this compound?

This compound is a solid that has slight solubility in DMSO (0.1-1 mg/ml) and ethanol (0.1-1 mg/ml).[4] It is also slightly soluble in PBS (pH 7.2) at similar concentrations.[4] For cell culture experiments, it is typically dissolved in DMSO or ethanol to create a concentrated stock solution, which is then diluted into the aqueous culture medium.

What are the known cellular effects of this compound?

This compound has been shown to:

  • Increase the production of reactive oxygen species (ROS) in C. elegans.[4]

  • Inhibit dynamin 1 and reduce clathrin-mediated endocytosis in U2OS cells.[4]

  • Interfere with crucial cellular signaling pathways, such as the MAPK and PPARγ pathways, which are involved in processes like cell proliferation, differentiation, apoptosis, and metabolism.[6]

How should I store this compound?

This compound powder should be stored at room temperature.[2] Once dissolved into a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related PPD-quinones.

CompoundTest Organism/Cell LineAssay TypeMetricValueReference
This compound V. fischeri (aquatic bacterium)ToxicityEC501.98 mg/L[4]
This compound U2OS (human bone osteosarcoma)Clathrin-mediated endocytosis inhibitionIC50120 µM[4]
This compound Dynamin 1Enzyme inhibitionIC50273 µM[4]
DPPD-QVibrio fischeriToxicityEC501.76 mg/L[6]
6PPD-QCSE-119 (Coho Salmon Embryo)Metabolic ActivityEC507.9 µg/L[6]
6PPD-QCSE-119 (Coho Salmon Embryo)CytotoxicityEC506.1 µg/L[6]
6PPD-QHepG2 (Human Liver Carcinoma)Cytotoxicity (48 hr)IC50127.50 µg/L[6]
6PPD-QL02 (Human Normal Liver)Cytotoxicity (48 hr)IC5022.51 µg/L[6]

EC50 (Effective Concentration 50): The concentration of a substance that gives a half-maximal response. IC50 (Inhibitory Concentration 50): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Complete cell culture medium

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 3.184 mg of this compound (Formula Weight: 318.4 g/mol ) in 1 mL of sterile DMSO.

    • Vortex until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

    • To prepare a working solution, dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed 1%.

2. Cell Viability/Cytotoxicity Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Materials:

    • Cells of interest

    • 96-well clear-bottom plates

    • This compound working solutions

    • LDH cytotoxicity assay kit

  • Protocol:

    • Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of media.[6]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

    • Prepare 2x concentrated working solutions of this compound in cell culture medium.

    • Remove the existing medium and add 100 µL of the this compound working solutions to the respective wells to achieve the final desired concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

    • Measure LDH release according to the manufacturer's protocol for your specific LDH cytotoxicity assay kit.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses Dihydroethidium (DHE) staining to detect superoxide radicals.

  • Materials:

    • Cells cultured on glass coverslips or in black, clear-bottom 96-well plates

    • This compound working solutions

    • Dihydroethidium (DHE)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or plate reader

  • Protocol:

    • Treat cells with this compound at the desired concentrations for the appropriate time (e.g., 1, 3, 6, or 24 hours).[5]

    • Prepare a 10 µM DHE staining solution in pre-warmed PBS.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DHE staining solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.[5]

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a fluorescence microscope or a plate reader with appropriate filters for DHE.

4. Mitochondrial Membrane Potential Assay

This protocol provides a general method to assess changes in mitochondrial membrane potential (MMP), a key indicator of mitochondrial function.

  • Materials:

    • Cells cultured in a black, clear-bottom 96-well plate

    • This compound working solutions

    • A cationic fluorescent dye for MMP measurement (e.g., TMRE, TMRM, or JC-1)

    • FCCP (a positive control for mitochondrial depolarization)

    • Fluorescence plate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired duration. Include wells treated with FCCP (e.g., 10 µM for 10-30 minutes) as a positive control for depolarization.

    • Prepare the fluorescent dye working solution in pre-warmed culture medium according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells gently with warm PBS.

    • Add the dye working solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

    • Remove the dye solution and wash the cells with warm PBS.

    • Add 100 µL of pre-warmed PBS or culture medium to each well.

    • Immediately measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like JC-1, measure both green and red fluorescence.

    • A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE/TMRM) indicates mitochondrial depolarization.

Visualizations

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO/Ethanol) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working treat_cells Treat Cells with this compound & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., LDH) treat_cells->cytotoxicity viability Cell Viability Assay (e.g., Resazurin) treat_cells->viability ros ROS Production Assay (e.g., DHE) treat_cells->ros mmp Mitochondrial Potential Assay treat_cells->mmp signaling Signaling Pathway Analysis (Western/PCR) treat_cells->signaling data_analysis Analyze Data & Determine IC50/EC50 cytotoxicity->data_analysis viability->data_analysis ros->data_analysis mmp->data_analysis signaling->data_analysis

Caption: Experimental workflow for assessing the cellular effects of this compound.

G dtpdq This compound ros ROS Generation (Oxidative Stress) dtpdq->ros keap1 Keap1 ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus & binds antioxidant_genes Antioxidant & Detoxification Genes are->antioxidant_genes activates transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Activation of the Nrf2 signaling pathway by this compound-induced ROS.

G dtpdq This compound ros ROS Generation dtpdq->ros ikk IKK Complex ros->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus_nfkb NF-κB (in Nucleus) nfkb->nucleus_nfkb translocates inflammatory_genes Pro-inflammatory Gene Expression nucleus_nfkb->inflammatory_genes activates transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: Activation of the NF-κB signaling pathway by this compound-induced ROS.

G dtpdq This compound ros ROS Generation dtpdq->ros ask1 ASK1 ros->ask1 activates mkk MKK4/7 ask1->mkk phosphorylates jnk JNK mkk->jnk phosphorylates ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 activates cellular_response Cellular Responses (Apoptosis, Proliferation) ap1->cellular_response regulates gene expression

Caption: A representative MAPK (JNK) signaling cascade activated by this compound.

References

Validation & Comparative

DTPD-Q vs. 6PPD-Q: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two quinone compounds derived from tire rubber antioxidants: N,N'-di-p-tolyl-p-phenylenediamine quinone (DTPD-Q) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q). While both are transformation products of additives used in tires, current research indicates a significant disparity in their toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential toxicological pathways to inform environmental risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following tables summarize the available data on the acute toxicity of this compound and 6PPD-Q in various organisms. A notable observation is the significantly higher toxicity of 6PPD-Q, particularly in aquatic species.

Table 1: Acute Toxicity of this compound

SpeciesEndpoint (Duration)Result (µg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50> 50[1]
Aquatic Bacterium (Vibrio fischeri)EC501,980[2]

Table 2: Acute Toxicity of 6PPD-Q

SpeciesEndpoint (Duration)Result (µg/L)Reference(s)
Coho Salmon (Oncorhynchus kisutch)24-hour LC500.095[3]
Rainbow Trout (Oncorhynchus mykiss)96-hour LC500.35[1][4]
Brook Trout (Salvelinus fontinalis)24-hour LC500.59[3]
White-spotted Char (Salvelinus leucomaenis pluvius)24-hour LC500.51[3]
Chinook Salmon (Oncorhynchus tshawytscha)24-hour LC5067.3 - 82.1[3]
Zebrafish (Danio rerio)96-hour LC50> Maximum Solubility[3]
Medaka (Oryzias latipes)96-hour LC50> Maximum Solubility[3]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. Below are summaries of standard protocols for acute fish toxicity and in vitro cytotoxicity testing.

96-hour Acute Lethality Toxicity Test in Rainbow Trout (Based on OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), typically 0.3-0.7 g.

  • Test Conditions:

    • Apparatus: 20 L containers with food-grade disposable liners.

    • Temperature: 15 ± 1 °C.

    • Duration: 96 ± 2 hours.

    • Test Type: Static (the test solution is not renewed during the test).

  • Procedure:

    • Stock Solution Preparation: Prepare stock solutions of the test compounds (this compound and 6PPD-Q) in a suitable solvent, such as methanol.

    • Test Concentrations: A series of nominal concentrations are prepared by spiking the appropriate volume of the stock solution into the test water. For comparative studies of PPD-quinones, concentrations may range from 0.2 to 50 µg/L.

    • Controls: A control group is exposed to the solvent vehicle at the same concentration used in the treatment groups (e.g., 0.01% methanol).

    • Replicates: A minimum of three replicates are used for each treatment group and the control, with a set number of fish (e.g., 10) per replicate.

    • Observations: Fish are monitored for mortality at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 values and their 95% confidence intervals are calculated using appropriate statistical methods.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., a relevant fish cell line like CSE-119 for coho salmon) in a 96-well plate at a predetermined optimal density and allow them to adhere.

    • Treatment: Expose the cells to various concentrations of the test compounds (this compound and 6PPD-Q) for a specified duration (e.g., 24 or 48 hours). Include appropriate solvent controls.

    • MTT Addition: After the exposure period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control, and the EC50 (the concentration that causes a 50% reduction in viability) can be calculated.[5][6][7][8][9]

Signaling Pathways and Mechanisms of Toxicity

The significant difference in the toxicity of this compound and 6PPD-Q suggests distinct mechanisms of action at the molecular level.

6PPD-Q: Disruption of Vascular Permeability and PPARγ Signaling

Research into the toxic mechanisms of 6PPD-Q has pointed towards several potential pathways:

  • Disruption of Vascular Permeability: Studies in coho salmon suggest that 6PPD-Q exposure leads to a dysregulation of genes involved in cell-cell junctions and endothelial permeability, which could disrupt the blood-brain barrier.[3]

  • PPARγ Signaling Pathway: Chronic exposure to 6PPD-Q has been shown to downregulate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation, leading to hepatotoxicity in zebrafish.[1]

  • Oxidative Stress and DNA Adduct Formation: Like many quinones, 6PPD-Q is thought to induce oxidative stress by generating reactive oxygen species (ROS). There is also evidence that 6PPD-Q can form DNA adducts, leading to genotoxicity.[3]

6PPD-Q_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects 6PPD-Q 6PPD-Q Oxidative_Stress Oxidative Stress (ROS Generation) 6PPD-Q->Oxidative_Stress DNA_Adducts DNA Adduct Formation 6PPD-Q->DNA_Adducts PPARg_Downregulation PPARγ Signaling Downregulation 6PPD-Q->PPARg_Downregulation Vascular_Permeability_Disruption Vascular Permeability Disruption 6PPD-Q->Vascular_Permeability_Disruption Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity PPARg_Downregulation->Hepatotoxicity Blood-Brain_Barrier\nDisruption Blood-Brain_Barrier Disruption Vascular_Permeability_Disruption->Blood-Brain_Barrier\nDisruption Acute_Mortality Acute Mortality (e.g., Coho Salmon) Blood-Brain_Barrier\nDisruption->Acute_Mortality

Hypothetical signaling pathway for 6PPD-Q toxicity.

This compound: A General Quinone Toxicity Profile

Specific mechanistic studies on this compound are scarce. However, based on its chemical structure as a quinone and limited available data, its toxicity is likely mediated through mechanisms common to this class of compounds. One study has shown that this compound exhibits a high dithiothreitol (DTT) consumption rate, comparable to that of 6PPD-Q, which is an indicator of its potential to induce oxidative stress.[10]

The proposed toxicological workflow for this compound, therefore, centers on the induction of oxidative stress.

DTPD-Q_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects This compound This compound Oxidative_Stress Oxidative Stress (ROS Generation) This compound->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity

Proposed general toxicity workflow for this compound.

Conclusion

The available experimental data clearly demonstrate a significant difference in the aquatic toxicity of this compound and 6PPD-Q. 6PPD-Q is a highly potent and acutely toxic compound to several aquatic species, particularly salmonids, at environmentally relevant concentrations. In contrast, this compound exhibits substantially lower acute toxicity in the species tested to date. This suggests that the specific chemical structure of the p-phenylenediamine-quinone plays a critical role in its toxicological profile.

While the mechanisms of 6PPD-Q toxicity are becoming clearer, involving the disruption of vascular permeability and key signaling pathways like PPARγ, there is a significant data gap regarding the specific molecular targets and signaling pathways affected by this compound. Further research is essential to fully characterize the toxicological profile of this compound and other PPD-quinone derivatives to support the development of safer and more environmentally benign alternatives for use in tire manufacturing and other industries.

References

The Oxidative Potential of DTPD-Q: A Comparative Analysis with Other PPD-Quinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxidative potential of N,N'-bis(2-methylphenyl)-p-phenylenediamine quinone (DTPD-Q) and other p-phenylenediamine (PPD)-quinones, a class of compounds relevant to toxicology and drug development due to their emergence as environmental contaminants and their potential for inducing oxidative stress. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways to offer a comprehensive overview for the scientific community.

Comparative Analysis of Oxidative Potential

The oxidative potential of PPD-quinones can be assessed through both chemical and biological assays. The dithiothreitol (DTT) assay provides a measure of the intrinsic chemical oxidative potential, while cellular assays, such as the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay, offer insights into the biological response by quantifying the generation of reactive oxygen species (ROS) within cells.

Chemical Oxidative Potential: The Dithiothreitol (DTT) Assay

A study evaluating the oxidative potential of several PPD-quinones using the DTT assay found that this compound exhibits the highest capacity to oxidize DTT, indicating a potent chemical oxidative potential. The results are summarized in the table below.

PPD-QuinoneDTT Consumption Rate (μM min⁻¹ μM⁻¹)
This compound 1.76
6PPD-Q1.70
DPPD-Q1.52

This data demonstrates the intrinsic capacity of these molecules to participate in redox cycling and generate oxidative species.

Biological Oxidative Potential: In Vivo ROS Production

A comparative study on the intestinal toxicity of six PPD-quinones in the nematode Caenorhabditis elegans revealed that this compound is a potent inducer of reactive oxygen species (ROS) production in a biological system. The study demonstrated that exposure to this compound at concentrations of 1-10 μg/L resulted in the generation of intestinal ROS[1]. This in vivo data provides a direct comparison of the biological oxidative stress induced by these compounds.

PPD-QuinoneConcentration Range for ROS Production in C. elegans (μg/L)
This compound 1 - 10
6PPD-Q0.1 - 10
77PD-Q0.01 - 10
CPPD-Q0.1 - 10
DPPD-Q0.1 - 10
IPPD-Q1 - 10

These findings highlight that while several PPD-quinones induce ROS, this compound is effective at a concentration range of 1-10 µg/L in this model system.

Experimental Protocols

Dithiothreitol (DTT) Assay for Chemical Oxidative Potential

This acellular assay quantifies the capacity of a chemical to generate ROS by measuring the rate of DTT consumption.

Materials:

  • PPD-quinone standards (this compound, 6PPD-Q, DPPD-Q, etc.)

  • Dithiothreitol (DTT) solution

  • Potassium phosphate buffer

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer with EDTA

  • Microplate reader

Procedure:

  • Prepare solutions of the PPD-quinone standards at various concentrations.

  • Initiate the reaction by mixing the PPD-quinone solution with a DTT solution in a potassium phosphate buffer.

  • Incubate the mixture at a controlled temperature.

  • At specific time intervals, take aliquots of the reaction mixture and add DTNB to stop the reaction and react with the remaining DTT.

  • Add Tris-HCl buffer with EDTA for color development.

  • Measure the absorbance of the resulting solution at 412 nm using a microplate reader.

  • The rate of DTT consumption is determined from the linear decrease in DTT concentration over time.

Intracellular ROS Measurement using DCF-DA Assay

This cell-based assay is widely used to measure overall intracellular ROS levels.

Materials:

  • Cell line (e.g., human lung epithelial cells, hepatocytes)

  • Cell culture medium

  • 2',7'-dichlorofluorescin diacetate (DCF-DA) solution

  • PPD-quinone solutions

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Culture the chosen cell line to the desired confluency in a multi-well plate.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with DCF-DA solution and incubate in the dark to allow for de-esterification to the non-fluorescent DCFH.

  • Wash the cells with PBS to remove excess DCF-DA.

  • Expose the cells to different concentrations of this compound and other PPD-quinones.

  • After the desired incubation period, measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • An increase in fluorescence intensity corresponds to the oxidation of DCFH to the fluorescent DCF by intracellular ROS.

Signaling Pathways and Visualizations

The oxidative potential of PPD-quinones leads to the activation of cellular stress response pathways. A primary pathway involved in the response to oxidative stress is the Keap1-Nrf2 signaling pathway.

Experimental Workflow for Cellular ROS Production Analysis

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in multi-well plate cell_adherence Allow cells to adhere cell_seeding->cell_adherence dcfda_loading Load cells with DCF-DA cell_adherence->dcfda_loading wash1 Wash with PBS dcfda_loading->wash1 ppd_exposure Expose to PPD-quinones wash1->ppd_exposure fluorescence_measurement Measure fluorescence (Ex/Em: 485/535 nm) ppd_exposure->fluorescence_measurement data_analysis Quantify ROS production fluorescence_measurement->data_analysis

Caption: Workflow for measuring intracellular ROS production using the DCF-DA assay.

The Keap1-Nrf2 Signaling Pathway in Oxidative Stress

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress, such as that induced by PPD-quinones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This cellular defense mechanism helps to mitigate the damaging effects of ROS.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 complex Nrf2_degradation Proteasomal Degradation Keap1_Nrf2->Nrf2_degradation Ubiquitination Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ROS Oxidative Stress (e.g., from PPD-quinones) ROS->Keap1_Nrf2 induces Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_genes Transcription of Antioxidant Genes ARE->Antioxidant_genes activates

Caption: The Keap1-Nrf2 signaling pathway activated by oxidative stress.

Other Potentially Involved Signaling Pathways

In addition to the Keap1-Nrf2 pathway, other signaling cascades are known to be activated by quinone-induced oxidative stress and may be relevant to the cellular response to this compound and other PPD-quinones. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including ERK, JNK, and p38 MAPK, are often activated by cellular stress and can regulate a variety of cellular processes, including inflammation, apoptosis, and cell survival.

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of the inflammatory response and can be activated by ROS.

Further research is needed to fully elucidate the specific roles of these pathways in the cellular response to this compound.

Conclusion

The available data indicates that this compound possesses a high oxidative potential, both in chemical and biological assays, when compared to other PPD-quinones like 6PPD-Q and DPPD-Q. Its ability to induce ROS production highlights the importance of understanding its toxicological profile. The primary cellular defense against such oxidative insults is the activation of the Keap1-Nrf2 pathway, leading to the expression of antioxidant genes. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology to further investigate the mechanisms of PPD-quinone-induced oxidative stress and to develop strategies for mitigating their potential adverse effects.

References

Validating DTPD-Q-Induced ROS Production: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound N,N'-bis(2-methylphenyl)-p-phenylenediamine quinone (DTPD-Q), an oxidation product of the antioxidant DTPD, has been identified as a substance capable of inducing reactive oxygen species (ROS) production.[1] Validating and quantifying this ROS production is crucial for understanding its toxicological profile and biological effects. This guide provides an objective comparison of common fluorescent probes used for ROS detection, supported by established experimental principles, to assist researchers in selecting the appropriate tools for their studies on this compound.

This compound and ROS Production: The Mechanism of Redox Cycling

Quinones like this compound are known to generate ROS primarily through a process called redox cycling.[1][2] This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical. This unstable intermediate then reacts with molecular oxygen to produce a superoxide anion (O₂•−), regenerating the parent quinone, which can then re-enter the cycle, leading to a continuous production of superoxide.[1][2] This initial production of superoxide can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) through dismutation.

dot graph DTPD_Q_ROS_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DTPD_Q [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Semiquinone [label="Semiquinone Radical", fillcolor="#FBBC05", fontcolor="#202124"]; Enzymatic_Reduction [label="Enzymatic Reduction\n(e.g., NADPH-cytochrome\nP450 reductase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Superoxide [label="Superoxide (O₂•−)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide (H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOD [label="SOD", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Damage [label="Oxidative Stress &\nCellular Damage", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

DTPD_Q -> Semiquinone [label=" 1e⁻ reduction"]; Semiquinone -> DTPD_Q [label=" Regeneration"]; Enzymatic_Reduction -> DTPD_Q; Semiquinone -> Superoxide [label=" + O₂"]; O2 -> Superoxide; Superoxide -> H2O2 [label=" Dismutation"]; SOD -> Superoxide; H2O2 -> Cellular_Damage; Superoxide -> Cellular_Damage; } this compound Redox Cycling and ROS Production.

Comparison of Fluorescent Probes for ROS Detection

The selection of an appropriate fluorescent probe is critical for the accurate measurement of ROS. The following table summarizes and compares the performance of four commonly used probes for validating this compound-induced ROS production. It is important to note that direct comparative studies on this compound are limited; therefore, this comparison is based on the known mechanisms of quinone-induced ROS and the established specificities and limitations of each probe.

Probe Target ROS Principle Advantages Limitations & Considerations Typical Fold Change (Hypothetical for this compound)
DCFH-DA General Oxidative StressDeacetylated to DCFH, which is oxidized to fluorescent DCF by various ROS.High signal output, widely used.Lacks specificity; does not directly react with H₂O₂.[3][4][5] Prone to auto-oxidation and photo-oxidation, leading to artifacts.[5]2-5 fold
DHE Superoxide (O₂•−)Oxidized by O₂•− to form the specific fluorescent product 2-hydroxyethidium (2-OH-E+).More specific for superoxide than DCFH-DA.[3]Also forms non-specific oxidation products (ethidium) with overlapping fluorescence.[3][6] HPLC is required for accurate quantification of 2-OH-E+.[3][6]1.5-3 fold (with HPLC)
MitoSOX Red Mitochondrial SuperoxideA DHE derivative that accumulates in mitochondria; oxidized by mitochondrial O₂•−.Specific for mitochondrial superoxide.[3][7]Similar to DHE, forms non-specific oxidation products.[6] HPLC is recommended for accurate quantification. High concentrations can be cytotoxic.[3]3-6 fold (with HPLC)
Amplex Red Extracellular Hydrogen Peroxide (H₂O₂)In the presence of HRP, reacts with H₂O₂ to produce the fluorescent product resorufin.Highly sensitive and specific for H₂O₂.[8][9] Measures extracellular H₂O₂.Requires exogenous HRP.[8][9] Not suitable for measuring intracellular H₂O₂.[10]2-4 fold

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summarized protocols for the application of each fluorescent probe.

General ROS Detection with 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
  • Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture cells to the desired confluency in a multi-well plate.

    • Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂).

    • Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Load the cells with 5-10 µM DCFH-DA in a serum-free medium or buffer for 30 minutes at 37°C in the dark.

    • Wash the cells twice with a warm buffer to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.

Superoxide Detection with Dihydroethidium (DHE)
  • Principle: DHE is oxidized by superoxide to form a specific product, 2-hydroxyethidium (2-OH-E+), which intercalates with DNA and fluoresces red. However, non-specific oxidation can lead to the formation of ethidium, which also fluoresces red.

  • Protocol:

    • Follow steps 1 and 2 as described for DCFH-DA.

    • Load cells with 5-10 µM DHE in a serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with a warm buffer.

    • For qualitative analysis, measure fluorescence (excitation ~518 nm, emission ~605 nm).

    • For quantitative and specific analysis, lyse the cells and perform HPLC to separate and quantify 2-OH-E+ and ethidium.

Mitochondrial Superoxide Detection with MitoSOX Red
  • Principle: MitoSOX Red is a DHE derivative with a triphenylphosphonium cation that directs its accumulation in the mitochondria. It is specifically oxidized by mitochondrial superoxide.

  • Protocol:

    • Follow steps 1 and 2 as described for DCFH-DA.

    • Load cells with 2.5-5 µM MitoSOX Red in a warm buffer for 10-30 minutes at 37°C in the dark.

    • Wash the cells three times with a warm buffer.

    • Measure fluorescence (excitation ~510 nm, emission ~580 nm).

    • For precise quantification, perform HPLC analysis of cell lysates to measure the specific oxidation product.

Extracellular Hydrogen Peroxide Detection with Amplex Red
  • Principle: The Amplex Red reagent, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[8][9]

  • Protocol:

    • Culture cells and treat with this compound as described previously.

    • Prepare a reaction mixture containing 50 µM Amplex Red reagent and 0.1 U/mL HRP in a suitable reaction buffer.

    • Collect the cell culture supernatant (extracellular medium).

    • Add the supernatant to the Amplex Red reaction mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm). A standard curve with known H₂O₂ concentrations should be prepared to quantify the amount of H₂O₂ produced.[11]

Experimental Workflow and Validation

A robust experimental design is essential for validating this compound-induced ROS production and comparing the efficacy of different fluorescent probes.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_probes Fluorescent Probe Staining cluster_detection Signal Detection & Analysis cluster_validation Data Validation & Comparison Cell_Culture Cell Culture DTPD_Q_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->DTPD_Q_Treatment Controls Controls (Vehicle, Positive Control) DCFH_DA DCFH-DA DTPD_Q_Treatment->DCFH_DA DHE DHE DTPD_Q_Treatment->DHE MitoSOX MitoSOX Red DTPD_Q_Treatment->MitoSOX Amplex_Red Amplex Red (on supernatant) DTPD_Q_Treatment->Amplex_Red Microscopy Fluorescence Microscopy DCFH_DA->Microscopy Plate_Reader Microplate Reader DCFH_DA->Plate_Reader DHE->Microscopy DHE->Plate_Reader HPLC HPLC Analysis DHE->HPLC For Specificity MitoSOX->Microscopy MitoSOX->Plate_Reader MitoSOX->HPLC For Specificity Amplex_Red->Plate_Reader Data_Analysis Quantitative Analysis (Fold Change, S/N Ratio) Microscopy->Data_Analysis Plate_Reader->Data_Analysis HPLC->Data_Analysis Comparison Comparative Assessment of Probe Performance Data_Analysis->Comparison

Conclusion and Recommendations

When investigating this compound-induced ROS production, a multi-probe approach is recommended for comprehensive and validated results.

  • For initial screening and qualitative assessment: DCFH-DA can be a useful tool due to its strong signal, but its lack of specificity must be acknowledged.

  • For specific detection of superoxide: DHE is a suitable choice, but it is crucial to follow up with HPLC analysis to ensure the signal is from the superoxide-specific product.

  • To investigate the involvement of mitochondria: MitoSOX Red is the preferred probe. As with DHE, HPLC validation is highly recommended for accurate quantification of mitochondrial superoxide.

  • To measure the release of hydrogen peroxide: The Amplex Red assay is a highly sensitive and specific method for quantifying extracellular H₂O₂.

By understanding the principles, advantages, and limitations of each fluorescent probe and employing rigorous experimental protocols, researchers can confidently and accurately validate and characterize the ROS-inducing properties of this compound.

References

A Comparative Analysis of DTPD-Q and its Parent Compound DTPD

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N,N'-ditolyl-p-phenylenediamine quinone (DTPD-Q) and its parent compound, N,N'-ditolyl-p-phenylenediamine (DTPD). DTPD is widely utilized as an antioxidant in the rubber industry, while its oxidized derivative, this compound, is an emerging compound of environmental and toxicological interest. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their chemical properties, comparative biological activities, and known mechanisms of action, supported by experimental data and detailed protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of DTPD and this compound is essential for interpreting their biological activities. This compound is the oxidized form of DTPD, a transformation that significantly alters its chemical structure and reactivity.

PropertyDTPDThis compound
Synonyms N,N'-Bis(methylphenyl)-1,4-benzenediamine, Antioxidant 31002,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione, DTPD-quinone
Chemical Formula C₂₀H₂₀N₂C₂₀H₁₈N₂O₂
Molecular Weight 288.39 g/mol 318.37 g/mol [1][2]
Appearance Brown-gray to black flakes or granular solid[3]Solid[1]
Solubility Soluble in benzene and acetone, insoluble in water[3]Slightly soluble in DMSO, ethanol, and PBS (pH 7.2)[4]

Comparative Biological Activity and Toxicity

The available data indicates distinct differences in the biological activities and toxicities of DTPD and its quinone derivative, this compound. While DTPD is primarily known for its antioxidant properties in industrial applications, this compound exhibits a range of biological effects, including pro-oxidant activity and enzyme inhibition.

Assay/EndpointOrganism/SystemDTPDThis compound
Acute Toxicity (EC₅₀) Vibrio fischeriMore toxic than this compound (specific EC₅₀ not found)[4]1.98 mg/L[4]
Acute Toxicity (96-hour LC₅₀) Rainbow Trout (Oncorhynchus mykiss)6.5 mg/L> 50 µg/L[5]
Dynamin 1 Inhibition (IC₅₀) In vitroNot Available273 µM[4]
Clathrin-Mediated Endocytosis Reduction (IC₅₀) U2OS cellsNot Available120 µM[4]
Intestinal Permeability Caenorhabditis elegansNot AvailableIncreased at 1 and 10 µg/ml[4][5]
Reactive Oxygen Species (ROS) Production Caenorhabditis elegansNot AvailableIncreased at 1 and 10 µg/ml[4][5]

This compound has been shown to be less acutely toxic to the aquatic bacterium Vibrio fischeri compared to its parent compound DTPD.[4] In contrast, this compound displays low acute toxicity to rainbow trout, with a 96-hour LC₅₀ greater than 50 µg/L.[5] In the nematode Caenorhabditis elegans, this compound has been observed to increase intestinal permeability and induce the production of reactive oxygen species (ROS) at concentrations of 1 and 10 µg/ml.[4][5] Furthermore, this compound acts as an inhibitor of dynamin 1 and clathrin-mediated endocytosis.[4]

Mechanisms of Action

The differing chemical structures of DTPD and this compound give rise to distinct mechanisms of action. DTPD functions as a potent antioxidant, while this compound can act as a pro-oxidant and an enzyme inhibitor.

DTPD: Antioxidant Mechanism

In its primary application, DTPD acts as a free radical scavenger.[6] It protects materials from oxidative degradation by donating hydrogen atoms to neutralize reactive free radicals, thereby terminating the oxidative chain reactions.[6] This mechanism is crucial for extending the lifespan of rubber products.[6]

This compound: Pro-oxidant Activity and Enzyme Inhibition

In biological systems, this compound can exert pro-oxidant effects. It is thought to undergo redox cycling, a process that generates reactive oxygen species (ROS).[7] This involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions, regenerating the parent quinone to continue the cycle.[7] This sustained production of ROS can lead to oxidative stress within cells.

Additionally, this compound has been identified as an inhibitor of dynamin 1, a GTPase essential for the scission of newly formed vesicles from the cell membrane during endocytosis.[4] By inhibiting dynamin, this compound can disrupt processes such as clathrin-mediated endocytosis.[4]

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

The generation of ROS by this compound is likely to trigger several cellular signaling pathways that respond to oxidative stress. While direct experimental evidence for this compound's effect on these pathways is limited, the following are inferred based on the known consequences of ROS production.

Nrf2_Pathway ROS This compound-induced ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates transcription

Nrf2 antioxidant response pathway activation by this compound-induced ROS.

NFkB_Pathway ROS This compound-induced ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates to nucleus and initiates transcription

NF-κB inflammatory pathway activation by this compound-induced ROS.

MAPK_Pathway ROS This compound-induced ROS ASK1 ASK1 (MAPKKK) ROS->ASK1 Activates MKK MKK3/6 (MAPKK) ASK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Cellular_Response Cellular Responses (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulate gene expression

A representative MAPK (p38) signaling cascade activated by this compound-induced ROS.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Acute Toxicity Test in Vibrio fischeri

This protocol is based on the standardized bioluminescence inhibition assay.

  • Test Organism: Freeze-dried Aliivibrio fischeri (formerly Vibrio fischeri).

  • Principle: The inhibition of light emission from the luminescent bacteria is the criterion for measuring toxicity.

  • Procedure:

    • Reconstitute the freeze-dried bacteria according to the manufacturer's instructions.

    • Prepare a dilution series of the test compound (DTPD or this compound) in a suitable solvent and then in the assay medium (e.g., 2% NaCl).

    • Add the bacterial suspension to the wells of a microplate.

    • Add the different concentrations of the test compounds to the wells. Include a solvent control.

    • Incubate the plate at a controlled temperature (e.g., 15°C) for a specified period (e.g., 15 or 30 minutes).

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of luminescence inhibition for each concentration relative to the control.

    • Determine the EC₅₀ value, the concentration that causes a 50% reduction in luminescence, using appropriate statistical software.

96-hour Acute Lethality Test in Rainbow Trout

This protocol is a static non-renewal acute toxicity test.

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss).

  • Procedure:

    • Acclimate the fish to the test conditions (e.g., temperature, water quality) for a specified period.

    • Prepare test solutions of DTPD or this compound at various concentrations in dechlorinated tap water. A solvent control should be included if a solvent is used to dissolve the test compounds.

    • Randomly distribute a specified number of fish (e.g., 10) into each test chamber containing the test solutions and control water.

    • Maintain the test conditions (e.g., 15 ± 1°C, 16-hour light/8-hour dark photoperiod) for 96 hours.

    • Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

    • Record the number of mortalities at each observation time.

    • Calculate the 96-hour LC₅₀, the concentration lethal to 50% of the test organisms, using a suitable statistical method.

In Vivo Assays in Caenorhabditis elegans

Intestinal Permeability Assay ("Smurf" Assay):

  • Principle: This assay measures the integrity of the intestinal barrier by observing the leakage of a blue food dye from the gut into the body cavity.

  • Procedure:

    • Synchronize a population of C. elegans to the desired life stage (e.g., L4 larvae).

    • Expose the worms to different concentrations of the test compound (this compound) on nematode growth medium (NGM) plates seeded with E. coli OP50 for a specified duration.

    • Transfer the worms to plates containing a lawn of E. coli OP50 mixed with a blue food dye (e.g., erioglaucine disodium).

    • Incubate for a set period to allow ingestion of the dye.

    • Score the worms for the "Smurf" phenotype (dye leakage into the body cavity) under a dissecting microscope.

    • Quantify the percentage of Smurf-positive worms in each treatment group.

Reactive Oxygen Species (ROS) Production Assay:

  • Principle: This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), to detect intracellular ROS.

  • Procedure:

    • Synchronize and expose C. elegans to the test compound as described for the intestinal permeability assay.

    • Wash the worms and transfer them to a microplate containing M9 buffer.

    • Add H₂DCF-DA to a final concentration of 25 µM.

    • Incubate the plate for a specific time (e.g., 1-2 hours) at 20°C.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Normalize the fluorescence values to the number of worms per well.

Dynamin I GTPase Inhibition Assay

This is a colorimetric assay to measure the GTPase activity of dynamin I.

  • Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by dynamin I using a Malachite Green reagent.

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound).

    • In a 96-well plate, add the test compound dilutions, purified dynamin I enzyme, and assay buffer.

    • Initiate the reaction by adding GTP.

    • Incubate the plate at 37°C for a set time.

    • Stop the reaction and add the Malachite Green reagent to detect the released phosphate.

    • Measure the absorbance at ~620 nm.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Clathrin-Mediated Endocytosis Assay

This assay measures the uptake of a fluorescently labeled ligand that is internalized via clathrin-mediated endocytosis.

  • Principle: The uptake of fluorescently labeled transferrin is used to quantify the rate of clathrin-mediated endocytosis.

  • Procedure:

    • Culture cells (e.g., U2OS) on coverslips.

    • Pre-incubate the cells with different concentrations of the test compound (this compound) or a vehicle control.

    • Add fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.

    • Wash the cells with a cold acidic buffer to remove surface-bound transferrin.

    • Fix the cells and mount the coverslips on microscope slides.

    • Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity.

    • Calculate the percentage of inhibition of transferrin uptake and determine the IC₅₀ value.

Conclusion

The comparative analysis of DTPD and its oxidized derivative, this compound, reveals a significant divergence in their biological activities. DTPD is a well-established antioxidant primarily used in industrial settings. In contrast, this compound exhibits a more complex biological profile, acting as a pro-oxidant in some systems and as an inhibitor of key cellular processes like endocytosis. The available data suggests that this compound may pose an environmental risk due to its effects on aquatic organisms and its potential to induce oxidative stress.

Further research is warranted to fully elucidate the biological effects of the parent compound, DTPD, in non-industrial contexts. Direct comparative studies investigating the effects of both DTPD and this compound on the same biological endpoints, particularly regarding ROS production, intestinal permeability, and the modulation of key signaling pathways, would provide a more complete understanding of their relative risks and mechanisms of action. Such studies are crucial for a comprehensive environmental and toxicological assessment of this class of compounds.

References

Unraveling the Environmental Toxicity of DPPD-Q: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread industrial use of N,N'-disubstituted p-phenylenediamine (PPD) antioxidants, particularly in rubber products like tires, has led to increasing concern over their environmental fate and the toxicity of their transformation products. When PPDs react with atmospheric ozone, they form quinones, a class of compounds showing significant environmental toxicity. While N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) has been identified as a potent toxicant responsible for acute mortality in fish species like coho salmon, the toxicological profile of other analogues, such as N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q), is less understood.[1][2][3] This guide provides a comparative analysis of DPPD-Q's environmental toxicity, presenting experimental data and methodologies to validate its role and position its risks relative to other PPD-quinones.

Comparative Toxicity Data

Quantitative data reveals significant structural differences in toxicity among PPD-quinone analogues. Notably, DPPD-Q exhibits substantially lower acute toxicity to aquatic species compared to the highly potent 6PPD-Q.

Table 1: Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

Compound 96-hour LC50 (μg/L) Reference
DPPD-Q > 50 [4]
6PPD-Q 0.35 [4]
CPPD-Q > 50 [4]
HPPD-Q > 50 [4]
6PPD (parent compound) > 50 [4]

LC50 (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time. CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone. HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone.

Table 2: Comparative Aquatic Toxicity Data

Compound Test Organism Endpoint Concentration Remarks Reference
DPPD-Q Vibrio fischeri (bacterium) EC50 1.76 mg/L Less toxic than its parent compound, DPPD. [5][6]
6PPD-Q Coho Salmon (Oncorhynchus kisutch) LC50 0.095 µg/L Extremely high aquatic toxicity.[1]
6PPD-Q Rainbow Trout (Oncorhynchus mykiss) LC50 1 µg/L (72h) High aquatic toxicity.[7]
6PPD-Q Brook Trout (Salvelinus fontinalis) LC50 0.59 µg/L High aquatic toxicity.[8]

EC50 (Effective Concentration 50): The concentration of a substance that gives a half-maximal response.

Proposed Mechanisms of Toxicity for PPD-Quinones

While specific mechanistic studies on DPPD-Q are limited, research on the broader class of PPD-quinones points to several potential modes of action that likely contribute to their environmental toxicity.[5] These mechanisms are critical for understanding potential biological impacts and for guiding further research.

Key Toxicological Pathways:
  • Oxidative Stress : A primary mechanism for quinone toxicity is the generation of reactive oxygen species (ROS), leading to cellular damage, lipid peroxidation, protein oxidation, and DNA damage.[5][9]

  • DNA Adduct Formation : Electrophilic quinones can form covalent adducts with DNA, a potential mechanism for genotoxicity. This has been demonstrated for 6PPD-Q, which reacts with deoxyguanosine to form DNA adducts in mammalian and aquatic organisms.[9][10]

  • Mitochondrial Dysfunction : PPD compounds can induce the loss of mitochondrial membrane potential, triggering apoptosis. As a primary site of ROS production, mitochondria are directly impacted by quinone-induced oxidative stress.[5][9]

  • Signaling Pathway Disruption : PPDs and their quinone derivatives can interfere with crucial cell survival signaling pathways. For example, chronic exposure to 6PPD and 6PPD-Q has been shown to downregulate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, a key regulator of lipid metabolism and inflammation, leading to hepatotoxicity in zebrafish.[4][11][12]

G Proposed Toxicological Pathways of PPD-Quinones cluster_exposure Exposure cluster_cellular Cellular Mechanisms cluster_outcomes Toxicological Outcomes PPD_Q PPD-Quinones (e.g., DPPD-Q, 6PPD-Q) ROS Reactive Oxygen Species (ROS) Generation PPD_Q->ROS Mito Mitochondrial Dysfunction PPD_Q->Mito DNA_Adduct DNA Adduct Formation PPD_Q->DNA_Adduct Signal_Disrupt Signaling Pathway Disruption (e.g., PPARγ) PPD_Q->Signal_Disrupt Oxidative_Stress Oxidative Stress (Lipid, Protein, DNA Damage) ROS->Oxidative_Stress Apoptosis Apoptosis Mito->Apoptosis Genotoxicity Genotoxicity DNA_Adduct->Genotoxicity Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity) Signal_Disrupt->Organ_Toxicity Oxidative_Stress->Mito Oxidative_Stress->Apoptosis Oxidative_Stress->Organ_Toxicity

A simplified diagram of potential toxicological pathways of PPD-quinones.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of chemical toxicity. Below are summaries of key experimental protocols used in the evaluation of DPPD-Q and its analogues.

96-hour Acute Lethality Test in Rainbow Trout

This test determines the concentration of a substance that is lethal to 50% of the fish population over a 96-hour period.[1][4]

  • Test Organism : Juvenile rainbow trout (Oncorhynchus mykiss), typically 0.3-0.7 g.[4]

  • Apparatus : Static test conducted in 20 L plastic containers with food-grade polyethylene disposable liners.

  • Test Conditions :

    • Temperature: 15 ± 1 °C

    • Duration: 96 ± 2 hours

  • Procedure :

    • Stock solutions of each PPD-quinone are prepared in a solvent like methanol.

    • Nominal exposure concentrations (e.g., 0.2, 0.8, 3, 12, 50 µg/L) are prepared by spiking the stock solution into the water. For low-toxicity compounds like DPPD-Q, only higher concentrations may be tested.[1]

    • A control group is dosed with the solvent vehicle at the same level as treatment groups.

    • Each treatment group consists of multiple replicates (e.g., 3), with a set number of fish per replicate (e.g., 10).

    • Fish are monitored for mortality over the 96-hour period to calculate the LC50 value.

Analytical Chemistry: Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of DPPD-Q in complex environmental matrices like water or biological tissue.[13]

  • Sample Preparation (Tissue) :

    • Homogenization : The tissue sample is homogenized in a buffer.

    • Extraction : An organic solvent (e.g., acetonitrile) is added to the homogenate, followed by vigorous mixing.

    • Phase Separation : The mixture is centrifuged to separate the aqueous and organic layers.

    • Evaporation & Reconstitution : The organic layer containing the analyte is collected, evaporated to dryness, and redissolved in the mobile phase for analysis.[13]

  • Instrumental Analysis :

    • Chromatographic Separation : A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a formic acid additive.

    • Mass Spectrometric Detection : A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for high selectivity.[13]

G Generalized Workflow for LC-MS/MS Analysis of DPPD-Q Sample Environmental or Biological Sample Homogenize Homogenization (for tissue) Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Sample->Extract Homogenize->Extract Cleanup Cleanup / Phase Separation (Centrifugation) Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate LC_Separation Liquid Chromatography (C18 Column) Concentrate->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) LC_Separation->MS_Detection Data Quantification MS_Detection->Data

Workflow for the analysis of DPPD-Q in complex matrices.

Conclusion

The available data indicates that DPPD-Q has a significantly lower acute aquatic toxicity profile than the more notorious 6PPD-Q.[4] While no acute toxicity was observed in rainbow trout at concentrations up to 50 µg/L, its structural relation to other toxic PPD-quinones suggests a shared potential to induce cellular damage through mechanisms like oxidative stress and disruption of key signaling pathways.[4][5] The stark difference in toxicity between DPPD-Q and 6PPD-Q underscores the critical role that side-chain structure plays in the toxic potential of this class of environmental contaminants. Further research is essential to fully characterize the chronic toxicity and specific molecular mechanisms of DPPD-Q to perform a comprehensive risk assessment for both environmental and human health.

References

DTPD-Q Toxicity in the Landscape of Tire Rubber Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental and health implications of tire wear particles are a growing concern. Among the myriad of chemicals that leach from tires, quinone transformation products of p-phenylenediamine (PPD) antioxidants have garnered significant attention due to their potential toxicity. This guide provides a comparative analysis of the toxicity of N,N'-di-p-tolyl-p-phenylenediamine quinone (DTPD-Q) against other tire rubber derivatives, with a particular focus on the well-documented toxicant, 6PPD-quinone (6PPD-Q). This objective comparison is supported by experimental data to inform risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The acute toxicity of this compound and other PPD-quinones has been most extensively studied in aquatic organisms, particularly fish species known to be sensitive to tire leachate. The following tables summarize the available quantitative data, highlighting the stark contrast in toxicity among structurally similar compounds.

Table 1: Acute Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)

Compound96-hour LC50 (μg/L)
This compound > 50
6PPD-Q0.35
DPPD-Q> 50
CPPD-Q> 50
HPPD-Q> 50
6PPD (parent compound)> 50

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time frame. DPPD-Q: N,N'-diphenyl-p-phenylenediamine quinone CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone

Table 2: Comparative Toxicity of Other Tire Rubber Derivatives

Compound/MixtureOrganismEndpointResult
Tire Wear Particle LeachateDaphnia magna48-hour LC50153.00 - 461.30 mg/L[1]
6PPD-QChlorella vulgarisGrowth InhibitionObserved at 400 μg/L[2]
6PPDChlorella vulgarisLower toxicity than 6PPD-Q[2]
2-hydroxybenzothiazoleNot specifiedCytotoxicity and GenotoxicityIdentified as a potential concern[3]
Phthalates (e.g., dibutyl phthalate)Not specifiedEndocrine DisruptionIdentified as a potential concern[3]
4-aminodiphenylamineNot specifiedCarcinogenicity and GenotoxicityIdentified as a potential concern[3]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative toxicity assessment of PPD-quinones.

Acute Aquatic Toxicity Testing with Rainbow Trout (Oncorhynchus mykiss)

This protocol is based on studies comparing the acute toxicity of various PPD-quinones.

1. Test Organisms: Juvenile rainbow trout are acclimated to laboratory conditions. 2. Test Substance Preparation: Stock solutions of the PPD-quinones are prepared in a suitable solvent (e.g., methanol) and then spiked into the exposure water to achieve the desired nominal concentrations. 3. Exposure Conditions:

  • Test Vessels: Glass aquaria or other inert containers.
  • Test Volume: Sufficient to maintain water quality and allow for unrestricted movement of the fish.
  • Temperature, pH, and Dissolved Oxygen: Maintained at levels optimal for the test species and monitored regularly.
  • Photoperiod: A controlled light-dark cycle is maintained. 4. Experimental Design:
  • Concentrations: A range of concentrations is tested, typically in a geometric series, along with a solvent control and a negative control (no added substance).
  • Replicates: Multiple replicate tanks are used for each concentration and control group.
  • Number of Organisms: A standardized number of fish are randomly allocated to each replicate. 5. Observations:
  • Mortality and sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). 6. Data Analysis: The LC50 values and their 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis). 7. Water Chemistry: The concentrations of the test substances in the water are measured at the beginning and end of the exposure period to confirm nominal concentrations.

Cytotoxicity and Genotoxicity Assays

While specific protocols for this compound are not detailed in the reviewed literature, the following general methodologies are employed for tire rubber derivatives.

1. Cell Culture: Relevant cell lines (e.g., human or fish cell lines) are cultured under standard conditions. 2. Preparation of Test Solutions: Tire wear particle leachates or solutions of individual compounds are prepared and serially diluted. 3. Cytotoxicity Assay (e.g., MTS Assay):

  • Cells are seeded in microplates and exposed to the test solutions for a defined period (e.g., 24 hours).
  • A reagent (e.g., MTS) that is converted to a colored formazan product by metabolically active cells is added.
  • The absorbance is measured to determine the percentage of viable cells relative to a control. 4. Genotoxicity Assay (e.g., Comet Assay):
  • Cells are exposed to the test solutions.
  • The cells are then embedded in agarose on a microscope slide and lysed to remove membranes and cytoplasm, leaving the DNA.
  • The DNA is subjected to electrophoresis, which causes damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail."
  • The length and intensity of the comet tail are measured to quantify the extent of DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate proposed signaling pathways involved in the toxicity of PPD-quinones and a general workflow for toxicity assessment.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_organismal Organismal Effects Tire Wear Particles Tire Wear Particles PPD-Quinones PPD-Quinones Tire Wear Particles->PPD-Quinones Leaching Cellular Uptake Cellular Uptake PPD-Quinones->Cellular Uptake ROS Production ROS Production Cellular Uptake->ROS Production Signaling Pathway Disruption Signaling Pathway Disruption Cellular Uptake->Signaling Pathway Disruption Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis DNA Damage->Apoptosis Mitochondrial Dysfunction->Apoptosis Inflammation Inflammation Signaling Pathway Disruption->Inflammation Reduced Viability / Mortality Reduced Viability / Mortality Inflammation->Reduced Viability / Mortality Apoptosis->Reduced Viability / Mortality

Caption: Proposed signaling pathway for PPD-quinone toxicity.

Experimental_Workflow cluster_preparation Preparation cluster_testing Toxicity Testing cluster_analysis Data Analysis & Interpretation Tire Sample Tire Sample Leachate Generation Leachate Generation Tire Sample->Leachate Generation Chemical Analysis Chemical Analysis Leachate Generation->Chemical Analysis Characterization Acute Toxicity Acute Toxicity Leachate Generation->Acute Toxicity Chronic Toxicity Chronic Toxicity Leachate Generation->Chronic Toxicity Cytotoxicity Cytotoxicity Leachate Generation->Cytotoxicity Genotoxicity Genotoxicity Leachate Generation->Genotoxicity Dose-Response Modeling Dose-Response Modeling Acute Toxicity->Dose-Response Modeling Endpoint Analysis Endpoint Analysis Chronic Toxicity->Endpoint Analysis Cytotoxicity->Dose-Response Modeling Genotoxicity->Endpoint Analysis Risk Assessment Risk Assessment Dose-Response Modeling->Risk Assessment Endpoint Analysis->Risk Assessment

Caption: General experimental workflow for tire rubber toxicity.

Discussion and Conclusion

The available data clearly demonstrates that this compound exhibits significantly lower acute toxicity to rainbow trout compared to its structural analogue, 6PPD-Q. While 6PPD-Q is highly toxic at concentrations found in the environment, this compound and several other tested PPD-quinones did not cause mortality at concentrations up to 50 μg/L. This highlights the profound impact of the substituent groups on the p-phenylenediamine core on the toxicological profile of these compounds.

The primary mechanism of toxicity for PPD-quinones is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and mitochondrial dysfunction. However, the reasons for the dramatic difference in potency between 6PPD-Q and other analogues like this compound are not yet fully elucidated and are a critical area for future research.

While the focus of this guide is on this compound, it is important to consider the broader context of tire rubber derivatives. Tire wear particles release a complex mixture of chemicals, including parent PPDs, other transformation products, benzothiazoles, phthalates, and heavy metals, all of which may contribute to the overall toxicity of tire leachate. Further research is needed to understand the potential synergistic or antagonistic effects of these complex mixtures.

References

Unraveling the Mechanism of DTPD-Q: A Comparative Guide Based on Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N'-di-o-tolyl-p-phenylenediamine-quinone (DTPD-Q), focusing on confirming its mechanism of action through inhibitor studies. While direct and extensive research on the specific inhibitory pathways of this compound is still emerging, this document synthesizes available data and draws comparisons with closely related compounds and alternative inhibitors to provide a comprehensive overview for researchers in cellular biology and drug development.

Introduction to this compound and its Known Biological Activity

This compound is an oxidized derivative of the antioxidant N,N'-di-o-tolyl-p-phenylenediamine (DTPD). It has been identified as an inhibitor of dynamin 1, a large GTPase crucial for clathrin-mediated endocytosis. This inhibition disrupts the scission of newly formed vesicles from the plasma membrane. Furthermore, this compound has been observed to increase intestinal permeability and induce the production of reactive oxygen species (ROS) in biological systems. Understanding the precise molecular mechanisms through which this compound exerts these effects is critical for evaluating its potential therapeutic or toxicological implications.

Comparative Analysis of this compound's Inhibitory Activity

Inhibitor studies are fundamental to elucidating the specific targets and pathways through which a compound like this compound acts. By comparing its effects with known inhibitors of specific cellular processes, we can infer its mechanism of action.

Dynamin Inhibition: A Primary Target

The most characterized mechanism of this compound is its inhibition of dynamin. The following table compares the inhibitory potency (IC50) of this compound with other well-known dynamin inhibitors.

InhibitorTargetIC50 (Dynamin I GTPase Assay)IC50 (Clathrin-Mediated Endocytosis)Mechanism of Action
This compound Dynamin 1 273 µM [1]120 µM (U2OS cells) [1]Inhibits dynamin's GTPase activity
Dyngo-4aDynamin I (brain-derived) / Dynamin I & II (recombinant)0.38 µM / 1.1 µM & 2.3 µM[2]5.7 µM (Transferrin Endocytosis)[2]Potent analogue of Dynasore
Iminodyn-22Dynamin I0.33 µMNot ReportedUncompetitive inhibitor
MiTMABDynamin-phospholipid interaction0.94 µM (Ki)Not ReportedPrevents membrane recruitment
DynasoreDynamin 1/2~15 µM[3]~15 µM (HeLa cells)[3]Non-competitive inhibitor of GTPase activity[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Based on the available data, this compound is a less potent inhibitor of dynamin I in vitro compared to other inhibitors like Dyngo-4a and Iminodyn-22. However, its effect on clathrin-mediated endocytosis in cellular assays appears more pronounced than its direct enzymatic inhibition might suggest, indicating potential for complex cellular interactions.

Elucidating Broader Mechanisms: Insights from Related PPD-Quinones

Direct inhibitor studies to confirm other potential mechanisms of this compound are limited. However, research on structurally related p-phenylenediamine (PPD) quinones, such as 6PPD-quinone (6PPD-Q), provides valuable insights into pathways that this compound may also modulate. It is important to note that these are inferred mechanisms and require direct experimental validation for this compound.

Induction of Reactive Oxygen Species (ROS)

PPD-quinones are known to induce oxidative stress through the generation of ROS. This is thought to occur via redox cycling, where the quinone is reduced to a semiquinone radical that reacts with molecular oxygen to produce superoxide anions.

Inhibitor Studies on Related Compounds:

Studies on other cellular systems have utilized various ROS inhibitors to counteract the effects of oxidative stress. While not directly testing this compound, these inhibitors are standard tools in the field:

  • N-acetylcysteine (NAC): A general ROS scavenger.

  • Diphenyleneiodonium (DPI): An inhibitor of NADPH oxidase, a major source of cellular ROS.

  • Rotenone: An inhibitor of mitochondrial complex I, which can be a source of ROS.

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies on 6PPD-Q suggest that it can activate the p38 MAPK signaling pathway.

Inhibitor Studies on Related Compounds:

To confirm the involvement of the MAPK pathway in the effects of PPD-quinones, specific inhibitors are used:

  • SB203580: A selective inhibitor of p38 MAPK.

  • PD98059: An inhibitor of MEK1/2, upstream kinases in the ERK pathway.

  • SP600125: An inhibitor of JNK.

Interference with PPARγ Signaling Pathway

The peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates lipid metabolism and inflammation. Chronic exposure to 6PPD and 6PPD-Q has been shown to downregulate PPARγ.

Inhibitor Studies on Related Compounds:

To investigate the role of PPARγ in the cellular response to PPD-quinones, antagonists of this receptor are employed:

  • GW9662: A selective and irreversible antagonist of PPARγ.

  • T0070907: A potent and selective PPARγ antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are summarized protocols for key experiments used to investigate the mechanisms of this compound and related compounds.

Dynamin GTPase Activity Assay
  • Principle: This biochemical assay measures the rate of GTP hydrolysis by purified dynamin in the presence of various concentrations of an inhibitor. The release of inorganic phosphate (Pi) is quantified colorimetrically.

  • Protocol Summary:

    • Purified recombinant dynamin I is incubated with GTP and a lipid surface (e.g., phosphatidylserine liposomes) to stimulate its GTPase activity.

    • A dilution series of the test inhibitor (e.g., this compound) is added to the reaction.

    • The reaction is stopped, and a malachite green reagent is added to detect the released Pi.

    • Absorbance is measured at approximately 620 nm.

    • The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[3]

Cellular Measurement of Reactive Oxygen Species (ROS)
  • Principle: Intracellular ROS levels are measured using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Protocol Summary:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • Cells are treated with this compound at various concentrations. A positive control (e.g., H2O2) and a vehicle control are included. To investigate the source of ROS, cells can be pre-treated with specific inhibitors (e.g., NAC, DPI).

    • Cells are loaded with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Fluorescence is measured using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).[4][5]

Western Blot Analysis of MAPK Pathway Activation
  • Principle: This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.

  • Protocol Summary:

    • Cells are treated with this compound for various times and at different concentrations. To confirm pathway involvement, cells can be pre-treated with specific MAPK inhibitors.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK) and total MAPK proteins (as a loading control).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.[6][7]

PPARγ Reporter Gene Assay
  • Principle: This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.

  • Protocol Summary:

    • Cells engineered to express a PPARγ-responsive reporter gene (e.g., luciferase) are used.

    • Cells are treated with this compound in the presence or absence of a known PPARγ agonist (e.g., rosiglitazone) to assess antagonistic activity.

    • After an incubation period, the cells are lysed, and the reporter enzyme activity (e.g., luminescence) is measured.

    • A decrease in the agonist-induced reporter activity in the presence of this compound would indicate an antagonistic effect.[8][9][10]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows discussed.

cluster_0 Dynamin-Mediated Endocytosis PlasmaMembrane Plasma Membrane ClathrinPit Clathrin-Coated Pit PlasmaMembrane->ClathrinPit VesicleNeck Vesicle Neck ClathrinPit->VesicleNeck Dynamin Dynamin Polymerization VesicleNeck->Dynamin Scission Vesicle Scission (GTP Hydrolysis) Dynamin->Scission Vesicle Clathrin-Coated Vesicle Scission->Vesicle DTPD_Q This compound DTPD_Q->Scission Inhibition Inhibitors Other Dynamin Inhibitors (e.g., Dyngo-4a, Dynasore) Inhibitors->Scission Inhibition cluster_1 Proposed Signaling Pathways Modulated by PPD-Quinones cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_ppar PPARγ Pathway PPD_Q PPD-Quinones (e.g., this compound, 6PPD-Q) ROS Increased ROS Production PPD_Q->ROS MAPKKK MAPKKK PPD_Q->MAPKKK Activation? PPARg PPARγ PPD_Q->PPARg Downregulation? OxidativeDamage Oxidative Damage ROS->OxidativeDamage MAPKK MAPKK MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Apoptosis Apoptosis / Inflammation MAPK->Apoptosis GeneExpression Target Gene Expression (Lipid Metabolism, Inflammation) PPARg->GeneExpression cluster_2 General Experimental Workflow for Inhibitor Studies CellCulture 1. Cell Culture Pretreatment 2. Pre-treatment with Inhibitor (e.g., MAPK or PPARγ inhibitor) CellCulture->Pretreatment Treatment 3. Treatment with this compound Pretreatment->Treatment Assay 4. Cellular or Biochemical Assay (e.g., Western Blot, ROS measurement, Reporter Assay) Treatment->Assay Analysis 5. Data Analysis and Comparison Assay->Analysis

References

Comparative Analysis of Gene Expression Changes Induced by DTPD-Q and Other p-Phenylenediamine Quinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by N,N'-di-o-tolyl-p-phenylenediamine quinone-diimine (DTPD-Q) and related p-phenylenediamine (PPD) quinone compounds. Due to limited direct research on this compound, this guide draws upon data from closely related PPD quinones, particularly 6PPD-Q, to provide a comprehensive overview of its likely mechanisms of action and impact on cellular signaling and gene expression.

The primary mechanism by which quinones like this compound are thought to exert their biological effects is through the generation of reactive oxygen species (ROS) via redox cycling.[1] This induction of oxidative stress triggers a cascade of cellular signaling events, primarily involving the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK signaling pathways, leading to significant changes in gene expression.[1]

Comparative Data on Cellular Responses

FeatureThis compound6PPD-Q (Alternative for Comparison)Reference
ROS Production Increases ROS production in C. elegans.[2]Induces excessive ROS production in L02 human liver cells.[3][2][3]
Toxicity Less toxic to the aquatic bacterium V. fischeri than its parent compound DTPD.[2]Highly toxic to certain aquatic species.[4][2][4]
Cellular Effects Increases intestinal permeability in C. elegans.[2] Inhibitor of dynamin 1 and clathrin-mediated endocytosis.[2]Downregulates PPARγ, leading to hepatotoxicity in zebrafish.[4][2][4]
Signaling Pathways Likely modulates Nrf2, NF-κB, and MAPK pathways through ROS generation.[1]Modulates MAPK and PPARγ signaling pathways.[4][1][4]

Signaling Pathways Modulated by PPD-Quinone-Induced ROS

The generation of ROS by this compound and other PPD-quinones is a key trigger for multiple signaling cascades that regulate cellular responses to oxidative stress. Below are diagrams of the primary pathways implicated.

Nrf2_Pathway ROS ROS (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Nrf2-ARE Signaling Pathway Activation by this compound-induced ROS.

NFkB_Pathway ROS ROS (from this compound) IKK IKK Complex ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

NF-κB Signaling Pathway Activation by this compound-induced ROS.

MAPK_Pathway ROS ROS (from this compound) ASK1 ASK1 ROS->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK Phosphorylates p38_JNK p38 / JNK MKK->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

A Representative MAPK (JNK/p38) Signaling Cascade Activated by this compound-induced ROS.

Experimental Protocols

The following is a generalized workflow for assessing gene expression changes induced by this compound or other chemical compounds.

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., human lung epithelial cells, hepatocytes) in standard growth medium.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound (or a vehicle control, such as DMSO) for a specified time period (e.g., 24 hours).

2. RNA Extraction and Quality Control:

  • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

3. Gene Expression Analysis (RNA-Seq or qPCR):

  • For RNA-Sequencing (global gene expression profiling):

    • Prepare sequencing libraries from the extracted RNA.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Align the sequencing reads to a reference genome and quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

  • For Quantitative PCR (targeted gene expression analysis):

    • Reverse transcribe the RNA into cDNA.

    • Perform qPCR using primers specific for target genes identified from the signaling pathways (e.g., HMOX1, SOD2, NFKB1, JUN, FOS).

    • Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the fold change in gene expression relative to the vehicle control.

4. Data Analysis and Visualization:

  • For RNA-Seq data, perform pathway analysis and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by this compound.

  • Visualize the results using heatmaps, volcano plots, and pathway diagrams.

Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction Analysis_Choice Choose Analysis Method RNA_Extraction->Analysis_Choice RNA_Seq 4a. RNA-Sequencing Analysis_Choice->RNA_Seq Global qPCR 4b. qPCR Analysis_Choice->qPCR Targeted Data_Analysis 5. Data Analysis (Differential Expression) RNA_Seq->Data_Analysis qPCR->Data_Analysis Pathway_Analysis 6. Pathway & GO Analysis Data_Analysis->Pathway_Analysis Results Results Pathway_Analysis->Results

Generalized workflow for analyzing gene expression changes.

Conclusion

While direct quantitative data on gene expression changes induced by this compound is currently limited, the available evidence on related PPD-quinones strongly suggests that its primary mechanism of action involves the generation of ROS and the subsequent activation of key cellular stress-response pathways, including the Nrf2, NF-κB, and MAPK signaling cascades. Further research employing the experimental workflows outlined in this guide is necessary to fully elucidate the specific transcriptomic signature of this compound and to enable a more direct comparison with other compounds. This knowledge will be crucial for understanding its potential toxicological and pharmacological effects.

References

Safety Operating Guide

Proper Disposal of DTPD-Q: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of DTPD-Q (2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione), a quinone derivative that requires careful handling due to its potential health and environmental hazards.

This compound is an oxidized derivative of the antioxidant N,N'-di-o-tolyl-p-phenylenediamine (DTPD).[1][2] It is a solid substance with low solubility in common laboratory solvents.[1] Safety data for a related compound, o-DTPD-quinone, indicates that it can cause skin and serious eye irritation, and may provoke an allergic skin reaction.[3] Given its chemical nature and known presence in environmental samples like roadway runoff, it is imperative to manage its disposal as hazardous waste to prevent contamination and mitigate ecological risks.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to adhere to strict safety protocols to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound mandates the use of appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the body.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) is necessary.

Work Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound and its parent compound.

PropertyValueNotes
This compound CAS Number 252950-56-4[1]
o-DTPD-quinone Hazard Codes H315, H317, H319Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation.[3]
DTPD Hazard Codes H302, H317Harmful if swallowed, May cause an allergic skin reaction.
This compound Solubility Slightly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or poured down the drain.[3]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place pure, unused this compound, as well as contaminated disposable materials (e.g., weighing papers, gloves, pipette tips), into a dedicated, robust, and clearly labeled hazardous waste container.

    • The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, compatible, and sealed hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Labeling:

  • Properly label all waste containers with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound (2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione)

    • The approximate quantity or concentration of the waste.

    • The date of accumulation.

    • The name and contact information of the generating laboratory or researcher.

3. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This storage area should be away from incompatible materials and general laboratory traffic.

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.

  • This typically involves submitting a chemical waste collection request form to your EHS department.

5. Decontamination:

  • After handling and packaging this compound for disposal, thoroughly decontaminate all work surfaces and non-disposable equipment that may have come into contact with the chemical.

  • Use an appropriate solvent or cleaning agent, and collect the cleaning materials (e.g., wipes) as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DTPD_Q_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Pure this compound, Contaminated Items) fume_hood->solid_waste liquid_waste Liquid Waste (this compound Solutions) solid_container Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage request_pickup Request Hazardous Waste Pickup (via EHS) storage->request_pickup decontaminate Decontaminate Work Area & Equipment request_pickup->decontaminate end End: Waste Collected decontaminate->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling DTPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling DTPD-Q (2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk. This compound is an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD) and is classified as a quinone derivative.[1][2][3] While specific toxicological data for this compound is limited, its chemical class suggests potential hazards, including skin and eye irritation and possible skin sensitization.[4] Therefore, cautious handling in a controlled laboratory environment is imperative.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications & Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals. For prolonged or direct contact, butyl rubber is preferred. Thickness: A minimum thickness of 0.3 mm is advised for adequate protection. Inspection: Always inspect gloves for tears, pinholes, or degradation before use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Safety glasses with side shields or a face shieldStandard: Must be ANSI Z87.1 certified. Rationale: Protects against splashes and airborne particles. A face shield should be worn in conjunction with safety glasses when there is a significant risk of splashing.
Skin and Body Protection Laboratory coat or chemical-resistant apronMaterial: A standard laboratory coat is sufficient for low-volume handling. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesRequirement: To be used in poorly ventilated areas, when handling the powder outside of a chemical fume hood, or when aerosolization is possible. Fit Testing: A quantitative fit test is mandatory before initial use to ensure a proper seal.

Emergency Procedures

Immediate and appropriate response to an exposure is critical. The following are first-aid measures in case of accidental contact with this compound.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Small Spill (<1 g of solid or <100 mL of solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (>1 g of solid or >100 mL of solution):

    • Evacuate the immediate area and alert the designated emergency response team or laboratory supervisor.

    • Do not attempt to clean up a large spill without proper training and equipment.

    • Prevent the spill from entering drains or waterways.

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., absorbent materials from spills) in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

This compound Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting. Adherence to this workflow minimizes the risk of exposure and ensures a safe research environment.

DTPD_Q_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare work area in a designated chemical fume hood B->C D Weigh this compound solid in a ventilated enclosure C->D Proceed to handling E Prepare solutions in the chemical fume hood D->E F Conduct experiment following the approved protocol E->F G Decontaminate work surfaces and equipment F->G Experiment complete H Segregate and label all this compound waste (solid, liquid, PPE) G->H I Store waste in a designated hazardous waste accumulation area H->I J Remove PPE in the correct order to avoid contamination I->J End of work session K Wash hands thoroughly with soap and water J->K L Document experiment and any deviations or incidents K->L

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.